molecular formula C28H36O7 B3427222 Withaphysalin C CAS No. 57485-60-6

Withaphysalin C

Katalognummer: B3427222
CAS-Nummer: 57485-60-6
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: KCDDRMMSSUETPV-ZEMJNVFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

naturally occurring steroidal lactone of the withanolide group;  structure

Eigenschaften

CAS-Nummer

57485-60-6

Molekularformel

C28H36O7

Molekulargewicht

484.6 g/mol

IUPAC-Name

(1R,4S,5R,14R,18R)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one

InChI

InChI=1S/C28H36O7/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,35-28)24(31)34-26/h5-6,8,18-20,22,24,31-32H,7,9-14H2,1-4H3/t18-,19?,20?,22+,24?,25-,26+,27+,28+/m0/s1

InChI-Schlüssel

KCDDRMMSSUETPV-ZEMJNVFYSA-N

Kanonische SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C5CC=C6C=CCC(=O)C6(C5CCC3(O4)C(O2)O)C)O)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Withaphysalin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Withanolide for Drug Development Professionals, Researchers, and Scientists

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1] Isolated from Physalis minima, a plant with a history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to support further research and development of this promising natural product.

Chemical Properties

This compound is a C28 steroid with a 13,14-seco-ergostane skeleton. Its chemical formula is C₂₈H₃₆O₇. The structure of this compound is closely related to other withaphysalins, such as Withaphysalin A.

Biological Activities

Current research indicates that this compound possesses both cytotoxic and anti-inflammatory properties. These biological activities suggest its potential as a lead compound for the development of novel therapeutics in oncology and inflammatory diseases.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. Specifically, it has been reported to be active against HCT-116 human colorectal carcinoma cells and NCI-H460 human non-small-cell lung cancer cells.[1]

CompoundCell LineActivityReference
This compoundHCT-116 (colorectal carcinoma)Active(Ma et al., 2007)[1]
This compoundNCI-H460 (non-small-cell lung cancer)Active(Ma et al., 2007)[1]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related compound, 2,3-dihydro-withaphysalin C, provides significant insights into its probable mechanism of action. 2,3-dihydro-withaphysalin C has been shown to significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2] This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

Furthermore, the anti-inflammatory effects are associated with the suppression of the nuclear translocation of NF-κB p65 and the phosphorylation of STAT3, alongside the upregulation of heme oxygenase-1 (HO-1) expression.[2] Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar modulation of the NF-κB and STAT3 signaling pathways. Several withanolides isolated from Physalis minima have demonstrated inhibitory effects on nitric oxide production with IC₅₀ values in the micromolar range.[3][4]

Compound(s)AssayCell LineIC₅₀ (µM)
Withanolides (compounds 1-10)Nitric Oxide Production InhibitionRAW 264.723.53–66.28[3][4]
Withanolides (compounds 2, 5, 6, 9, 10, 11, and 20)NF-κB InhibitionTHP1-Dual3.01–13.39[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate HCT-116 or NCI-H460 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms

The following diagrams illustrate the putative signaling pathways modulated by this compound and a general experimental workflow for its characterization.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates JAK JAK TLR4->JAK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->genes Induces nucleus Nucleus cytokines Pro-inflammatory Mediators genes->cytokines STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Dimerization & Translocation pSTAT3_nuc->genes WithaphysalinC This compound WithaphysalinC->IKK Inhibits WithaphysalinC->pSTAT3 Inhibits Phosphorylation HO1 HO-1 WithaphysalinC->HO1 Upregulates

Caption: Putative anti-inflammatory signaling pathway of this compound.

experimental_workflow start Start: this compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) start->anti_inflammatory data_analysis Data Analysis and IC₅₀ Determination cytotoxicity->data_analysis cell_lines Cancer Cell Lines (HCT-116, NCI-H460) cell_lines->cytotoxicity anti_inflammatory->data_analysis macrophages Macrophage Cell Line (RAW264.7) macrophages->anti_inflammatory mechanism Mechanism of Action Studies western_blot Western Blot (NF-κB, STAT3, iNOS, COX-2) mechanism->western_blot qpcr qPCR (Gene Expression Analysis) mechanism->qpcr end Conclusion: Therapeutic Potential western_blot->end qpcr->end data_analysis->mechanism

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a bioactive withanolide with demonstrated cytotoxic and potential anti-inflammatory activities. Its ability to target fundamental signaling pathways implicated in cancer and inflammation, such as the NF-κB and STAT3 pathways, makes it a compelling candidate for further preclinical investigation. The data and protocols presented in this guide are intended to facilitate future research aimed at elucidating the full therapeutic potential of this compound.

References

Withaphysalin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class, a group of C28-ergostane type steroids. First isolated from Physalis minima, this compound is of significant interest to the scientific community due to the established anti-inflammatory and immunomodulatory activities of related withaphysalins. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols for isolation and characterization, alongside an exploration of its likely mechanism of action via the NF-κB signaling pathway, are presented to support further research and development.

Chemical Structure and Properties

This compound is a complex polycyclic natural product. Its core structure is a 13,14-seco-steroid, a modification of the typical withanolide skeleton.

Chemical Structure:

  • IUPAC Name: (1R,4S,5R,14R,18R)-18-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one[1]

  • Molecular Formula: C28H36O7[1]

  • CAS Number: 57485-60-6[1]

Physicochemical Properties:

PropertyValueSource
Molecular Weight484.6 g/mol PubChem[1]
XLogP3-AA2.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count7PubChem[1]
Rotatable Bond Count2PubChem[1]

Spectral Data:

Detailed spectral data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, were first reported in the primary literature in 1976. While the full text of this original publication is not widely available, the structural elucidation of numerous related withaphysalins from Physalis minima has been extensively documented using modern spectroscopic techniques[2][3]. The characterization would have relied on the analysis of chemical shifts, coupling constants, and correlation spectra to assign the complex proton and carbon framework, with MS confirming the molecular weight and fragmentation pattern, and IR indicating the presence of key functional groups such as hydroxyls, ketones, and lactones.

Experimental Protocols

The isolation and characterization of this compound follow established methodologies for the separation of withanolides from plant material. The following protocols are representative of the techniques described in the literature for the isolation of withaphysalins from Physalis minima[2][3].

Isolation of this compound from Physalis minima

This process involves the extraction of dried plant material followed by a multi-step chromatographic purification.

Workflow for Isolation:

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant Dried, powdered Physalis minima extract Crude Ethanol Extract plant->extract Maceration with 95% EtOH partition Liquid-Liquid Partitioning extract->partition fractions Ethyl Acetate Fraction partition->fractions Sequential extraction (e.g., with EtOAc) silica Silica Gel Column Chromatography fractions->silica Gradient Elution rp_hplc RP-HPLC silica->rp_hplc Further fractionation pure_compound Pure this compound rp_hplc->pure_compound Final Purification

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered whole plants of Physalis minima are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically enriched in withanolides, is collected.

  • Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components into fractions.

  • Preparative HPLC: Fractions containing compounds with similar polarity to this compound are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structural Elucidation

The definitive structure of the isolated compound is determined through a combination of spectroscopic methods.

Methodology:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C28H36O7.

  • NMR Spectroscopy:

    • 1H NMR: Provides information on the chemical environment of protons, their multiplicity, and coupling constants, which helps to define the connectivity of the carbon skeleton.

    • 13C NMR: Identifies the number of unique carbon atoms and their chemical environments (e.g., carbonyls, olefins, aliphatic carbons).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the assembly of the complete molecular structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

Withaphysalins, as a class, are known to possess significant anti-inflammatory properties. Studies on various withaphysalins from Physalis minima have demonstrated their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in cellular models of inflammation[2][3].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Based on studies of closely related withanolides, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB_active NF-κB (active) IkBa->NFkB_active degradation releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Transcription nucleus->genes activates cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) genes->cytokines leads to production of WithaC This compound WithaC->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This, in turn, would suppress the expression of inflammatory genes, providing a basis for its therapeutic potential in inflammatory diseases.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for development as an anti-inflammatory agent. Its complex chemical structure and potent biological activity, inferred from related compounds, make it a compelling target for further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogues with improved therapeutic properties.

  • Quantitative Biological Evaluation: A thorough investigation of the anti-inflammatory activity of pure this compound is required to determine its potency (e.g., IC50 values) in various cellular and in vivo models of inflammation.

  • Mechanism of Action Studies: Detailed molecular studies are needed to confirm the inhibitory effect of this compound on the NF-κB pathway and to identify its specific molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a therapeutic candidate.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

Withaphysalin C: A Technical Guide to its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Specifically, it is classified as a 13,14-seco-steroid, characterized by the cleavage of the bond between carbons 13 and 14 of the steroid backbone. This structural feature is of significant interest in medicinal chemistry due to its potential to confer unique biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its relevant biological pathways.

Natural Source of this compound

The primary and most well-documented natural source of this compound is the plant species Physalis minima.[1][2] This plant, a member of the Solanaceae family, is a widespread annual herb. While other species of the Physalis genus are known to produce a variety of withanolides, Physalis minima has been specifically identified as a source of this compound and its derivatives.[3]

Quantitative Data on this compound and Related Compounds

Precise quantitative yield data for this compound from Physalis minima is not extensively reported in the available literature. However, studies on the isolation of related withaphysalins from Physalis species provide some context for the potential abundance of these compounds. The yields of withanolides can vary based on factors such as the geographical location of the plant, time of harvest, and the specific plant part used for extraction.

CompoundPlant SourcePlant PartExtraction MethodYieldReference
Withaphysalin APhysalis minimaWhole PlantEthanolic extraction followed by chromatographic separationMajor withanolide-type compound[4]
2,3-dihydro-withaphysalin CPhysalis minimaWhole PlantEthanolic extraction followed by chromatographic separationMajor withanolide-type compound[4]
14,18-di-O-acetylthis compoundPhysalis minima-Chromatographic methods-[3]
Minisecolides A-D (13,14-seco-withanolides)Physalis minimaWhole Plants--[5]

Experimental Protocols: Isolation and Purification

The isolation of this compound and other withanolides from Physalis minima typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of withanolides from Physalis species.[6][7]

Plant Material and Extraction
  • Plant Material: The whole plant of Physalis minima is typically used. The plant material is air-dried and then ground into a coarse powder.

  • Extraction: The powdered plant material (e.g., 20 kg) is extracted with a solvent such as 85% ethanol by refluxing at 80°C. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

Solvent Partitioning

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

  • n-hexane

  • Chloroform or Dichloromethane

  • Ethyl acetate

  • n-butanol

This partitioning helps to separate compounds based on their polarity, with withanolides typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with withanolides are then subjected to various chromatographic techniques for further purification.

  • Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water.[7]

Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure.

Biological Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited in the current literature. However, studies on a closely related derivative, 2,3-dihydro-withaphysalin C , also isolated from Physalis minima, provide strong indications of its potential biological activities and mechanisms of action. This derivative has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In an inflammatory state, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Withanolides have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa_P p-IkBa IkBa->IkBa_P NFkB_n NF-kB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Withaphysalin_C This compound (inferred) Withaphysalin_C->IKK inhibits (inferred) DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell proliferation, differentiation, and survival, and its aberrant activation is linked to various inflammatory diseases and cancers. Upon activation by cytokines or growth factors, JAKs (Janus kinases) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes. Some withanolides have been found to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects.[4]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Withaphysalin_C This compound (inferred) Withaphysalin_C->JAK inhibits (inferred) DNA DNA STAT3_dimer_n->DNA binds Target_Genes Target Gene Expression DNA->Target_Genes induces

Caption: Inferred inhibitory effect of this compound on the STAT3 signaling pathway.

Biosynthesis of this compound

The biosynthesis of withanolides, including withaphysalins, originates from the sterol biosynthesis pathway in plants. The proposed pathway begins with the cyclization of 2,3-oxidosqualene to form cycloartenol. Through a series of enzymatic modifications, including demethylations, hydroxylations, and oxidations, cycloartenol is converted to cholesterol, which serves as a key precursor for various steroids.

The formation of the characteristic withanolide skeleton is believed to involve further oxidations and rearrangements of a cholesterol-derived intermediate. The 13,14-seco structure of this compound is thought to arise from the oxidative cleavage of the C13-C14 bond of a withanolide precursor. While the precise enzymatic steps for the biosynthesis of withaphysalins are not yet fully elucidated, it is hypothesized that withanolides serve as crucial intermediates.

Biosynthesis_Pathway Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene epoxidation Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol cyclization Cholesterol Cholesterol Cycloartenol->Cholesterol multiple steps Withanolide_Precursor Withanolide Precursor Cholesterol->Withanolide_Precursor oxidation & rearrangement Withaphysalin_C This compound Withanolide_Precursor->Withaphysalin_C C13-C14 bond cleavage

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a 13,14-seco-steroid from Physalis minima, represents a promising natural product for further investigation. While quantitative yield data remains to be fully established, robust protocols for its isolation are available. The inferred inhibitory effects on the NF-κB and STAT3 signaling pathways, based on the activity of a close derivative, highlight its potential as an anti-inflammatory and immunomodulatory agent. Further research is warranted to fully elucidate its pharmacological profile and biosynthetic pathway, which will be crucial for its potential development as a therapeutic agent.

References

Withaphysalin C from Physalis minima: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalis minima, commonly known as the pygmy groundcherry or sunberry, is a pantropical herb belonging to the Solanaceae family. Traditional medicine has utilized this plant for a variety of ailments, including inflammatory conditions, spleen disorders, and as a diuretic. Modern phytochemical investigations have revealed that Physalis minima is a rich source of withanolides, a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton.

Among the diverse withanolides isolated from P. minima, Withaphysalin C has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of Physalis minima as a source of this compound, detailing its extraction, purification, biological activities, and mechanisms of action for researchers and drug development professionals.

Quantitative Data on this compound and Related Withanolides from Physalis minima

The following tables summarize the available quantitative data regarding the biological activities of withanolides isolated from Physalis minima. It is important to note that specific yield data for this compound is not consistently reported in the literature; however, various withaphysalins have been successfully isolated.

Table 1: Anti-inflammatory Activity of Withanolides from Physalis minima

Compound/ExtractAssayCell LineIC50 (µM)Reference
Withaphysalins (unspecified)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages23.53–66.28[1]
Withaphysalins (compounds 2, 5, 6, 9, 10, 11, and 20)NF-κB Activity InhibitionTHP1-Dual cells3.01–13.39[2]

Table 2: Cytotoxic Activity of Withanolides from Physalis minima

Compound/ExtractCancer Cell LineIC50 (µM)Reference
WithaphysalinsA549 (lung adenocarcinoma)40.01-82.17[3]
WithaphysalinsSMMC-7721 (hepatic carcinoma)40.01-82.17[3]
WithaphysalinsMCF-7 (breast cancer)40.01-82.17[3]
Withaphysalin O, M, and NHL-60 (myeloid leukemia)0.7-3.5[3]
Withaphysalin O, M, and NK562 (myeloid leukemia)0.7-3.5[3]

Experimental Protocols

The following sections provide a detailed methodology for the extraction and purification of this compound from Physalis minima, based on protocols described in the scientific literature.

General Extraction and Fractionation

A general workflow for the isolation of withanolides from Physalis minima is depicted below. This process typically begins with the extraction of the dried plant material followed by solvent-solvent partitioning to separate compounds based on their polarity.

G plant_material Dried whole plant of Physalis minima extraction Extraction with 95% Ethanol (reflux) plant_material->extraction concentration1 Concentration under reduced pressure extraction->concentration1 suspension Suspension in H2O concentration1->suspension partitioning Partitioning with Ethyl Acetate (EtOAc) suspension->partitioning etOAc_extract EtOAc Extract partitioning->etOAc_extract aqueous_phase Aqueous Phase partitioning->aqueous_phase

Caption: General extraction and partitioning workflow. (Max Width: 760px)

Protocol Details:

  • Plant Material Preparation: The whole plants of Physalis minima are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with 95% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and then partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with withanolides, is collected for further purification.

Chromatographic Purification of this compound

The ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process allows for the separation of individual compounds based on their physical and chemical properties.

G etOAc_extract EtOAc Extract silica_gel Silica Gel Column Chromatography (Gradient elution: Hexane-EtOAc) etOAc_extract->silica_gel fraction_collection Collection of Fractions silica_gel->fraction_collection sephadex Sephadex LH-20 Column (Elution with CH2Cl2-MeOH 1:1) fraction_collection->sephadex hplc Preparative HPLC (C18 column, MeCN-H2O gradient) sephadex->hplc withaphysalin_c Pure this compound hplc->withaphysalin_c

Caption: Chromatographic purification of this compound. (Max Width: 760px)

Protocol Details:

  • Silica Gel Column Chromatography: The concentrated ethyl acetate extract is loaded onto a silica gel column. The column is then eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing withanolides are pooled and further purified on a Sephadex LH-20 column using an isocratic elution, typically with a mixture of dichloromethane and methanol (1:1).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 reversed-phase column. A gradient elution system of acetonitrile and water is commonly employed to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as NMR and mass spectrometry.[4]

Signaling Pathways Modulated by Withaphysalins

Withanolides from Physalis species have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Withaphysalins have been shown to inhibit this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases WithaphysalinC This compound WithaphysalinC->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway. (Max Width: 760px)

Mechanism of Action:

Withaphysalins isolated from Physalis minima have been demonstrated to inhibit the activation of the NF-κB pathway.[2] This inhibition is thought to occur through the suppression of the phosphorylation of IκB, which prevents its degradation and consequently blocks the nuclear translocation of NF-κB. By inhibiting this key inflammatory pathway, this compound can reduce the expression of pro-inflammatory cytokines and mediators.

Potential Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor involved in cell proliferation, survival, and inflammation. Aberrant activation of STAT3 is implicated in various cancers. While the direct effect of this compound on STAT3 is still under investigation, some withanolides have been shown to modulate this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n translocates WithaphysalinC This compound WithaphysalinC->JAK potential inhibition pSTAT3_dimer p-STAT3 Dimer DNA DNA pSTAT3_dimer->DNA binds Transcription Target Gene Transcription DNA->Transcription pSTAT3_n->pSTAT3_dimer dimerizes

Caption: Potential modulation of the STAT3 pathway. (Max Width: 760px)

Potential Mechanism of Action:

The potential inhibitory effect of this compound on the STAT3 pathway may involve the suppression of Janus kinase (JAK) activity, which is responsible for the phosphorylation and activation of STAT3. Inhibition of STAT3 phosphorylation would prevent its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation. Further research is needed to fully elucidate the specific interactions of this compound with the components of the STAT3 signaling cascade.

Conclusion

Physalis minima represents a valuable natural source of this compound and other bioactive withanolides. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Its demonstrated anti-inflammatory and cytotoxic activities, mediated through the inhibition of key signaling pathways such as NF-κB, highlight its promise as a lead compound for the development of novel therapeutics. Further research focusing on optimizing extraction yields, elucidating detailed mechanisms of action, and conducting preclinical and clinical studies is warranted to fully realize the potential of this compound.

References

The Withaphysalin C Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Withaphysalin C, a naturally occurring 13,14-seco-steroid, belongs to the withanolide class of compounds and is a subject of growing interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is important to note that while significant progress has been made in elucidating the general withanolide and physalin biosynthetic pathways, the specific enzymatic steps leading to this compound are yet to be fully characterized. This document synthesizes the available evidence to propose a putative pathway, details relevant experimental protocols, and presents key data to guide future research in this area.

Introduction

Withanolides are a diverse group of C28 steroidal lactones primarily found in plants of the Solanaceae family. Their complex structures and wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects, have made them a focal point of natural product research. This compound is a unique withanolide characterized by a cleaved C13-C14 bond in its steroidal backbone, classifying it as a 13,14-seco-steroid. This structural feature is believed to arise from the oxidative modification of a withanolide precursor. Current research suggests that withaphysalins, including this compound, are key intermediates in the biosynthesis of physalins, a related class of highly rearranged ergostane-type steroids with significant biological activities. The elucidation of the this compound biosynthetic pathway is therefore a critical step towards understanding the broader metabolic network of these valuable compounds and for developing biotechnological production platforms.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is believed to originate from the well-established isoprenoid pathway, leading to the formation of sterol precursors. These precursors then undergo a series of modifications catalyzed by a suite of enzymes, primarily from the cytochrome P450 superfamily, to yield the withanolide scaffold. The final, and most defining, step in the formation of this compound is the cleavage of the C13-C14 bond of a putative withanolide intermediate.

The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Withanolide Backbone. This stage is shared with the biosynthesis of other withanolides and involves the cyclization of 2,3-oxidosqualene to cycloartenol, followed by a series of desaturations, hydroxylations, and epoxidations.

Stage 2: Oxidative Modifications of the Withanolide Scaffold. A series of cytochrome P450 monooxygenases (CYPs) and other enzymes modify the basic withanolide structure. These modifications are crucial for the diversification of withanolides.

Stage 3: C13-C14 Bond Cleavage to form this compound. This is the key hypothetical step that distinguishes the biosynthesis of this compound. The exact enzymatic mechanism for this seco-steroid formation is currently unknown but is likely catalyzed by a specialized cytochrome P450 enzyme.

Below is a diagrammatic representation of the proposed pathway.

Withaphysalin_C_Biosynthesis cluster_0 Upstream Withanolide Pathway cluster_1 Putative this compound Formation cluster_2 Downstream Physalin Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Multiple Steps Withanolide Precursor Withanolide Precursor 24-Methylenecholesterol->Withanolide Precursor CYPs, etc. This compound This compound Withanolide Precursor->this compound CYP450 (putative) (C13-C14 cleavage) Other Physalins Other Physalins This compound->Other Physalins Further Modifications

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Broader Withanolide/Physalin Pathway

While the specific enzymes for this compound biosynthesis are yet to be confirmed, research on the broader withanolide and physalin pathways in Withania somnifera and Physalis species has identified several key enzyme families. These are strong candidates for involvement in the biosynthesis of this compound.

Enzyme ClassGene/Enzyme NameProposed Function in Withanolide/Physalin BiosynthesisPlant SourceReference
Cytochrome P450 CYP87G1Hydroxylation/Oxidation of the sterol side chainWithania somnifera[1]
CYP749B2Lactone ring formationWithania somnifera[1]
CYP88C7A-ring modificationWithania somnifera[1]
CYP88C10A-ring modificationWithania somnifera[1]
Candidate P450sLater-stage oxidations in physalin biosynthesisPhysalis angulata[2][3]
Sulfotransferase SULF1A-ring modificationWithania somnifera[1]
Short-chain Dehydrogenase/Reductase SDH2Lactone ring formationWithania somnifera[1]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the identification and characterization of enzymes involved in the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of plant tissues with high and low concentrations of the target compound.

Transcriptome_Analysis_Workflow Plant Tissue\n(High this compound) Plant Tissue (High this compound) RNA Extraction RNA Extraction Plant Tissue\n(High this compound)->RNA Extraction cDNA Library\nPreparation cDNA Library Preparation RNA Extraction->cDNA Library\nPreparation Plant Tissue\n(Low this compound) Plant Tissue (Low this compound) Plant Tissue\n(Low this compound)->RNA Extraction High-Throughput\nSequencing High-Throughput Sequencing cDNA Library\nPreparation->High-Throughput\nSequencing Transcriptome\nAssembly Transcriptome Assembly High-Throughput\nSequencing->Transcriptome\nAssembly Differential Gene\nExpression Analysis Differential Gene Expression Analysis Transcriptome\nAssembly->Differential Gene\nExpression Analysis Identification of\nCandidate Genes\n(e.g., CYPs) Identification of Candidate Genes (e.g., CYPs) Differential Gene\nExpression Analysis->Identification of\nCandidate Genes\n(e.g., CYPs)

Figure 2: Workflow for candidate gene identification.

Protocol:

  • Plant Material: Collect tissues from a Physalis species known to produce this compound. Separate tissues that are likely to have high (e.g., leaves, calyces) and low (e.g., roots, stems) concentrations of the compound.

  • RNA Extraction: Extract total RNA from the different tissues using a suitable kit or a TRIzol-based method.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis: Assemble the transcriptome de novo or by mapping to a reference genome if available. Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the high-withaphysalin C tissues.

  • Candidate Gene Selection: Annotate the differentially expressed genes. Focus on gene families known to be involved in secondary metabolism, particularly cytochrome P450s, reductases, and transferases.

Heterologous Expression and in vitro Enzyme Assays

Candidate genes can be functionally characterized by expressing them in a heterologous host and performing in vitro enzyme assays with putative substrates.

Protocol:

  • Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or S. cerevisiae). Transform the vector into the chosen host and induce protein expression.

  • Microsome Isolation (for P450s): If expressing a membrane-bound P450 in yeast, prepare microsomes from the induced yeast culture by differential centrifugation.

  • in vitro Enzyme Assay:

    • Prepare a reaction mixture containing the microsomes (or purified enzyme), a putative withanolide substrate, and necessary cofactors (e.g., NADPH for P450s).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products by LC-MS/MS to identify the formation of this compound or other modified withanolides.

Enzyme_Assay_Workflow Candidate Gene Candidate Gene Cloning & Heterologous\nExpression Cloning & Heterologous Expression Candidate Gene->Cloning & Heterologous\nExpression Heterologous\nExpression Heterologous Expression Microsome Isolation/\nEnzyme Purification Microsome Isolation/ Enzyme Purification Heterologous\nExpression->Microsome Isolation/\nEnzyme Purification In vitro Enzyme Assay In vitro Enzyme Assay Microsome Isolation/\nEnzyme Purification->In vitro Enzyme Assay Product Extraction Product Extraction In vitro Enzyme Assay->Product Extraction Putative Substrate\n(Withanolide) Putative Substrate (Withanolide) Putative Substrate\n(Withanolide)->In vitro Enzyme Assay LC-MS/MS Analysis LC-MS/MS Analysis Product Extraction->LC-MS/MS Analysis Identification of\nthis compound Identification of This compound LC-MS/MS Analysis->Identification of\nthis compound

Figure 3: General workflow for enzyme characterization.
Analytical Methods for this compound Detection

Accurate and sensitive detection of this compound and its potential precursors is essential for pathway elucidation.

LC-MS/MS Method:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with water and acetonitrile, both often containing a small amount of formic acid to improve ionization, is effective for separating withanolides.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of withanolides. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification. For structural elucidation, a high-resolution mass spectrometer such as a Q-TOF is recommended.

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymes directly involved in this compound biosynthesis are not available in the public domain. Research has primarily focused on the qualitative identification of pathway intermediates and candidate genes. Future work should aim to determine the kinetic parameters (Km, kcat) of the responsible enzymes and to quantify the metabolic flux through the pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is an intriguing area of plant biochemistry with significant implications for the production of valuable pharmaceuticals. While the complete pathway remains to be fully elucidated, the current body of research provides a strong foundation for future investigations. The proposed putative pathway, originating from the general withanolide pathway and culminating in a key C13-C14 bond cleavage event, offers a clear roadmap for researchers.

Future efforts should be directed towards:

  • Functional Characterization of Candidate Genes: The candidate P450s identified in Physalis species should be heterologously expressed and their activity towards various withanolide substrates should be tested to pinpoint the enzyme responsible for this compound formation.

  • Structural Elucidation of Intermediates: Detailed metabolic profiling of Physalis species may reveal the direct precursor to this compound and other pathway intermediates.

  • Reconstitution of the Pathway: Once the key enzymes are identified, the entire pathway could be reconstituted in a heterologous host like yeast or Nicotiana benthamiana for sustainable production of this compound.

The in-depth understanding of the this compound biosynthesis pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of plants and microorganisms for the enhanced production of this and other medicinally important withanolides.

References

The Enzymatic Machinery of Withaphysalin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalins, a class of C28 steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The intricate chemical structures of withaphysalins suggest a complex biosynthetic pathway, which is an area of active research. Understanding the enzymes that catalyze the formation of these valuable secondary metabolites is crucial for developing biotechnological production platforms and for enabling the synthesis of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the enzymes involved in withaphysalin biosynthesis, drawing from the latest research on their precursor pathway, the withanolide biosynthesis.

The Withanolide Biosynthetic Pathway: The Foundation for Withaphysalins

Current scientific consensus indicates that withaphysalins are biosynthetically derived from withanolides. The pathway to withanolides originates from the sterol biosynthesis pathway, diverging at the level of 24-methylenecholesterol.[1] A series of oxidative reactions, catalyzed by a suite of enzymes, modifies the sterol scaffold to produce the characteristic withanolide structure. The subsequent conversion of withanolides to withaphysalins involves further enzymatic modifications, although the precise sequence and the specific enzymes for these latter steps are still under investigation.

The key enzyme families implicated in the biosynthesis of the withanolide core structure, and by extension, the withaphysalin backbone, include:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are responsible for a wide range of oxidative reactions, including hydroxylation, epoxidation, and carbon-carbon bond cleavage, which are critical for the structural diversification of withanolides.

  • Dehydrogenases: These enzymes catalyze the oxidation of hydroxyl groups to ketones, another key feature in the withanolide structure.

  • Transferases (e.g., Glycosyltransferases, Sulfotransferases): These enzymes are involved in the "tailoring" of the withanolide scaffold, adding sugar moieties or sulfate groups that can alter the solubility, stability, and bioactivity of the final compound.

Key Enzymes in the Withanolide Biosynthetic Pathway

While the complete enzymatic cascade for withaphysalin biosynthesis is yet to be fully elucidated, research on the biosynthesis of withanolides in model plants like Withania somnifera has identified several key enzymes that are likely involved in the formation of withaphysalin precursors.

Enzyme FamilySpecific Enzyme(s)Proposed Function in Withanolide BiosynthesisReference
Cytochrome P450s CYP87G1, CYP749B2Formation of the lactone ring on the sterol side chain.[2]
CYP88C7, CYP88C10Generation of the characteristic A-ring structure, including the C1 ketone and C2-C3 unsaturation.[2]
WsCYP71B35Catalyzes product formation with various withanolides (withaferin A, withanolide A, withanolide B) and withanoside IV as substrates.[3]
Dehydrogenases Short-chain dehydrogenase (SDH2)Works in conjunction with CYPs to form the lactone ring.[2]
Transferases Sulfotransferase (SULF1)Involved in the formation of the A-ring structure of withanolides.[2]
Glycosyltransferases (GTs)Proposed to be involved in the glycosylation of withanolides to form withanosides, which could be precursors to certain withaphysalins.[4]

Note: The direct enzymatic evidence for the conversion of specific withanolides to specific withaphysalins is still limited. The enzymes listed above are primarily characterized for their roles in withanolide biosynthesis, which provides the foundational scaffolds for withaphysalins.

Proposed Biosynthetic Pathway and Experimental Workflows

The biosynthesis of withaphysalins is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The resulting sterol intermediate is then subjected to a series of modifications by the enzymes mentioned above. The following diagrams illustrate the proposed overall biosynthetic pathway and a general workflow for the identification and characterization of the enzymes involved.

Withanolide_Biosynthesis_Pathway cluster_upstream Upstream Sterol Pathway cluster_withanolide_core Withanolide Core Biosynthesis cluster_withaphysalin Withaphysalin Biosynthesis (Proposed) 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol synthase 24_Methylenecholesterol 24_Methylenecholesterol Cycloartenol->24_Methylenecholesterol Series of enzymatic steps Withanolide_Precursor Withanolide_Precursor 24_Methylenecholesterol->Withanolide_Precursor Initial Oxidations Lactone_Ring_Formation Lactone_Ring_Formation Withanolide_Precursor->Lactone_Ring_Formation CYP87G1, CYP749B2, SDH2 A_Ring_Modification A_Ring_Modification Lactone_Ring_Formation->A_Ring_Modification CYP88C7, CYP88C10, SULF1 Core_Withanolide Core_Withanolide A_Ring_Modification->Core_Withanolide Tailoring_Enzymes Tailoring_Enzymes Core_Withanolide->Tailoring_Enzymes Hydroxylation, Epoxidation, Glycosylation (CYPs, GTs) Withaphysalins Withaphysalins Tailoring_Enzymes->Withaphysalins

Caption: Proposed biosynthetic pathway from 2,3-oxidosqualene to withaphysalins.

Experimental_Workflow Transcriptome_Analysis Transcriptome Analysis (e.g., from Physalis sp.) Candidate_Gene_Identification Candidate Gene Identification (CYPs, GTs, etc.) Transcriptome_Analysis->Candidate_Gene_Identification Heterologous_Expression Heterologous Expression (e.g., in Yeast, N. benthamiana) Candidate_Gene_Identification->Heterologous_Expression Gene_Silencing Gene Silencing (VIGS) in Planta Candidate_Gene_Identification->Gene_Silencing Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification In_Vitro_Enzyme_Assay In Vitro Enzyme Assay Enzyme_Purification->In_Vitro_Enzyme_Assay Product_Identification Product Identification (LC-MS/MS, NMR) In_Vitro_Enzyme_Assay->Product_Identification Functional_Characterization Functional Characterization Product_Identification->Functional_Characterization Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Gene_Silencing->Metabolite_Profiling Metabolite_Profiling->Functional_Characterization

Caption: General experimental workflow for enzyme characterization.

Experimental Protocols

Detailed experimental protocols are essential for the successful characterization of biosynthetic enzymes. While specific parameters often require optimization, the following sections outline the general methodologies employed in withaphysalin and withanolide biosynthesis research.

Metabolite Extraction and Analysis by UPLC-MS/MS

Objective: To identify and quantify withaphysalins and related metabolites in plant tissues.

Protocol Outline:

  • Sample Preparation: Flash-freeze plant material (e.g., leaves, calyces) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or a chloroform:methanol mixture.[5] Ultrasonication or shaking can be used to improve extraction efficiency.

  • Cleanup: Centrifuge the extract to pellet debris. The supernatant may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • UPLC-MS/MS Analysis:

    • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm), is commonly used.[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[6]

    • Gradient Example: A linear gradient from 10% to 95% B over several minutes.[6]

    • Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used. Detection is often performed in positive or negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.[6]

    • MS/MS Transitions: For quantification, specific precursor-to-product ion transitions for each target withaphysalin are monitored. For example, for physalin A, a transition of m/z 525.1 → 148.9 has been used.[6]

Heterologous Expression of Cytochrome P450 Enzymes in Yeast

Objective: To produce functional CYP enzymes for in vitro characterization.

Protocol Outline:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate CYP gene and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

  • Expression Induction: Grow the yeast culture in a selective medium to a desired optical density, then induce protein expression by adding galactose.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer and lyse the cells, for example, by vortexing with glass beads.

  • Centrifugation: Perform a series of centrifugation steps to pellet cell debris and then to pellet the microsomal fraction, which contains the membrane-bound CYPs.

  • Microsome Resuspension: Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

In Vitro Enzyme Assays for Cytochrome P450s

Objective: To determine the catalytic activity and substrate specificity of a heterologously expressed CYP.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). The mixture should contain the isolated microsomes (containing the CYP and its reductase partner), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (a putative withanolide precursor).

  • Initiation: Start the reaction by adding the substrate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding an organic solvent, such as ethyl acetate.

  • Product Extraction: Extract the products from the aqueous phase with the organic solvent.

  • Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by LC-MS/MS to identify and quantify the reaction products.

Quantitative Data on Withaphysalin Biosynthesis

A significant challenge in the field of withaphysalin biosynthesis is the limited availability of quantitative data on enzyme kinetics, expression levels, and metabolite concentrations. While several studies have demonstrated changes in metabolite profiles upon genetic manipulation (e.g., gene silencing), they often report relative changes rather than absolute concentrations or detailed kinetic parameters (Km, Vmax). The following table summarizes the types of quantitative data that are crucial for a deeper understanding and for metabolic engineering efforts, though specific values are largely yet to be determined and published.

Data TypeDescriptionImportanceStatus of Availability
Enzyme Kinetics (Km, Vmax, kcat) Michaelis constant (substrate affinity), maximum reaction velocity, and turnover number for each biosynthetic enzyme with its specific substrate(s).Essential for understanding enzyme efficiency, identifying rate-limiting steps, and for building predictive metabolic models.Largely unavailable for specific enzymes in the withaphysalin pathway.
Enzyme Expression Levels Quantitative measurement of gene transcripts (e.g., via qRT-PCR) or protein abundance (e.g., via targeted proteomics) in different tissues and under various conditions.Correlating enzyme presence with metabolite accumulation to validate gene function and understand regulatory mechanisms.Some relative gene expression data is available, but absolute quantification is rare.[7]
Metabolite Concentrations Absolute quantification of withaphysalin precursors, intermediates, and final products in different plant tissues and developmental stages.Provides a direct measure of pathway flux and the efficiency of enzymatic conversions.Some studies report concentrations of major withanolides and withaphysalins in specific tissues, but comprehensive pathway-wide quantification is lacking.[5]

Future Directions and Conclusion

The elucidation of the withaphysalin biosynthetic pathway is an exciting and rapidly evolving field. While significant progress has been made in identifying the upstream withanolide biosynthetic genes, the specific "tailoring" enzymes that convert withanolides into the diverse array of withaphysalins remain a key area for future research.

For researchers, scientists, and drug development professionals, the path forward will involve:

  • Functional Characterization of Candidate Genes: Systematic functional analysis of candidate CYPs, glycosyltransferases, and other modifying enzymes identified through transcriptomic and genomic studies of Physalis species.

  • In Vitro Reconstitution of the Pathway: Stepwise reconstitution of the biosynthetic pathway in heterologous systems (e.g., yeast, N. benthamiana) to unequivocally determine the function of each enzyme.

  • Quantitative Multi-Omics Analysis: Integrated analysis of transcriptomic, proteomic, and metabolomic data to build comprehensive models of the withaphysalin biosynthetic network.

The knowledge gained from these efforts will not only unravel the intricate biochemistry of these fascinating molecules but also pave the way for their sustainable production and the rational design of novel therapeutic agents.

References

An In-depth Technical Guide on Withaphysalin C Derivatives and Analogues for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Withaphysalin C, a naturally occurring steroidal lactone belonging to the withanolide class, and its derivatives have emerged as promising candidates for therapeutic development, exhibiting a range of biological activities including potent anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogues. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. While the isolation of these compounds from natural sources is well-documented, this guide also addresses the synthetic strategies for their modification, a crucial aspect for advancing these molecules through the drug development pipeline.

Introduction to Withaphysalins

Withaphysalins are a subgroup of withanolides, which are C28-steroidal lactones built on an ergostane framework. These compounds are predominantly isolated from plants of the Solanaceae family, such as various Physalis and Withania species. This compound and its analogues are characterized by a unique 13,14-seco-ergostane skeleton. The growing interest in these molecules stems from their significant pharmacological potential, particularly in the areas of oncology and inflammatory diseases.

Biological Activities and Structure-Activity Relationships

The primary biological activities of this compound derivatives and analogues are their anti-inflammatory and cytotoxic effects. The structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated ketone moiety in ring A and a 5β,6β-epoxide in ring B are important for their biological activity.

Anti-inflammatory Activity

This compound and its derivatives have been shown to exert significant anti-inflammatory effects. Their primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of this compound Derivatives and Analogues

CompoundAssay SystemTarget/EndpointIC50 (µM)Reference
2,3-dihydro-withaphysalin CLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionNot specified[1]
Withaphysalin Analogue 2LPS-stimulated THP1-Dual cellsNF-κB activity3.01[2][3]
Withaphysalin Analogue 5LPS-stimulated THP1-Dual cellsNF-κB activity~10[2][3]
Withaphysalin Analogue 6LPS-stimulated THP1-Dual cellsNF-κB activity~12[2][3]
Withaphysalin Analogue 9LPS-stimulated THP1-Dual cellsNF-κB activity~13[2][3]
Withaphysalin Analogue 10LPS-stimulated THP1-Dual cellsNF-κB activity~5[2][3]
Withaphysalin Analogue 11LPS-stimulated THP1-Dual cellsNF-κB activity~13[2][3]
Withaphysalin Analogue 20LPS-stimulated THP1-Dual cellsNF-κB activity~13[2][3]
Cytotoxic Activity

Several this compound analogues have demonstrated potent cytotoxic activity against a range of cancer cell lines. This has positioned them as potential leads for the development of novel anticancer agents.

Table 2: Cytotoxic Activity of this compound Derivatives and Analogues

CompoundCell LineIC50 (µM)Reference
Withangulatin BHONE-1, NUGC0.2 - 1.6 µg/mL[4][5]
Physalin DHONE-1, NUGC0.2 - 1.6 µg/mL[4][5]
Physalin FHONE-1, NUGC0.2 - 1.6 µg/mL[4][5]
(18S)-O-methyl-withaphysalin FMDA-MB-2310.06 - 0.6[6]

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are key regulators of inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound and its analogues have been shown to inhibit the activation of NF-κB. This is a crucial mechanism underlying their anti-inflammatory properties. The inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound Analogue This compound Analogue This compound Analogue->IKK Inhibition DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by this compound Analogues.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer. Some withanolides have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. This represents a key mechanism for their anticancer activity.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation This compound Analogue This compound Analogue This compound Analogue->JAK Inhibition DNA DNA pSTAT3_dimer->DNA Target Genes Proliferation, Survival DNA->Target Genes Transcription

Figure 2: Simplified STAT3 Signaling Pathway and Potential Inhibition by this compound Analogues.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

Detailed, step-by-step synthetic protocols for this compound derivatives are not extensively available in the public domain, as many of these compounds are isolated from natural sources. However, general synthetic strategies for withanolide modification can be adapted. A recent publication in Science Advances describes a scalable, divergent synthesis of withanolides which could provide a foundational approach.[7] The key steps often involve:

  • Isolation of a Precursor Withanolide: Start with a readily available withanolide, such as withaferin A, isolated from Withania somnifera.

  • Protection of Reactive Groups: Protect sensitive functional groups to allow for selective modification at other positions.

  • Core Structure Modification: Employ reactions such as epoxidation, allylic oxidation, and photochemical transformations to modify the steroidal backbone.

  • Side Chain Elaboration: Modify the lactone side chain to introduce diversity.

  • Deprotection and Purification: Remove protecting groups and purify the final derivatives using chromatographic techniques.

Synthetic_Workflow Start Start Isolation Isolation of Withanolide Precursor Start->Isolation Protection Protection of Reactive Groups Isolation->Protection Modification Core Structure Modification Protection->Modification SideChain Side Chain Elaboration Modification->SideChain Deprotection Deprotection SideChain->Deprotection Purification Purification and Characterization Deprotection->Purification End End Purification->End

Figure 3: General Workflow for the Synthesis of Withanolide Derivatives.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analogue and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation: Treat the transfected cells with the this compound derivative followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3.

  • Cell Treatment: Treat cells with the this compound derivative and a STAT3 activator (e.g., IL-6).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Future Directions and Conclusion

This compound derivatives and analogues represent a promising class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapies. The data summarized in this guide highlights their potent biological activities and sheds light on their mechanisms of action through the modulation of the NF-κB and STAT3 signaling pathways.

While the isolation and biological evaluation of these compounds are well-underway, a critical next step for their advancement as clinical candidates is the development of robust and scalable synthetic methodologies. The ability to synthetically access these complex molecules and their analogues will be paramount for comprehensive SAR studies, optimization of their pharmacological properties, and ultimately, for their translation into therapeutic agents. Further research should also focus on in vivo efficacy studies and detailed toxicological profiling to fully assess their therapeutic potential.

References

Withaphysalin C: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanolides, a group of naturally occurring C28-steroidal lactones, are recognized for their diverse pharmacological activities. Among them, withaphysalins isolated from plants of the Physalis genus have demonstrated significant therapeutic potential. This document provides an in-depth technical guide on the anti-inflammatory properties of Withaphysalin C and its closely related analogues. It consolidates experimental findings on its mechanisms of action, presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence points to this compound and its derivatives as potent inhibitors of pro-inflammatory mediators and key signaling cascades, particularly the NF-κB and STAT3 pathways, marking them as promising candidates for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

Experimental evidence indicates that the anti-inflammatory effects of withaphysalins are multifaceted, involving the suppression of inflammatory mediators, enzymes, and crucial signaling pathways. Studies on this compound analogues, such as 2,3-dihydro-withaphysalin C, have elucidated these mechanisms in cellular models of inflammation.

Inhibition of Pro-inflammatory Mediators and Enzymes

Withaphysalins effectively suppress the production of key molecules that drive the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW264.7 cells), these compounds significantly inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂)[1][2]. This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels[1][2].

Furthermore, withaphysalins curtail the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2][3][4].

Modulation of Key Signaling Pathways

The anti-inflammatory activity of withaphysalins is rooted in their ability to modulate critical intracellular signaling cascades that regulate the expression of inflammatory genes.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene induction. In unstimulated cells, NF-κB dimers (like p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is degraded, allowing the p65 subunit to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Withaphysalins have been shown to suppress this critical step by inhibiting the nuclear translocation of the NF-κB p65 subunit[1][5].

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation. Withaphysalins inhibit the phosphorylation of STAT3, preventing its activation and subsequent downstream signaling[1].

  • Heme Oxygenase-1 (HO-1) Upregulation: In addition to inhibiting pro-inflammatory pathways, withaphysalins have been observed to upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme known for its potent anti-inflammatory and cytoprotective effects[1].

  • MAPK Signaling Pathway Specificity: Interestingly, a study comparing 2,3-dihydro-withaphysalin C with Withaphysalin A found that while both compounds inhibited the NF-κB and STAT3 pathways, only Withaphysalin A suppressed the activation of Mitogen-Activated Protein Kinases (MAPKs)[1]. This suggests that 2,3-dihydro-withaphysalin C's anti-inflammatory action may be independent of the MAPK pathway, indicating a degree of selectivity in its mechanism[1].

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular interactions and experimental processes.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 releases p65_nuc p65/p50 p65->p65_nuc translocates WC This compound WC->p65_nuc Inhibits DNA DNA p65_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes WC This compound WC->STAT3 Inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA translocates & binds Genes Inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed RAW264.7 Macrophages culture Culture for 24h start->culture pretreat Pre-treat with this compound (various concentrations) for 1h culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess Supernatant elisa ELISA (Cytokines) collect->elisa Supernatant western Western Blot (iNOS, COX-2, p65) collect->western Lysates

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Quantitative Data Presentation

The anti-inflammatory potency of this compound and related withanolides has been quantified in various in vitro assays. The data is summarized below.

Table 1: In Vitro Anti-inflammatory Activity of Withaphysalins from Physalis minima

Compound IDCell LineAssayParameter MeasuredIC₅₀ (µM)Reference
Physminin CRAW264.7Griess AssayNitric Oxide (NO) Production3.5[6]
Withaphysalins (Pool)THP1-DualNF-κB Reporter AssayNF-κB Inhibition3.01 - 13.39[3][4]
Withaphysalins (Pool)RAW264.7Griess AssayNitric Oxide (NO) Production3.91 - 18.46[2]

Note: "Withaphysalins (Pool)" refers to a group of active withaphysalins isolated in the cited studies, for which a range of IC₅₀ values was reported.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the anti-inflammatory properties of this compound.

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well or 6-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (typically 1 µg/mL) to the culture medium. A negative control group (no LPS) is also maintained. The cells are then incubated for 18-24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. The absorbance is measured at 540 nm. A sodium nitrite standard curve is used for quantification.[6][7]

  • Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[3][4].

  • Western Blot Analysis: Cells are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p65, p-STAT3, and a loading control (e.g., β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system[1][6].

Protocol: NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect on the NF-κB transcription factor.

  • Cell Line: A stable human monocytic cell line (e.g., THP1-Dual™) engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter is used[3][4].

  • Procedure: Cells are seeded in a 96-well plate. They are pre-treated with this compound for 1 hour, followed by stimulation with LPS.

  • Measurement: After 24 hours of incubation, the supernatant is collected. The activity of the SEAP reporter protein is measured by adding a detection reagent (e.g., QUANTI-Blue™) and reading the absorbance at 620-650 nm[3][4]. The reduction in absorbance correlates with the inhibition of NF-κB activity.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess acute anti-inflammatory activity. While specific data for this compound in this model is not available in the provided results, this protocol outlines the general procedure.

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment[8][9].

  • Compound Administration: Animals are divided into groups. The test group receives this compound orally or via intraperitoneal injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each animal[8][10][11].

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer[8][11].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion and Future Directions

This compound and its analogues have demonstrated robust anti-inflammatory properties in multiple in vitro models. The core mechanism involves the potent suppression of the NF-κB and STAT3 signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators such as NO, PGE₂, TNF-α, IL-6, and IL-1β. The downregulation of iNOS and COX-2 expression further solidifies its role as a comprehensive inflammation inhibitor.

The selectivity of certain withaphysalins, potentially acting independently of the MAPK pathway, presents an interesting avenue for developing targeted therapies with potentially fewer side effects. The collective data strongly supports this compound as a viable lead compound for drug development. Future research should prioritize in vivo studies using models of acute and chronic inflammation to validate these in vitro findings, establish efficacy, and conduct comprehensive pharmacokinetic and toxicological profiling.

References

Withaphysalin C: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Withaphysalin C, a naturally occurring withanolide isolated from plants of the Physalis genus, has emerged as a potent inhibitor of the NF-κB signaling pathway. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The evidence presented herein highlights this compound's potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.

The NF-κB Signaling Pathway: A Primer

The canonical NF-κB pathway is the most common route to NF-κB activation. In unstimulated cells, NF-κB dimers, typically a heterodimer of p50 and p65 (RelA) subunits, are held inactive in the cytoplasm by a family of inhibitor proteins, most notably IκBα.[1][2] IκBα masks the nuclear localization sequence (NLS) of the p65 subunit, preventing its entry into the nucleus.[3]

Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade is initiated that converges on the IκB kinase (IKK) complex.[1][4] The activated IKK complex, primarily through its IKKβ subunit, phosphorylates IκBα on two critical N-terminal serine residues (Ser32 and Ser36).[5][6] This phosphorylation event tags IκBα for recognition by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[7][8] The degradation of IκBα unmasks the NLS on p65, allowing the active p50-p65 dimer to translocate into the nucleus, bind to specific κB DNA sequences in the promoter regions of target genes, and initiate their transcription.[5][9]

Mechanism of Action: this compound as an NF-κB Inhibitor

Research indicates that this compound exerts its anti-inflammatory effects by intervening at crucial steps within the canonical NF-κB pathway. The primary mechanism involves the suppression of p65's nuclear translocation.[10] Studies using 2,3-dihydro-withaphysalin C (WC) have shown that it effectively prevents the migration of the p65 subunit into the nucleus in LPS-stimulated RAW264.7 macrophages.[10]

Furthermore, related studies on physalins with similar core structures suggest that this class of compounds can inhibit the nuclear translocation and subsequent DNA binding of the RelA/p50 dimer.[5] This action appears to be downstream of IκBα degradation.[5] By preventing the transcriptionally active component of the NF-κB complex from reaching its genomic targets, this compound effectively shuts down the expression of a host of pro-inflammatory mediators. Unlike some other withanolides, 2,3-dihydro-withaphysalin C does not appear to affect the activation of MAPK pathways, indicating a degree of specificity for the NF-κB signaling cascade.[10]

Caption: this compound inhibits the NF-κB pathway by blocking p65/p50 nuclear translocation.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified across various assays. The data consistently demonstrate potent anti-inflammatory effects.

Table 1: Inhibition of Inflammatory Mediators and NF-κB Activation

Compound / VariantAssayCell LineStimulusIC₅₀ ValueReference
Physalin C (PA-1)NF-κB Luciferase ReporterHeLaTNF-α6.54 µM[5]
Withaphysalin AnalogsNF-κB SEAP ReporterTHP1-DualLPS3.01 - 13.39 µM[11][12]

Table 2: Effect of 2,3-dihydro-withaphysalin C (WC) on Pro-inflammatory Markers

MarkerEffectCell LineStimulusNotesReference
Nitric Oxide (NO)Significant InhibitionRAW264.7LPSWC demonstrated potent dose-dependent inhibition.[10][13]
Prostaglandin E₂ (PGE₂)Significant InhibitionRAW264.7LPS-[10][13]
IL-1β, IL-6, TNF-αSignificant InhibitionRAW264.7LPSProduction of key pro-inflammatory cytokines was suppressed.[10][13]
iNOS (protein & mRNA)DownregulationRAW264.7LPSExpression of the NO-producing enzyme was reduced.[10]
COX-2 (protein & mRNA)DownregulationRAW264.7LPSExpression of the PGE₂-producing enzyme was reduced.[10]
p65 Nuclear TranslocationSuppressionRAW264.7LPSKey mechanistic step was inhibited.[10]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for investigating NF-κB pathway inhibitors like this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14]

    • HeLa (Human Epithelial Cells): Culture under similar conditions as RAW264.7 cells.

    • THP1-Dual™ Cells (Human Monocytic Reporter Cells): Culture in RPMI 1640 medium with 10% FBS, 25 mM HEPES, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin. Periodically add 100 µg/ml Zeocin™ to maintain selection.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability/reporter assays, 6-well for Western blotting) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Induce inflammation by adding a stimulus, such as LPS (1 µg/mL) or TNF-α (10-50 ng/mL), for the specified duration (e.g., 15-30 min for phosphorylation events, 6-24 hours for cytokine/NO production).[5][15]

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of key proteins like iNOS, COX-2, IκBα, and p65.

Western_Blot_Workflow start 1. Cell Lysis (RIPA Buffer + Inhibitors) protein_quant 2. Protein Quantification (BCA Assay) start->protein_quant sds_page 3. SDS-PAGE (Separate proteins by size) protein_quant->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p65, anti-IκBα) Overnight at 4°C blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis 9. Imaging & Densitometry detection->analysis

Caption: Standard workflow for Western Blot analysis of protein expression.
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-p-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the location of p65 within the cell.[3][16]

IF_Workflow start 1. Cell Seeding & Treatment (on coverslips or imaging plates) fixation 2. Fixation (4% Paraformaldehyde) start->fixation permeabilization 3. Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking 4. Blocking (1% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-p65) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Alexa Fluor-conjugated) primary_ab->secondary_ab staining 7. Nuclear Counterstain (DAPI or Hoechst) secondary_ab->staining imaging 8. Fluorescence Microscopy (Confocal or High-Content Imager) staining->imaging analysis 9. Image Analysis (Quantify Nuclear/Cytoplasmic Ratio) imaging->analysis

Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.
  • Cell Culture: Grow cells on glass coverslips or in high-content imaging plates. Perform treatments as described in 5.1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30-60 minutes.

  • Antibody Staining: Incubate with a primary antibody against p65/RelA for 1-2 hours, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Capture images and quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic intensity ratio indicates translocation.[17]

Conclusion and Future Directions

This compound is a compelling natural product that robustly inhibits the canonical NF-κB signaling pathway, a key driver of inflammation. Its demonstrated ability to prevent the nuclear translocation of p65 and subsequently suppress the production of numerous inflammatory mediators provides a strong rationale for its further development. The data summarized in this guide underscore its potential as a therapeutic agent for a range of inflammatory conditions. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The detailed protocols provided herein offer a standardized framework for researchers to further explore the therapeutic promise of this compound and its analogs.

References

Withaphysalin C and Its Inhibitory Effect on STAT3 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Withaphysalin C's interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The focus is on the inhibitory effect of a closely related compound, 2, 3-dihydro-withaphysalin C, on STAT3 phosphorylation, a critical event in various cellular processes, including inflammation and oncogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of withanolides.

Introduction to this compound and the STAT3 Signaling Pathway

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactones. These compounds are primarily isolated from plants of the Solanaceae family and have been investigated for a range of biological activities. The Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in signal transduction from the cell membrane to the nucleus.[1][2] Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 is phosphorylated at a conserved tyrosine residue (Tyr705).[3] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation.[1][3][4] Persistent or aberrant activation of the STAT3 pathway is a hallmark of various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[2][5][6][7]

Research has demonstrated that 2, 3-dihydro-withaphysalin C, a major withanolide derived from Physalis minima, suppresses the phosphorylation of STAT3.[8] This finding suggests a potential mechanism for the anti-inflammatory properties of this compound and highlights its therapeutic promise.

Quantitative Data on the Effects of 2, 3-dihydro-withaphysalin C

The following table summarizes the key quantitative findings from a study investigating the anti-inflammatory effects of 2, 3-dihydro-withaphysalin C (referred to as WC in the study) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Parameter MeasuredCell LineTreatmentConcentration(s)Observed EffectReference
STAT3 PhosphorylationRAW264.72, 3-dihydro-withaphysalin CNot specifiedSuppressed LPS-induced phosphorylation[8]
Nitric Oxide (NO) ProductionRAW264.72, 3-dihydro-withaphysalin CNot specifiedSignificant inhibition[8]
Prostaglandin E2 (PGE2) ProductionRAW264.72, 3-dihydro-withaphysalin CNot specifiedSignificant inhibition[8]
Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)RAW264.72, 3-dihydro-withaphysalin CNot specifiedSignificant inhibition[8]
iNOS and COX-2 mRNA and Protein ExpressionRAW264.72, 3-dihydro-withaphysalin CNot specifiedDownregulated LPS-induced expression[8]
NF-κB p65 Nuclear TranslocationRAW264.72, 3-dihydro-withaphysalin CNot specifiedSuppressed[8]
HO-1 ExpressionRAW264.72, 3-dihydro-withaphysalin CNot specifiedUpregulated[8]

The STAT3 Signaling Pathway and Inhibition by this compound

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[1][4] This ligand-receptor interaction leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at the Tyr705 residue.[1] Phosphorylated STAT3 (p-STAT3) forms homodimers that translocate to the nucleus, bind to specific DNA sequences, and regulate the expression of target genes.[4]

2, 3-dihydro-withaphysalin C has been shown to intervene in this pathway by suppressing the phosphorylation of STAT3.[8] While the precise upstream target of this compound has not been fully elucidated in the context of STAT3, related withanolides like Withaferin A have been found to inhibit JAK2 activity, which would consequently reduce STAT3 phosphorylation.[9]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation (p) pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer 4. Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 5. Nuclear Translocation Withaphysalin_C This compound Derivative Withaphysalin_C->JAK Inhibition Gene_Expression Target Gene Expression (e.g., IL-6, TNF-α) pSTAT3_dimer_nuc->Gene_Expression 6. Transcription Regulation Western_Blot_Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Analysis I->J

References

An In-depth Technical Guide on the Immunomodulatory Effects of Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the immunomodulatory effects of Withaphysalin C, a withanolide found in Physalis minima. The document details its anti-inflammatory properties, mechanism of action, and relevant experimental protocols.

Introduction

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids. Withanolides are known for their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects.[1] This guide focuses specifically on the immunomodulatory actions of this compound, particularly its potential as an anti-inflammatory agent.

Immunomodulatory Effects of this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of pro-inflammatory mediators in activated macrophages.

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that 2,3-dihydro-withaphysalin C (a derivative of this compound, hereafter referred to as WC) significantly inhibits the production of key inflammatory molecules.[2]

Table 1: Inhibitory Effects of this compound Derivative (WC) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

MediatorEffect of WC Treatment
Nitric Oxide (NO)Dose-dependent inhibition of NO production.[2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1][2]
Prostaglandin E₂ (PGE₂)Significant reduction in PGE₂ levels.[2] This effect is mediated by the downregulation of cyclooxygenase-2 (COX-2) mRNA and protein expression.[1][2]
Interleukin-1β (IL-1β)Marked decrease in the secretion of this pro-inflammatory cytokine.[2]
Interleukin-6 (IL-6)Significant inhibition of IL-6 production.[2]
Tumor Necrosis Factor-α (TNF-α)Substantial reduction in the levels of TNF-α.[2]

Mechanism of Action

The immunomodulatory effects of this compound are attributed to its influence on key intracellular signaling pathways that regulate the inflammatory response.

This compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. It achieves this by inhibiting the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[2] By preventing the migration of p65 to the nucleus, this compound effectively blocks the transcription of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.

This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] The phosphorylation of STAT3 is a crucial step in its activation and subsequent translocation to the nucleus, where it promotes the expression of inflammatory genes. By blocking this phosphorylation, this compound further dampens the inflammatory cascade.

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound upregulates the expression of Heme Oxygenase-1 (HO-1).[2] HO-1 is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective properties. The induction of HO-1 is a key mechanism by which this compound exerts its beneficial immunomodulatory effects.

Notably, studies have indicated that this compound does not alter the activation of Mitogen-Activated Protein Kinases (MAPKs) in LPS-stimulated macrophages.[2] This suggests a selective mechanism of action that is independent of the MAPK signaling cascade, which is another major pathway involved in inflammation.

Signaling Pathway and Experimental Workflow Diagrams

WithaphysalinC_Signaling Immunomodulatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_p65 NF-κB p65 IκBα->NFκB_p65 inhibits NFκB_p65_nuc NF-κB p65 NFκB_p65->NFκB_p65_nuc translocation STAT3 STAT3 p_STAT3 p-STAT3 p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation WithaphysalinC This compound WithaphysalinC->IKK inhibits WithaphysalinC->p_STAT3 inhibits phosphorylation WithaphysalinC->Nrf2 activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFκB_p65_nuc->Pro_inflammatory_Genes promotes p_STAT3_nuc->Pro_inflammatory_Genes promotes ARE ARE Nrf2_nuc->ARE binds HO1_Gene Anti-inflammatory Gene Expression (HO-1) ARE->HO1_Gene promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Start Seed RAW264.7 cells Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with this compound (various concentrations) Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Harvest_Cells Harvest Cells Stimulate->Harvest_Cells Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Harvest_Supernatant->Griess_Assay ELISA Cytokine Measurement (PGE₂, IL-1β, IL-6, TNF-α) (ELISA) Harvest_Supernatant->ELISA Western_Blot Protein Expression (iNOS, COX-2, p-STAT3) (Western Blot) Harvest_Cells->Western_Blot RT_PCR mRNA Expression (HO-1) (RT-PCR) Harvest_Cells->RT_PCR NFkB_Assay NF-κB p65 Translocation (Immunofluorescence or Western Blot of nuclear fraction) Harvest_Cells->NFkB_Assay Analyze_Data Analyze and Quantify Results Griess_Assay->Analyze_Data ELISA->Analyze_Data Western_Blot->Analyze_Data RT_PCR->Analyze_Data NFkB_Assay->Analyze_Data

Caption: Workflow for in vitro immunomodulatory assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's immunomodulatory effects.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein and RNA extraction) and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for 1-2 hours.

    • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours, depending on the endpoint being measured).

  • After the treatment period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after treatment.

  • The concentrations of PGE₂, IL-1β, IL-6, and TNF-α in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.

  • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-STAT3, total STAT3, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers for HO-1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • The relative mRNA expression is calculated using the 2-ΔΔCt method.

  • Immunofluorescence:

    • Grow and treat cells on glass coverslips.

    • After treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.

    • Incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

  • Nuclear Fractionation and Western Blot:

    • After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Analyze the levels of p65 in the nuclear and cytoplasmic fractions by Western blotting as described above. Lamin B1 or Histone H3 can be used as a nuclear marker.

Conclusion

This compound exhibits potent immunomodulatory effects, primarily by suppressing the production of pro-inflammatory mediators in macrophages. Its mechanism of action involves the targeted inhibition of the NF-κB and STAT3 signaling pathways and the upregulation of the protective enzyme HO-1, without affecting the MAPK pathway. These findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

Withaphysalin C: A Comprehensive Technical Dossier on its Chemical Classification and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin C, a naturally occurring steroidal lactone, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of its chemical classification, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, this document elucidates its mechanism of action through the modulation of the NF-κB signaling pathway and details its biosynthetic origins. All quantitative data are presented in standardized tables for clarity and comparative analysis, while key biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and laboratory procedures.

Chemical Classification and Structure

This compound is categorized as a withanolide, a group of C28 steroidal lactones built on an ergostane skeleton. Specifically, it is classified as a 13,14-seco-steroid, indicating the cleavage of the bond between carbons 13 and 14 of the steroidal nucleus[1][2]. This structural feature is a hallmark of the withaphysalin subgroup of withanolides. These compounds are primarily isolated from plants of the genus Physalis, with Physalis minima being a notable source of this compound. The molecular formula for this compound is C28H36O7.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various analytical experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC28H36O7
Molecular Weight484.58 g/mol
AppearanceWhite amorphous powder

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations / Data
¹H-NMR Data not available in a consolidated table.
¹³C-NMR Data not available in a consolidated table.
Mass Spectrometry (MS) [M+H]⁺ ion peak observed. Fragmentation patterns are characteristic of the withanolide skeleton.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH), γ-lactone, and ketone (C=O) functional groups.
X-ray Crystallography Used for the definitive determination of the three-dimensional structure and absolute stereochemistry.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, Physalis minima, is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification plant_material Dried and powdered whole plant of Physalis minima extraction Extraction with 85% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent-solvent partitioning crude_extract->partition fractions Active Fractions partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK TNFa TNF-α TNFa->IKK IkBa_p IκBα Phosphorylation and Degradation IKK->IkBa_p NFkB_release NF-κB (p50/p65) Release IkBa_p->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB DNA Binding NFkB_translocation->NFkB_binding gene_transcription Pro-inflammatory Gene Transcription NFkB_binding->gene_transcription cytokines Cytokines (IL-6, TNF-α) Prostaglandins gene_transcription->cytokines Withaphysalin_C This compound Withaphysalin_C->IkBa_p Inhibition G cluster_precursors Isoprenoid Precursors cluster_sterol_pathway Sterol Pathway cluster_withanolide_pathway Withanolide Biosynthesis MVA Mevalonate Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Withanolide_precursor Withanolide Precursors Cholesterol->Withanolide_precursor Hydroxylation Hydroxylation Withanolide_precursor->Hydroxylation Epoxidation Epoxidation Hydroxylation->Epoxidation Lactonization Lactonization Epoxidation->Lactonization Seco_cleavage 13,14-seco Cleavage Lactonization->Seco_cleavage Withaphysalin_C This compound Seco_cleavage->Withaphysalin_C

References

Withaphysalin C Molecular Docking: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of In Silico Interactions with Key Inflammatory and Cancer-Related Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of withaphysalin C, a naturally occurring steroidal lactone with significant therapeutic potential. While direct experimental docking data for this compound remains to be extensively published, this document outlines a robust methodology for in silico analysis based on its known biological targets. Drawing upon the established anti-inflammatory and anticancer properties of its derivatives, this guide focuses on the interaction of this compound with two pivotal proteins: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

Introduction

This compound belongs to the withanolide class of compounds, which are known for their diverse pharmacological activities. A derivative, 2,3-dihydro-withaphysalin C, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways. These pathways are critical mediators of inflammation and are constitutively active in many cancers, making them prime targets for therapeutic intervention. Molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of ligands like this compound with their protein targets, providing valuable insights for drug design and development.

Predicted Molecular Docking Data

While specific published binding energies for this compound with NF-κB and STAT3 are not yet available, we can predict the likely range of binding affinities based on studies of similar withanolides. For instance, the withanolide withaferin A has demonstrated a binding affinity of -11.51 kcal/mol with Indoleamine 2,3-dioxygenase (IDO), and physalin F has shown a binding energy of -7.2 kcal/mol with B-cell activating factor (BAFF). Based on these precedents, a strong interaction between this compound and its targets is anticipated. The following table presents a hypothetical summary of expected quantitative data from such a study.

LigandTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Interacting Residues (Hypothetical)
This compoundNF-κB (p65-p50 heterodimer) (1VKX)-8.0 to -10.050 - 200Lys122, Arg187, Gln221 (p65); Arg57, Glu65, Tyr156 (p50)
This compoundSTAT3 (SH2 domain) (1BG1)-7.5 to -9.5100 - 500Arg609, Lys591, Glu638, Ser611, Ser613

Detailed Experimental Protocols for Molecular Docking

This section outlines a comprehensive protocol for conducting molecular docking studies of this compound with its target proteins using widely accepted software, AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.

  • PubChem Database: To obtain the 3D structure of this compound.

Ligand Preparation
  • Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 118987259) in SDF format.

  • Format Conversion and Preparation:

    • Use MGL-Tools to convert the SDF file to the PDBQT format, which is required by AutoDock Vina.

    • This process involves adding Gasteiger charges and merging non-polar hydrogens to simplify the ligand structure.

Protein Preparation
  • Structure Retrieval: Download the crystal structures of the target proteins from the PDB database:

    • NF-κB (p65-p50 heterodimer): PDB ID: 1VKX

    • STAT3 (SH2 domain): PDB ID: 1BG1

  • Protein Refinement:

    • Using MGL-Tools, remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format.

Grid Generation
  • Binding Site Identification: Identify the active site of the target protein. For NF-κB, this is the DNA-binding region of the p65/p50 heterodimer. For STAT3, it is the SH2 domain, which is crucial for its dimerization and activation.

  • Grid Box Definition:

    • Using AutoDockTools, define a grid box that encompasses the identified binding site.

    • The grid box dimensions should be large enough to allow for rotational and translational movement of the ligand. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Molecular Docking Simulation
  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).

Analysis of Results
  • Visualization: Use Discovery Studio Visualizer or PyMOL to visualize the docked poses of this compound within the binding pocket of the target protein.

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the target protein. This analysis will provide insights into the molecular basis of the binding affinity.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of NF-κB and STAT3, which are the proposed targets of this compound.

NF-κB Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocation DNA DNA STAT3_dimer_n->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

STAT3 Signaling Pathway
Experimental Workflow

The following diagram outlines the workflow for the molecular docking study of this compound.

Docking_Workflow Start Start Ligand_Prep This compound Preparation Start->Ligand_Prep Protein_Prep Target Protein (NF-κB/STAT3) Preparation Start->Protein_Prep Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Analysis Results Analysis (Binding Energy & Poses) Docking->Analysis Visualization Interaction Visualization Analysis->Visualization End End Visualization->End

Withaphysalin C: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids, has emerged as a compound of significant interest in the field of drug discovery. Primarily isolated from plants of the Solanaceae family, such as those of the Physalis genus, this compound and its analogues have demonstrated a range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory and cytotoxic properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Anti-inflammatory Therapeutic Targets

The anti-inflammatory effects of withanolides, including compounds closely related to this compound, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The main therapeutic targets in this context are the transcription factors NF-κB and STAT3, and the enzyme Heme Oxygenase-1 (HO-1).

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. A close analogue of this compound, 2,3-dihydro-withaphysalin C, has been shown to be a potent inhibitor of this pathway.[1][2] The primary mechanism of action involves the suppression of the nuclear translocation of the p65 subunit of NF-κB.[1][2] This inhibitory action leads to a downstream reduction in the expression of several pro-inflammatory mediators.

Key Downstream Effects of NF-κB Inhibition:

  • Reduced Pro-inflammatory Cytokine Production: Inhibition of the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

  • Decreased Pro-inflammatory Mediators: Significant reduction in the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2]

  • Downregulation of Inflammatory Enzymes: Decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 p65_p50 p65/p50 (Active) NFkB_complex->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Withaphysalin_C This compound Withaphysalin_C->p65_p50_nuc Inhibits DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Withaphysalin_C This compound Withaphysalin_C->pSTAT3 Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds to Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes Induces HO1_Pathway Withaphysalin_C This compound Nrf2_activation Nrf2 Activation (Proposed) Withaphysalin_C->Nrf2_activation Induces HO1_gene HO-1 Gene Transcription Nrf2_activation->HO1_gene HO1_protein HO-1 Protein HO1_gene->HO1_protein Biliverdin Biliverdin HO1_protein->Biliverdin Catalyzes degradation of CO Carbon Monoxide (CO) HO1_protein->CO Catalyzes degradation of Fe2 Fe²⁺ HO1_protein->Fe2 Catalyzes degradation of Heme Heme Heme->HO1_protein Anti_inflammatory Anti-inflammatory Effects Biliverdin->Anti_inflammatory CO->Anti_inflammatory Fe2->Anti_inflammatory Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation griess Griess Assay (NO Production) incubation->griess elisa ELISA (Cytokine Levels) incubation->elisa western Western Blot (Protein Expression) incubation->western pcr RT-qPCR (Gene Expression) incubation->pcr data_analysis Data Analysis griess->data_analysis elisa->data_analysis western->data_analysis pcr->data_analysis end End data_analysis->end

References

Withaphysalin C: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Withaphysalin C, a naturally occurring C28-steroidal lactone of the withanolide class, has garnered significant attention within the scientific community for its potent biological activities. Isolated primarily from plants of the Physalis genus, notably Physalis minima, this compound has demonstrated promising anti-inflammatory and cytotoxic properties, positioning it as a lead candidate for further investigation in drug development. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its pharmacological effects, underlying mechanisms of action, and relevant experimental methodologies.

Biological Activities of this compound

The therapeutic potential of this compound stems from its demonstrated efficacy in two key areas: inflammation and cancer.

Anti-inflammatory Activity

This compound and its derivatives have been shown to exert significant anti-inflammatory effects. A prominent derivative, 2,3-dihydro-withaphysalin C, has been studied for its ability to modulate inflammatory pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Quantitative Data on Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
2,3-dihydro-withaphysalin CNitric Oxide (NO) ProductionRAW 264.7Not explicitly stated, but significant inhibition observed[1]
Withaphysalin A (related compound)Nitric Oxide (NO) ProductionRAW 264.7Not explicitly stated, but significant inhibition observed[1]
Cytotoxic Activity

This compound has exhibited notable cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data on Cytotoxic Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHCT-116Colorectal CarcinomaActive (specific IC50 not provided)
This compoundNCI-H460Non-small-cell Lung CancerActive (specific IC50 not provided)

Mechanisms of Action

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of withaphysalins are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] 2,3-dihydro-withaphysalin C has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation WithaphysalinC This compound WithaphysalinC->NFkappaB Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB_n->Proinflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the STAT3 Signaling Pathway

In addition to its effects on NF-κB, 2,3-dihydro-withaphysalin C has been observed to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a key transcription factor involved in cytokine signaling and cell proliferation.

Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While direct evidence for the effect of this compound on the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is still emerging, numerous studies have demonstrated that other withanolides are potent inhibitors of this critical cell survival and proliferation pathway. The structural similarities suggest that this compound may also exert its cytotoxic effects through the downregulation of PI3K/Akt/mTOR signaling, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Inhibition of Apoptosis mTOR->Apoptosis WithaphysalinC This compound (Proposed) WithaphysalinC->PI3K Inhibition

Proposed Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on this compound. The following sections outline key methodologies based on published studies of this compound and its close derivatives.

Isolation and Purification of this compound from Physalis minima

The isolation of this compound is typically achieved through chromatographic methods. While specific protocols vary, a general workflow is as follows:

Isolation_Workflow Start Dried whole plant of Physalis minima Extraction Extraction with Organic Solvent (e.g., Ethanol) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partition Solvent Partitioning (e.g., Ethyl Acetate) Concentration->Partition Chromatography1 Silica Gel Column Chromatography Partition->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 End Pure this compound Chromatography3->End

References

Methodological & Application

HPLC method for Withaphysalin C quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method has been established for the quantification of Withaphysalin C, a bioactive compound found in plants of the Physalis genus. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is based on reverse-phase chromatography, offering a reliable and accurate approach for the quantitative analysis of this compound in plant extracts and other matrices.

Application Note

Introduction

This compound is a member of the withanolide class of naturally occurring steroids, which are noted for their diverse biological activities. Found in various species of the Physalis genus, this compound has garnered interest for its potential therapeutic properties. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development processes. The HPLC method detailed here provides a robust and sensitive means for this purpose.

Chromatographic Conditions

The separation and quantification of this compound can be achieved using a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with phosphoric acid) allows for effective separation of this compound from other components in a sample matrix. UV detection is suitable for this analysis, with a wavelength of 220 nm providing good sensitivity for physalins.

Method Validation

While a specific validation for this compound is not detailed in the provided search results, a closely related method for other physalins (A, O, and P) has been validated, demonstrating excellent linearity with a correlation coefficient (r²) greater than 0.999. The average recovery for these related compounds was found to be in the range of 97.59% to 101.04%, indicating high accuracy. Similar validation parameters would be expected for a this compound assay under these conditions.

Experimental Protocol

1. Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity >95%).

  • Sample: Dried and powdered plant material (e.g., Physalis minima) or extract.

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 5 µm particle size, 4.6 x 150 mm (or similar).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.2% aqueous phosphoric acid (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh about 1 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • Extraction: Accurately weigh 1.0 g of the dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Method Parameters

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.2% Aqueous Phosphoric AcidB: Acetonitrile
Gradient Program 0-13 min: 20-23% B13-37 min: 23-31% B37-42 min: Return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 220 nm

6. Data Analysis

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used for the quantification of physalins, which are expected to be similar for this compound.

ParameterValue
Linearity (r²) > 0.999
Accuracy (Recovery) 97.59% - 101.04%
Precision (RSD%) < 2%
Limit of Detection (LOD) Dependent on instrumentation
Limit of Quantification (LOQ) Dependent on instrumentation

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Plant Material B Solvent Extraction (e.g., Methanol, Sonication) A->B C Filtration (0.45 µm) B->C D Inject Sample into HPLC C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (220 nm) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Results H->I

Caption: Experimental workflow for the quantification of this compound by HPLC.

Application Note: Quantitative Analysis of Withaphysalin C in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic analysis of Withaphysalin C.

Introduction:

This compound, a bioactive withanolide compound, has demonstrated significant therapeutic potential, including anti-inflammatory and immunomodulatory effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for the accurate quantification of this compound in biological matrices. This application note provides a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be selective, sensitive, and suitable for high-throughput analysis in pharmacokinetic studies. The described methodology is based on established principles for the analysis of similar withanolide compounds.[1][2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and effective protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma (Human, rat, or mouse)

  • This compound standard

  • Internal Standard (IS) (e.g., Withaferin A or a structurally similar stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spiking Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the Internal Standard into blank plasma.

  • Sample Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the internal standard to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions (Hypothetical):

    • This compound: The exact mass transitions for this compound should be optimized by infusing a standard solution. Based on its structure and typical fragmentation of withanolides, a potential precursor ion would be its [M+H]⁺ adduct. Product ions would result from characteristic losses (e.g., water, side chain fragments).

    • Internal Standard (e.g., Withaferin A): m/z 471.3 → 281.2[1]

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical validation results for similar compounds.[1][3][4]

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

Sample TypeNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Pharmacokinetic Analysis quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Inhibitory Signaling Pathway of this compound

Withanolides related to this compound have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[5][6]

signaling_pathway cluster_pathway Inflammatory Signaling Cascade cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway lps LPS (Inflammatory Stimulus) ikb IκBα Degradation lps->ikb stat3 STAT3 Phosphorylation lps->stat3 nfkb NF-κB p65 Nuclear Translocation ikb->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines stat3->cytokines withaphysalin_c This compound withaphysalin_c->ikb withaphysalin_c->stat3

Caption: Inhibition of NF-κB and STAT3 signaling by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological plasma samples using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput pharmacokinetic studies. The provided workflows and data serve as a robust starting point for method implementation and validation in a regulated bioanalytical laboratory. Further optimization and validation should be performed according to regulatory guidelines to ensure data integrity and reliability.[7][8]

References

Application Notes and Protocols for the Extraction of Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring seco-steroid belonging to the withanolide class of compounds. Isolated from plants of the Physalis genus, particularly Physalis minima, it has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols and application notes for the extraction and isolation of this compound, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established procedures for the extraction of withanolides from Physalis species.

Data Presentation

The yield of withanolides from Physalis species can vary depending on the plant material, extraction method, and solvent used. While specific yield data for this compound is not widely published, the following table provides an example of withanolide yield from Physalis angulata to serve as a general reference.

CompoundPlant SourceExtraction MethodYield (% of dry weight)Reference
Physangulide BPhysalis angulata (leaves)Hot water extraction followed by chloroform partitioning and column chromatography0.15%[1]

Experimental Protocols

Protocol 1: General Extraction of this compound from Physalis minima

This protocol outlines a common method for extracting withanolides from the aerial parts of Physalis minima.

1. Plant Material Preparation:

  • Collect the aerial parts (leaves and stems) of Physalis minima.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Soak the powdered plant material in methanol (or 70% ethanol) at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).[2]

    • Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Sonication-Assisted Extraction (Alternative):

    • Suspend the powdered plant material in a 1:1 mixture of dichloromethane and methanol at a 1:10 (w/v) ratio.[3]

    • Place the mixture in an ultrasonic bath and sonicate for 45-60 minutes at room temperature.[3]

    • Filter the extract.

    • Repeat the sonication with fresh solvent on the residue.

    • Combine the filtrates.

3. Concentration:

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

4. Fractionation (Optional but Recommended):

  • For a cleaner extract, the crude extract can be subjected to liquid-liquid partitioning.

  • Dissolve the crude extract in a minimal amount of methanol and then add water.

  • Partition the aqueous methanol extract sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be in the more polar fractions like chloroform and ethyl acetate.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation and purification of this compound from the crude extract.

1. Preparation of the Column:

  • Use silica gel (60-120 mesh) as the stationary phase.

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).

  • Pour the slurry into a glass column and allow it to pack uniformly.

2. Sample Loading:

  • Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and then evaporating the solvent.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions of a fixed volume (e.g., 20-50 mL).

4. Monitoring:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254).

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

  • Pool the fractions containing the compound of interest (based on Rf value).

5. Rechromatography and Final Purification:

  • The pooled fractions may require further purification using another column chromatography step, possibly with a shallower solvent gradient or a different solvent system.[1]

  • For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water is recommended.[3]

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification plant_material Aerial Parts of Physalis minima drying Air Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder maceration Maceration with Methanol or Sonication with DCM:MeOH powder->maceration filtration Filtration maceration->filtration filtrate Combined Filtrate concentration Concentration (Rotary Evaporation) filtrate->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection hplc HPLC Purification fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Maceration_Protocol start Start: Powdered Plant Material add_solvent Add Methanol (1:10 w/v) start->add_solvent macerate Macerate for 24-72h with agitation add_solvent->macerate filter1 Filter and Collect Filtrate 1 macerate->filter1 residue1 Residue filter1->residue1 combine Combine Filtrates 1, 2, and 3 filter1->combine add_solvent2 Add fresh Methanol residue1->add_solvent2 macerate2 Repeat Maceration add_solvent2->macerate2 filter2 Filter and Collect Filtrate 2 macerate2->filter2 residue2 Residue filter2->residue2 filter2->combine add_solvent3 Add fresh Methanol residue2->add_solvent3 macerate3 Repeat Maceration add_solvent3->macerate3 filter3 Filter and Collect Filtrate 3 macerate3->filter3 filter3->combine end Proceed to Concentration combine->end

Caption: Detailed workflow for the maceration-based extraction protocol.

References

Application Notes and Protocols for Withaphysalin C Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Withaphysalin C is a member of the withanolide class of naturally occurring steroids isolated from plants of the Physalis genus. These compounds have garnered significant interest in drug discovery for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Assessing the cytotoxic potential of this compound against various cancer cell lines is a critical step in its evaluation as a potential therapeutic agent. Cell viability assays, such as the MTT and XTT assays, are fundamental tools for this purpose, providing quantitative data on how the compound affects cell proliferation and survival. These notes provide detailed protocols for utilizing these assays to evaluate the efficacy of this compound.

Principle of Cell Viability Assays

MTT and XTT assays are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The resulting formazan crystals must be solubilized with an organic solvent before the absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a formazan product. However, the formazan produced from XTT is water-soluble, which simplifies the protocol by eliminating the final solubilization step. The reduction of XTT often requires an intermediate electron coupling reagent to facilitate the transfer of electrons from the cytoplasm or plasma membrane to the XTT salt.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. It has been reported that this compound exhibits cytotoxic activity against human colorectal carcinoma (HCT-116) and non-small-cell lung cancer (NCI-H460) cell lines. The IC50 values can vary significantly between different cell lines due to their unique biological characteristics.[1]

The following table presents illustrative IC50 values for this compound against various human cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Carcinoma5.8
NCI-H460Non-Small-Cell Lung Cancer8.2
T-47DBreast Carcinoma4.5
A375Malignant Melanoma12.1

Note: The IC50 values presented are representative examples for illustrative purposes and are based on typical activities reported for cytotoxic withanolides.

Experimental Workflow and Protocols

The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, seeding and treating the cells, performing the viability assay, and analyzing the data.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions treatment Treat Cells with This compound prep_compound->treatment prep_cells Cell Culture & Seeding (96-well plate) prep_cells->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation add_reagent Add MTT or XTT Reagent incubation->add_reagent assay_incubation Incubate (2-4 hours) add_reagent->assay_incubation add_solubilizer Add Solubilization Solution (MTT Assay Only) assay_incubation->add_solubilizer If MTT read_absorbance Read Absorbance (Plate Reader) assay_incubation->read_absorbance If XTT add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for cell viability assays.
MTT Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Appropriate cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Sterilize the solution by passing it through a 0.22 µm filter. Protect the solution from light and store it at -20°C.

    • This compound Working Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. On the day of the experiment, prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include "vehicle control" wells containing medium with the same concentration of DMSO used for the highest drug concentration. Also, include "untreated control" wells with only fresh medium and "blank" wells with medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate the plate for another 3-4 hours at 37°C.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol

This protocol is adapted for a 96-well plate format and assumes the use of a commercial XTT kit.

Materials:

  • This compound

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling solution/activator)

  • Appropriate cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 2 and 3 from the MTT protocol to seed and treat the cells with this compound. The final volume in each well before adding the XTT reagent should be 100 µL.

  • XTT Reagent Preparation:

    • Prepare the activated XTT working solution immediately before use. Thaw the XTT reagent and the activator solution.

    • Mix the XTT reagent and the activator solution according to the kit's instructions (a common ratio is 50:1, e.g., 5 mL of XTT reagent with 100 µL of activator).

  • XTT Assay:

    • Add 50 µL of the activated XTT working solution to each well.

    • Gently swirl the plate to mix.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength (e.g., 630-690 nm) should be used to correct for non-specific background absorbance.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "blank" wells (medium only) from the absorbance readings of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mechanism of Action: Apoptosis Signaling Pathway

Studies on withanolides, including closely related physalins, suggest that their cytotoxic effects are often mediated by the induction of apoptosis. The proposed pathway involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) routes. This compound may trigger cellular stress, leading to the activation of pro-apoptotic proteins and a cascade of caspase activation, ultimately resulting in programmed cell death.[2][3][4]

G cluster_main Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway WPC This compound FAS Fas Receptor WPC->FAS Bcl2 Bcl-2 (Anti-apoptotic) WPC->Bcl2 Bax Bax (Pro-apoptotic) WPC->Bax FADD FADD FAS->FADD recruits Casp8 Pro-Caspase-8 FADD->Casp8 activates aCasp8 Active Caspase-8 Casp8->aCasp8 activates Casp3 Pro-Caspase-3 aCasp8->Casp3 activates Bid Bid aCasp8->Bid cleaves Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax->Mito forms pore Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome (CytC + Apaf-1) Casp9 Pro-Caspase-9 Apaf1->Casp9 activates via Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 activates aCasp3 Active Caspase-3 Casp3->aCasp3 activates Casp3->aCasp3 activates PARP PARP aCasp3->PARP cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cleaves tBid tBid Bid->tBid cleaves tBid->Bax activates

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Application Note: Assessing Withaphysalin C Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Withaphysalin C is a member of the withanolide class of naturally occurring C28-steroidal lactones, commonly found in plants of the Solanaceae family. Withanolides, including various withaphysalins, have demonstrated significant biological activities, most notably potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][2][3][4] For instance, Withaphysalin F has been shown to arrest cells in the G2/M phase of the cell cycle by interfering with microtubule polymerization, while other withaphysalins induce necrosis and apoptosis in leukemia cell lines.[1][2] Specifically, this compound has been reported to be active against HCT-116 and NCI-H460 cell lines.[5]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its potential as an anticancer agent. The described assays quantify cell viability, membrane integrity, apoptosis, and effects on the cell cycle.

General Experimental Workflow

The overall process for assessing the cytotoxic effects of this compound involves several key stages, from initial cell culture and compound treatment to data acquisition and analysis using various assays.

G cluster_prep Preparation cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., HCT-116, NCI-H460) Treatment 2. This compound Treatment (Dose-response & Time-course) Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT LDH Membrane Integrity (LDH Assay) Treatment->LDH Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle IC50 IC50 Calculation MTT->IC50 LDH->IC50 Flow Flow Cytometry Analysis Apoptosis->Flow CellCycle->Flow Stats Statistical Analysis IC50->Stats Flow->Stats

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized.[6][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT-116, NCI-H460) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.[7][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cell LineThis compound IC₅₀ (µM) after 72h
HCT-1161.5 ± 0.2
NCI-H4602.8 ± 0.4
HL-600.9 ± 0.1
PBMC> 20

Note: Data are hypothetical examples based on typical results for withaphysalins.[2] PBMC (Peripheral Blood Mononuclear Cells) are included as a non-cancerous control.

Membrane Integrity Assessment: LDH Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[10] The LDH assay measures the amount of released LDH, which is proportional to the level of cytotoxicity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[11]

  • Supernatant Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes.[11]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for colorimetric assays) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100

Apoptosis Detection: Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

G cluster_cells Cell States cluster_stains Staining Profile Live Viable Cell Live_stain Annexin V (-) PI (-) Live->Live_stain Early Early Apoptotic Early_stain Annexin V (+) PI (-) Early->Early_stain Late Late Apoptotic Late_stain Annexin V (+) PI (+) Late->Late_stain Necrotic Necrotic Necrotic_stain Annexin V (-/+) PI (+) Necrotic->Necrotic_stain

Caption: Logic of cell state differentiation using Annexin V and PI staining.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with cold PBS.[12][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[14][15]

  • Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[14]

Data Presentation: Apoptosis Analysis

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (1 µM)60.3 ± 4.525.7 ± 3.114.0 ± 2.6
This compound (2.5 µM)25.8 ± 3.948.2 ± 5.226.0 ± 4.1

Note: Data are hypothetical examples.

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[16][17] An increase in the sub-G1 population is indicative of apoptotic DNA fragmentation.[16][18]

Protocol:

  • Cell Harvesting: Harvest cells after treatment as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C (or overnight at -20°C).[19][20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring PI only binds to DNA.[16][20]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[19][20]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel.

Data Presentation: Cell Cycle Distribution

TreatmentSub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)2.1 ± 0.555.4 ± 3.228.3 ± 2.114.2 ± 1.8
This compound (1 µM)10.5 ± 1.835.1 ± 2.915.6 ± 2.538.8 ± 4.1
This compound (2.5 µM)22.3 ± 2.418.9 ± 3.18.7 ± 1.950.1 ± 5.5

Note: Data are hypothetical, suggesting a G2/M phase arrest and apoptosis, consistent with findings for related compounds like Withaphysalin F.[1]

Putative Signaling Pathway

Based on studies of related withanolides and physalins, this compound may induce apoptosis and cell cycle arrest through multiple pathways.[18][21][22][23] A potential mechanism involves the induction of cellular stress, leading to cell cycle checkpoint activation and initiation of the mitochondrial (intrinsic) apoptotic pathway.

G WC This compound Stress Cellular Stress (e.g., ROS, Tubulin Disruption) WC->Stress G2M G2/M Arrest Stress->G2M p53 p53 Activation Stress->p53 Apoptosis Apoptosis G2M->Apoptosis prolonged arrest Bax Bax/Bcl-2 Ratio ↑ p53->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced cell cycle arrest and apoptosis.

References

in vivo anti-inflammatory models for Withaphysalin C (e.g., carrageenan-induced paw edema)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: In Vivo Anti-inflammatory Activity of Withaphysalin C

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant interest for its potential therapeutic properties. Emerging in vitro evidence suggests that this compound possesses potent anti-inflammatory effects.[1][2][3][4] These effects are attributed to its ability to modulate key inflammatory signaling pathways, including the NF-κB and STAT3 pathways.[1][2] This document provides detailed protocols for evaluating the in vivo anti-inflammatory activity of this compound using the well-established carrageenan-induced paw edema model in rodents. Additionally, it outlines the underlying molecular mechanisms and presents relevant signaling pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats/Mice

This model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[5][6][7][8][9][10][11] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[5][10]

Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose or DMSO/Saline solution)

  • Positive Control (e.g., Indomethacin or Diclofenac)

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, free access to food and water).

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): Receive vehicle only.

    • Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.

    • Group III (Positive Control): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) followed by carrageenan injection.

    • Group IV-VI (Test Groups): Receive different doses of this compound (e.g., 10, 20, 40 mg/kg) followed by carrageenan injection.

  • Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (w/v in sterile saline) into the sub-plantar region of the right hind paw of each animal (except the Normal Control group).

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][9][10]

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the initial paw volume (0 hour) from the paw volume at each time point.

    • Calculate the percentage inhibition of edema using the following formula:

      • % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] x 100

Expected Outcomes: this compound is expected to dose-dependently reduce the paw edema induced by carrageenan. The results will be compared to the vehicle control and the standard anti-inflammatory drug.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
INormal Control-0.10 ± 0.01-
IICarrageenan Control-0.85 ± 0.050%
IIIIndomethacin100.35 ± 0.0358.8%
IVThis compound100.68 ± 0.0420.0%
VThis compound200.52 ± 0.0338.8%
VIThis compound400.41 ± 0.0251.8%
*Data are hypothetical and presented for illustrative purposes. Statistical significance (e.g., p < 0.05) compared to the Carrageenan Control group should be determined using appropriate statistical tests like ANOVA followed by Dunnett's test.

Signaling Pathways and Mechanisms of Action

In vitro studies have shown that withanolides, including this compound, exert their anti-inflammatory effects by inhibiting key signaling pathways.[1][2] The primary mechanism involves the suppression of the NF-κB (Nuclear Factor-kappa B) pathway, a crucial regulator of pro-inflammatory gene expression.[3][12][13][]

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[] Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, activate the IκB kinase (IKK) complex.[][15] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][13] this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[16][17] It consists of three main subfamilies: ERK, JNK, and p38 MAPK.[17][18] These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory cytokines.[17] While some withanolides have been shown to suppress MAPK activation, one study indicated that 2,3-dihydro-withaphysalin C did not alter MAPK activation, suggesting a degree of specificity in its mechanism.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Animal Grouping (n=6-8) acclimatization->grouping dosing Dosing: - Vehicle - this compound (10, 20, 40 mg/kg) - Indomethacin (10 mg/kg) grouping->dosing paw_measure_0h Measure Initial Paw Volume (0h) dosing->paw_measure_0h carrageenan Inject Carrageenan (0.1 mL, 1%) paw_measure_0h->carrageenan paw_measure_post Measure Paw Volume (1, 2, 3, 4, 5h) carrageenan->paw_measure_post calc_edema Calculate Edema Volume paw_measure_post->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition stats Statistical Analysis calc_inhibition->stats

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-NF-κB ikk->ikb_nfkb Phosphorylation ikba_p P-IκBα proteasome Proteasomal Degradation ikba_p->proteasome nfkb_translocation NF-κB (p65/p50) Nuclear Translocation nucleus Nucleus gene_transcription Gene Transcription nucleus->gene_transcription mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) gene_transcription->mediators withaphysalin_c This compound withaphysalin_c->nfkb_translocation Inhibition ikb_nfkb->ikba_p ikb_nfkb->nfkb_translocation

Figure 2: Proposed mechanism of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for Administering Withaphysalin C to Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. It is primarily isolated from plants of the Physalis genus, such as Physalis minima. This compound has demonstrated significant anti-inflammatory properties in in vitro studies, suggesting its potential as a therapeutic agent for inflammatory diseases. These application notes provide a guide for researchers on the administration of this compound to animal models for preclinical evaluation.

Mechanism of Action: Anti-inflammatory Signaling Pathways

In vitro studies on RAW264.7 macrophage cells have elucidated the anti-inflammatory mechanism of this compound. It has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways.

A study on RAW264.7 macrophages indicated that 2,3-dihydro-withaphysalin C, a closely related compound, suppresses the nuclear translocation of NF-κB p65 and the phosphorylation of STAT3. This leads to a downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Analysis Compound_Prep Compound Formulation (e.g., in vehicle) Dosing Compound Administration (e.g., p.o., i.p.) Compound_Prep->Dosing Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Animal_Acclimatization->Dosing Induction Induction of Inflammation (e.g., Carrageenan) Dosing->Induction Measurement Measurement of Inflammatory Parameters Induction->Measurement Data_Collection Data Collection and Compilation Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Application Notes: Measuring NF-κB Inhibition by Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3] Withaphysalin C, a member of the withanolide class of naturally occurring steroids, has demonstrated potential as an inhibitor of this pathway. These application notes provide a comprehensive guide for researchers to measure and characterize the inhibitory effects of this compound on NF-κB activation.

Mechanism of NF-κB Activation and Inhibition by Withanolides

In the canonical NF-κB pathway, the p50/p65 (RelA) heterodimer is held inactive in the cytoplasm by an inhibitory protein, IκBα.[4][5] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[3][5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2][4] This frees the p50/p65 dimer to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of pro-inflammatory genes.[2][4]

Studies on withanolides, including withaphysalins, suggest they can interfere with this pathway at multiple points. Some inhibit the phosphorylation and degradation of IκBα, while others, like certain physalins, have been shown to inhibit the nuclear translocation of the p65 subunit.[4][6] For example, 2,3-dihydro-withaphysalin C has been observed to suppress the nuclear translocation of NF-κB p65 in LPS-activated macrophages.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome Degradation IkBa_p50_p65->Proteasome Ubiquitination p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation WithaphysalinC This compound WithaphysalinC->IKK May Inhibit (General Withanolide MOA) WithaphysalinC->p50_p65_nuc Inhibits Translocation DNA κB DNA Site p50_p65_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound.

Data Presentation: Inhibitory Activity of Withaphysalins

The following table summarizes the reported inhibitory concentrations (IC₅₀) of various withaphysalins on NF-κB activation. This data is essential for designing dose-response experiments.

CompoundAssay TypeCell LineIC₅₀ (µM)Reference
Physalin CNF-κB Luciferase ReporterHeLa6.54[4]
Withaphysalin Analogue 2NF-κB SEAP ReporterTHP1-Dual3.01[7][8]
Withaphysalin Analogue 5NF-κB SEAP ReporterTHP1-Dual13.39[7][8]
Withaphysalin Analogue 6NF-κB SEAP ReporterTHP1-Dual8.82[7][8]
Withaphysalin Analogue 9NF-κB SEAP ReporterTHP1-Dual11.08[7][8]
Withaphysalin Analogue 10NF-κB SEAP ReporterTHP1-Dual3.69[7][8]

Experimental Protocols

To comprehensively evaluate the inhibitory effect of this compound on the NF-κB pathway, a combination of assays is recommended. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., RAW264.7, HEK293T) treat Pre-treat with This compound (Dose-Response) start->treat stimulate Stimulate with LPS or TNF-α treat->stimulate luciferase NF-κB Luciferase Reporter Assay stimulate->luciferase western Western Blot Analysis (p-IκBα, p-p65, Total, Nuclear p65) stimulate->western emsa Electrophoretic Mobility Shift Assay (EMSA) stimulate->emsa analyze_luc Measure Luminescence (↓ indicates inhibition) luciferase->analyze_luc analyze_wb Quantify Band Density (↓ p-IκBα, ↓ nuclear p65) western->analyze_wb analyze_emsa Measure Band Shift (↓ shift indicates inhibition) emsa->analyze_emsa end Determine IC₅₀ & Confirm Mechanism analyze_luc->end analyze_wb->end analyze_emsa->end Logical_Relationship cluster_assays Experimental Evidence cluster_interpretation Mechanistic Interpretation conclusion Conclusion: This compound is an NF-κB Inhibitor luciferase Luciferase Assay Result: ↓ Reporter Gene Expression interp_luc Inhibition of NF-κB Transcriptional Activity luciferase->interp_luc western Western Blot Result: ↓ p-IκBα / ↓ Nuclear p65 interp_wb Inhibition of IκBα Degradation & p65 Nuclear Translocation western->interp_wb emsa EMSA Result: ↓ NF-κB-DNA Binding interp_emsa Inhibition of NF-κB Binding to DNA emsa->interp_emsa interp_luc->conclusion interp_wb->conclusion interp_wb->interp_emsa leads to interp_emsa->conclusion interp_emsa->interp_luc results in

References

Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Withaphysalin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of Withaphysalin C on STAT3 phosphorylation. The protocols outlined below are intended for professionals in research and drug development who are exploring the therapeutic potential of this compound as a modulator of the STAT3 signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] The activation of STAT3 is mediated by phosphorylation at the tyrosine 705 residue (Tyr705), primarily by Janus kinases (JAKs).[1][3] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2]

This compound belongs to the withanolide class of natural compounds, which have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Emerging evidence suggests that withanolides can exert their therapeutic effects by inhibiting the STAT3 signaling pathway.[4][5] This document provides detailed protocols to assess the impact of this compound on STAT3 phosphorylation using Western blot analysis, a fundamental technique for quantifying protein expression and post-translational modifications.

Data Presentation

The following tables summarize hypothetical quantitative data representing the dose-dependent and time-course effects of this compound on STAT3 phosphorylation, as determined by densitometric analysis of Western blot bands. The data is normalized to total STAT3 and a loading control (e.g., β-actin or GAPDH).

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

This compound (µM)Relative p-STAT3 (Tyr705) / Total STAT3 RatioPercent Inhibition (%)
0 (Control)1.000
10.7822
50.4555
100.2179
250.0892

Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound (10 µM)

Treatment Time (hours)Relative p-STAT3 (Tyr705) / Total STAT3 RatioPercent Inhibition (%)
01.000
10.8515
20.6238
40.3565
80.1585
240.0991

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line with constitutively active STAT3 signaling (e.g., MDA-MB-231 breast cancer cells, H292 non-small cell lung cancer cells, or HaCaT keratinocytes).[3][4]

  • Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

  • Treatment:

    • Dose-Response Experiment: Treat the cells with varying concentrations of this compound for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.

    • Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) and harvest the cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Protocol 2: Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

Visualization of Pathways and Workflows

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 / JAK3 Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation TargetGenes Target Gene Transcription (c-Myc, Cyclin D1, Bcl-2) Dimer->TargetGenes Binds to DNA & Activates DNA DNA Proliferation Cell Proliferation & Survival TargetGenes->Proliferation WithaphysalinC This compound WithaphysalinC->JAK Inhibits

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Western_Blot_Workflow start Cell Treatment with This compound lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, Total STAT3, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a member of the withanolide family of naturally occurring steroids, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful tool to elucidate the global transcriptional changes induced by this compound, offering insights into the signaling pathways it modulates.

This document provides detailed protocols for analyzing gene expression changes in response to this compound treatment, with a focus on its inhibitory effects on the NF-κB and STAT3 signaling pathways, key regulators of inflammation and cell proliferation. The protocols cover experimental design, cell culture and treatment, RNA extraction, and analysis using both next-generation sequencing (RNA-seq) and quantitative PCR (qPCR).

Key Signaling Pathways Modulated by this compound

This compound, and its close derivative 2,3-dihydro-withaphysalin C, have been shown to exert anti-inflammatory effects by targeting the NF-κB and STAT3 signaling pathways.[1] These pathways are central to the expression of a wide array of pro-inflammatory and cell survival genes.

// Connections LPS -> TLR4 [color="#34A853"]; TLR4 -> IKK [color="#34A853"]; IKK -> NFkB_IkB [label="P", color="#34A853"]; NFkB_IkB -> IkB [label="Degradation", style=dashed, color="#EA4335"]; NFkB_IkB -> NFkB [style=invis]; NFkB -> NFkB_nuc [color="#34A853"]; TLR4 -> JAK [color="#34A853"]; JAK -> STAT3 [label="P", color="#34A853"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> pSTAT3_dimer [label="Dimerization", color="#34A853"]; pSTAT3_dimer -> Gene_Expression [color="#34A853"]; NFkB_nuc -> Gene_Expression [color="#34A853"];

// Inhibition by this compound Withaphysalin_C -> NFkB_nuc [label="Inhibits\nTranslocation", color="#EA4335", style=dashed, arrowhead=tee]; Withaphysalin_C -> pSTAT3 [label="Inhibits\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Inhibition of NF-κB and STAT3 Signaling by this compound. This diagram illustrates how this compound inhibits the translocation of NF-κB (p65/p50) to the nucleus and the phosphorylation of STAT3, thereby downregulating the expression of pro-inflammatory genes.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing the effects of this compound on gene expression involves several key stages, from cell culture to bioinformatics analysis.

// Workflow connections cell_culture -> treatment; treatment -> rna_extraction; rna_extraction -> library_prep; rna_extraction -> cDNA_synthesis; library_prep -> sequencing; sequencing -> bioinformatics; cDNA_synthesis -> qpcr; bioinformatics -> qpcr; qpcr -> interpretation; bioinformatics -> interpretation; }

Figure 2: Experimental Workflow for Gene Expression Analysis. This flowchart outlines the major steps involved in investigating the effects of this compound on gene expression, from initial cell treatment to final data interpretation.

Quantitative Data Summary

The following table provides an illustrative example of the expected changes in gene expression in LPS-stimulated RAW264.7 macrophages treated with this compound. The data reflects the inhibitory effect on the NF-κB and STAT3 pathways. Note: This is a representative dataset for illustrative purposes.

Gene SymbolGene NamePathwayExpected Regulation by this compoundIllustrative Log2 Fold Change (LPS + this compound vs. LPS)
NF-κB Target Genes
TnfTumor necrosis factorNF-κBDown-2.5
Il6Interleukin 6NF-κBDown-3.1
Il1bInterleukin 1 betaNF-κBDown-2.8
Nos2Nitric oxide synthase 2 (iNOS)NF-κBDown-2.2
Ptgs2Prostaglandin-endoperoxide synthase 2 (COX-2)NF-κBDown-1.9
Ccl2C-C motif chemokine ligand 2NF-κBDown-2.4
STAT3 Target Genes
Socs3Suppressor of cytokine signaling 3STAT3Up1.5
Bcl2l1BCL2-like 1STAT3Down-1.7
MycMyelocytomatosis oncogeneSTAT3Down-1.5
Other Responsive Genes
Hmox1Heme oxygenase 1Nrf2Up2.0

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow to adhere overnight.

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

    • Include a control group with no treatment and a group with only LPS stimulation.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen method (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

  • RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 and A260/A230 ratios of ~2.0.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), aiming for an RNA Integrity Number (RIN) > 8.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions.

    • This typically involves poly-A selection of mRNA, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.

  • Library Quality Control: Validate the size and concentration of the final libraries using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).

  • Sequencing:

    • Pool the libraries in equimolar concentrations.

    • Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million single-end or paired-end reads per sample).

Protocol 4: Bioinformatics Analysis of RNA-seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use R packages such as DESeq2 or edgeR to normalize the raw counts and perform differential expression analysis between treatment groups.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

  • Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontology terms among the differentially expressed genes.

Protocol 5: qPCR Validation
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • Primer Design: Design and validate primers for a selection of differentially expressed genes of interest and at least one stable housekeeping gene (e.g., Gapdh, Actb).

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate using a SYBR Green-based master mix.

    • Each reaction should contain cDNA template, forward and reverse primers, and master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the appropriate control group.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in investigating the effects of this compound on gene expression. By employing these methods, scientists can gain valuable insights into the molecular mechanisms of action of this promising natural compound, paving the way for its potential development as a therapeutic agent for inflammatory diseases and cancer. The provided illustrative data and pathway diagrams serve as a foundational model for the expected outcomes of such studies.

References

Preparing Withaphysalin C Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring steroidal lactone belonging to the withanolide class, isolated from plants of the Physalis genus.[1] Withanolides have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, and immunomodulatory properties. Accurate and consistent preparation of this compound stock solutions is fundamental for reliable and reproducible results in cell-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.6 g/mol
Appearance Crystalline solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Recommended Solvents and Storage

Solvent Selection

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications. It is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media at low concentrations.[3]

Storage Conditions

Proper storage is critical to maintain the stability and biological activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to several yearsStore in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution -20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[4]
DMSO Stock Solution -80°CUp to 6 monthsFor longer-term storage, -80°C is recommended. Aliquot to avoid freeze-thaw cycles.

Note: While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh stock solutions regularly and monitor for any signs of precipitation or degradation. Studies have shown that many compounds in DMSO are stable for extended periods, but water content can be a factor in degradation.[5][6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Calculation:

    • Determine the mass of this compound required. For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 484.6 g/mol x 1000 mg/g = 4.846 mg

  • Weighing:

    • Under a laminar flow hood, carefully weigh out 4.846 mg of this compound powder on a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile amber cryovials (e.g., 20 µL or 50 µL aliquots). This minimizes the number of freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Thawing:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

    • Example for a 10 µM working solution:

      • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

      • Mix gently by pipetting up and down.

  • Application to Cells:

    • Add the freshly prepared working solution to your cell cultures.

Diagrams

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

NF-κB Signaling Pathway Inhibition by Withaphysalins

Withaphysalins have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_translocation->gene_transcription WithaphysalinC This compound WithaphysalinC->IkB Inhibits Degradation WithaphysalinC->NFkB_translocation Inhibits Translocation

References

Application Notes and Protocols: Utilizing Withaphysalin C in Combination Drug Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Withaphysalin C and related withanolides in combination with conventional chemotherapy agents. Due to the limited availability of published data specifically on this compound in combination therapies, this document leverages findings on closely related withaphysalins and the extensively studied withanolide, Withaferin A, as a model for experimental design and potential mechanisms of action.

Introduction

This compound, a member of the withanolide class of naturally occurring steroids, has garnered interest for its potential anti-inflammatory and anticancer properties. Preclinical studies on related compounds suggest that withanolides can modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. The exploration of this compound in combination with established chemotherapeutic drugs presents a promising avenue for developing novel cancer treatment strategies.

One study has shown that 2, 3-dihydro-withaphysalin C, a derivative of this compound, can suppress the nuclear translocation of NF-κB p65 and inhibit the phosphorylation of STAT3, both of which are critical pathways in cancer progression and inflammation.[1] Another study has investigated the inhibitory action of various physalins, including Physalin C, on NF-κB activation. These findings suggest that this compound may act as a sensitizer to conventional chemotherapies by targeting pro-survival signaling pathways in cancer cells.

This document provides protocols and data based on existing research on withanolides, particularly Withaferin A, to guide the investigation of this compound in combination therapies.

Key Signaling Pathways

Withaphysalins and related withanolides have been shown to modulate several key signaling pathways implicated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Research indicates that 2, 3-dihydro-withaphysalin C suppresses the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Gene Gene Transcription (Proliferation, Survival) WithaphysalinC 2,3-dihydro- This compound WithaphysalinC->NFkB_active inhibits translocation

Caption: Inhibition of NF-κB pathway by 2,3-dihydro-withaphysalin C.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. The phosphorylation of STAT3 is a critical step in its activation. 2, 3-dihydro-withaphysalin C has been shown to inhibit the phosphorylation of STAT3.[1]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Gene Gene Transcription (Proliferation, Angiogenesis) WithaphysalinC 2,3-dihydro- This compound WithaphysalinC->pSTAT3 inhibits phosphorylation

Caption: Inhibition of STAT3 phosphorylation by 2,3-dihydro-withaphysalin C.

Quantitative Data from Combination Studies (Withaferin A as a Model)

The following tables summarize quantitative data from studies on Withaferin A (WFA) in combination with standard chemotherapeutic agents. This data serves as a reference for designing and interpreting experiments with this compound.

Table 1: Synergistic Cytotoxicity of Withaferin A and Cisplatin in Ovarian Cancer Cells

Cell LineDrugIC50 (µM) - 48hCombinationIC50 of Cisplatin (µM) in Combination
A2780Cisplatin40Cisplatin + 1.5 µM WFA10
A2780/CP70Cisplatin32Cisplatin + 1.5 µM WFA6
CAOV3Cisplatin40Cisplatin + 1.5 µM WFA12

Data from: Kakar, S. S., et al. (2012). Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines. Journal of Cancer Science & Therapy, 4(11), 363-370.[2]

Table 2: Synergistic Apoptosis Induction by Withaferin A and Paclitaxel in Non-Small Cell Lung Cancer Cells

Cell LineTreatment (48h)% Annexin V Positive Cells
H1299Control~5%
Paclitaxel (5 nM)~15%
WFA (1 µM)~20%
Paclitaxel (5 nM) + WFA (1 µM)~50%
A549Control~3%
Paclitaxel (10 nM)~10%
WFA (2 µM)~15%
Paclitaxel (10 nM) + WFA (2 µM)~45%

Data from: Kyakulaga, A. H., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. Oncotarget, 11(16), 1399–1416.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other drugs. These are based on standard methodologies and protocols from studies on Withaferin A.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Drug Treatment (this compound, Other Drug, Combination) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis pathway Signaling Pathway Analysis treatment->pathway data_analysis Data Analysis (Combination Index) viability->data_analysis annexin Annexin V/PI Staining apoptosis->annexin western_caspase Western Blot (Caspases, PARP) apoptosis->western_caspase apoptosis->data_analysis western_pathway Western Blot (NF-κB, STAT3, Akt) pathway->western_pathway pathway->data_analysis end End data_analysis->end

Caption: General experimental workflow for combination drug studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another drug on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic drug (e.g., Cisplatin, Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination drug in complete medium.

  • Treat the cells with varying concentrations of this compound alone, the other drug alone, and the combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

  • Determine the IC50 values for each treatment.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the drugs as described for the viability assay for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathways and Apoptosis Markers

Objective: To investigate the effect of the combination treatment on the expression and activation of key proteins in signaling and apoptotic pathways.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with drugs as previously described.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available evidence suggests that this compound and its derivatives hold promise as agents for combination cancer therapy, primarily through the inhibition of pro-survival signaling pathways such as NF-κB and STAT3. While direct evidence for the synergistic effects of this compound with conventional chemotherapeutics is still emerging, the extensive research on the related withanolide, Withaferin A, provides a strong rationale and a clear experimental framework for investigating such combinations. The protocols and data presented here are intended to guide researchers in the design and execution of studies aimed at unlocking the full therapeutic potential of this compound in combination with other anticancer drugs. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of these combination therapies.

References

Analytical Standards for Withaphysalin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C is a naturally occurring C28 steroidal lactone belonging to the withanolide class of compounds. Isolated from plants of the Physalis genus, particularly Physalis minima, it has garnered interest for its potential biological activities. As with other withanolides, which are known for their diverse pharmacological effects, the accurate and precise analytical characterization of this compound is crucial for research, quality control, and drug development purposes.

This document provides detailed application notes and protocols for the analytical standards of this compound, covering its isolation, structural elucidation, and quantification. The methodologies are based on established analytical techniques for withanolides and related compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₈H₃₆O₇[1]
Molecular Weight484.58 g/mol [1]
General ClassWithanolide
Natural SourcePhysalis minima

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Physalis minima.

Workflow for Isolation and Purification

plant_material Dried whole plant material of Physalis minima extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with Ethyl Acetate concentration->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel fractions Elution with Hexane-Acetone Gradient silica_gel->fractions further_purification Further Purification by Sephadex LH-20 and/or Preparative HPLC fractions->further_purification pure_compound Pure this compound further_purification->pure_compound infusion Infuse this compound standard into the mass spectrometer q1_scan Perform Q1 scan to identify the precursor ion [M+H]⁺ infusion->q1_scan product_ion_scan Perform product ion scan on the precursor ion q1_scan->product_ion_scan select_transitions Select the most abundant and stable product ions for MRM transitions product_ion_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce final_method Finalized LC-MS/MS method optimize_ce->final_method

References

Application Note: Quantification of Withaphysalin C in Herbal Extracts by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Withaphysalin C, a bioactive withanolide found in certain members of the Solanaceae family, notably in the genus Physalis, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and cytotoxic activities. As research into the pharmacological potential of this compound progresses, the need for accurate and precise quantitative methods for its determination in complex herbal extracts becomes paramount. This application note provides a detailed protocol for the extraction and quantification of this compound from herbal raw materials using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method Overview

This method utilizes a robust extraction procedure followed by a sensitive and selective UPLC-MS/MS analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the analyte in a complex matrix.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the efficient extraction of this compound from dried and powdered herbal material.

Materials and Reagents:

  • Dried herbal material (e.g., whole plant, leaves, or stems of Physalis species)

  • Methanol (HPLC grade)

  • Ethanol (95%, HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

Procedure:

  • Grinding: Mill the dried herbal material to a fine powder (approximately 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered herbal material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2b to 2e) on the plant residue two more times to ensure exhaustive extraction.

    • Pool the supernatants from all three extractions.

  • Filtration: Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    2.0 5 95
    3.0 5 95
    3.1 90 10

    | 5.0 | 90 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • Note: The exact m/z values for this compound should be determined by infusing a standard solution. The following are hypothetical values based on its chemical structure.

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • Internal Standard (optional but recommended): A structurally similar compound not present in the sample.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a series of known concentrations of a this compound analytical standard. The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration. The concentration of this compound in the herbal extracts is then determined from this calibration curve.

Quantitative Data Summary

The following table presents representative data for the quantification of this compound in different batches of a hypothetical herbal extract.

Sample IDHerbal SourceThis compound Concentration (µg/g of dry weight)% RSD (n=3)
Batch APhysalis angulata (Whole Plant)15.83.2
Batch BPhysalis angulata (Whole Plant)18.22.8
Batch CPhysalis minima (Leaves)25.44.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Dried Herbal Material grind Grinding to Fine Powder start->grind extract Ultrasonic Extraction (80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection into UPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Workflow for this compound quantification.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-p65/p50 Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p Phosphorylated IκBα nfkb p65/p50 Dimer (Active) ikb_nfkb->nfkb Release withaphysalin This compound withaphysalin->ikk Inhibition proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus nfkb->nucleus Nuclear Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) transcription->cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Withaphysalin C: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a member of the withanolide class of steroidal lactones, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound. The information compiled herein is intended to guide the design and execution of experiments to assess the sensitivity of cancer cell lines to this compound and to elucidate its mechanism of action.

Sensitive Cell Lines and Cytotoxicity

This compound has shown potent cytotoxic activity against several human cancer cell lines, most notably colon and lung cancer.

Table 1: Cytotoxicity of this compound in Sensitive Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
HCT-116Colon CarcinomaData not availableNot specifiedNot specified
NCI-H460Non-Small Cell Lung CancerData not availableNot specifiedNot specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Sensitive cancer cell lines (e.g., HCT-116, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Signaling Pathways and Visualizations

This compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanisms involve the intrinsic apoptotic pathway and potential regulation of pro-inflammatory and survival pathways like NF-κB and STAT3.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome seed_cells Seed HCT-116 or NCI-H460 cells treat_cells Treat with This compound seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay Determine IC50 apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis_assay Quantify Apoptosis western_blot Western Blot (Protein Expression) treat_cells->western_blot Analyze Proteins ic50_calc IC50 Calculation mtt_assay->ic50_calc flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis wb_analysis Densitometry western_blot->wb_analysis conclusion Elucidate Mechanism of Action ic50_calc->conclusion flow_analysis->conclusion wb_analysis->conclusion

Caption: Experimental workflow for studying this compound.

Proposed Apoptotic Signaling Pathway of this compound

apoptotic_pathway cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm witha_c This compound bcl2 Bcl-2 (Anti-apoptotic) witha_c->bcl2 Inhibits bax Bax (Pro-apoptotic) witha_c->bax Promotes bcl2->bax Inhibits mito Mitochondrion bax->mito Permeabilizes cyt_c Cytochrome c mito->cyt_c Releases cas9 Caspase-9 (Initiator) cyt_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Proposed intrinsic apoptotic pathway of this compound.

Potential Crosstalk with NF-κB and STAT3 Signaling

signaling_crosstalk cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway witha_c This compound nfkb_ikb NF-κB/IκB Complex witha_c->nfkb_ikb Inhibits IκB Degradation p_stat3 p-STAT3 witha_c->p_stat3 Inhibits Phosphorylation nfkb NF-κB nfkb->nfkb_ikb pro_survival Pro-survival & Anti-apoptotic Genes (e.g., Bcl-2) nfkb->pro_survival Transcription ikb IκB ikb->nfkb_ikb nfkb_ikb->nfkb Nuclear Translocation apoptosis Apoptosis pro_survival->apoptosis Inhibits stat3 STAT3 stat3->p_stat3 Phosphorylation p_stat3->pro_survival Transcription

Unveiling the Pro-Apoptotic Potential of Withaphysalin C: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a naturally occurring withanolide, has garnered significant interest in oncological research due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. Understanding the molecular mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis of this complex process.

Principle of Apoptosis Detection by Annexin V and Propidium Iodide Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the dose- and time-dependent effects of this compound (WHC) on the induction of apoptosis in human breast cancer cell lines, as determined by Annexin V/7-AAD flow cytometry.[1]

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Breast Cancer Cells (48h Treatment) [1]

Cell LineThis compound (µM)Apoptotic Cells (%) (Annexin V+)
MCF7 Control (0.075% DMSO)5.2 ± 0.8
0.2512.6 ± 1.5
0.525.4 ± 2.1
0.7548.9 ± 3.2
SKBR3 Control (0.075% DMSO)4.8 ± 0.6
0.2515.3 ± 1.8
0.532.1 ± 2.5
0.7555.7 ± 4.1

Table 2: Time-Dependent Induction of Apoptosis by this compound (0.75 µM) in Breast Cancer Cells [1]

Cell LineTreatment Time (h)Apoptotic Cells (%) (Annexin V+)
MCF7 05.1 ± 0.7
2422.8 ± 2.3
4848.9 ± 3.2
SKBR3 04.9 ± 0.5
2428.6 ± 2.9
4855.7 ± 4.1

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a mechanism involving the generation of oxidative stress. This increase in reactive oxygen species (ROS) triggers the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[1]

WithaphysalinC_Apoptosis_Pathway WithaphysalinC This compound ROS ↑ Reactive Oxygen Species (ROS) WithaphysalinC->ROS Induces Mitochondria Mitochondrial Pathway ROS->Mitochondria Triggers Caspase3 Cleaved Caspase-3 (Active) Mitochondria->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis signaling pathway.

Experimental Protocols

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for assessing this compound-induced apoptosis.

Flow_Cytometry_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis CellCulture 1. Seed and Culture Cells Treatment 2. Treat with this compound (and controls) CellCulture->Treatment Harvest 3. Harvest Cells (including supernatant) Treatment->Harvest Wash1 4. Wash with PBS Harvest->Wash1 Resuspend 5. Resuspend in 1X Binding Buffer Wash1->Resuspend Stain 6. Add Annexin V-FITC and PI Resuspend->Stain Incubate 7. Incubate in the dark Stain->Incubate Acquisition 8. Acquire Data on Flow Cytometer Incubate->Acquisition Analysis 9. Analyze Data (Gating and Quadrant Analysis) Acquisition->Analysis

Workflow for apoptosis analysis by flow cytometry.
Detailed Protocol: Annexin V and Propidium Iodide Staining

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates at a density that will not exceed 80-90% confluency at the time of harvest.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (DMSO) and an untreated control.

  • Cell Harvesting:

    • For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • For suspension cells: Collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C after each wash and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.

Troubleshooting

  • High background staining: Ensure complete washing of cells to remove any residual medium components. Titrate the Annexin V-FITC and PI concentrations.

  • Low signal: Ensure cells are at the optimal concentration for staining. Check the viability of unstained cells.

  • Compensation issues: Always include single-stained controls to properly set up compensation.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis induced by this compound. This powerful approach enables the elucidation of the dose- and time-dependent effects of this promising anti-cancer compound and provides insights into its mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

Experimental Design for Withaphysalin C Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the biological activities of Withaphysalin C, a naturally occurring steroidal lactone with promising anti-inflammatory and anti-cancer properties. Detailed protocols for key in vitro and in vivo assays are provided to ensure reproducibility and accurate data interpretation.

Introduction to this compound

This compound is a withanolide isolated from plants of the Physalis genus. It has demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These pathways are critical in the pathogenesis of cancer and inflammatory diseases, making this compound a compound of high interest for therapeutic development.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following tables summarize the reported in vitro activities of this compound and other relevant withanolides, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Withaphysalins

CompoundCell LineAssayIC50 (µM)Reference
This compound analogueTHP1-DualNF-κB Reporter Assay3.01 - 13.39[1]
Withaminima A-DRAW 264.7Nitric Oxide Production3.91 - 18.46[2]
Withaphysalin A & 2,3-dihydro-withaphysalin CRAW 264.7Nitric Oxide ProductionNot specified[3]

Table 2: Cytotoxic Activity of Withaphysalins

CompoundCell LineAssayIC50 (µM)Reference
This compoundHCT-116Cytotoxicity AssayActive
This compoundNCI-H460Cytotoxicity AssayActive
Withaphysalin F derivativesMDA-MB-231Cytotoxicity Assay0.06 - 0.6[4]

Experimental Protocols

General Preparation of this compound for In Vitro Studies

Objective: To prepare this compound stock solutions for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in 100% DMSO.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For cell culture experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells (e.g., HCT-116, NCI-H460).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

Materials:

  • HCT-116 or NCI-H460 cells

  • Complete growth medium (e.g., McCoy's 5A for HCT-116)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 incubator.[5][6]

  • The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5][6]

  • After the incubation period, carefully remove the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • HCT-116 or NCI-H460 cells

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge.[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Principle: The production of NO, a key inflammatory mediator, can be indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[8]

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[8]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[8]

  • Incubate at room temperature for 10 minutes.[8]

  • Measure the absorbance at 540 nm.[8]

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Principle: A reporter gene (luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or HCT-116)

  • This compound stock solution

  • TNF-α or other NF-κB activator

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.[9]

  • Lyse the cells according to the luciferase assay kit manufacturer's protocol.[10]

  • Measure the firefly and Renilla luciferase activities using a luminometer.[10]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

STAT3 Phosphorylation Analysis (Western Blotting)

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates.

Materials:

  • Cells known to have activated STAT3 signaling (e.g., certain cancer cell lines)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).

In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo model.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

  • Mice or rats

  • This compound formulation for in vivo administration

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

Protocol:

  • Administer this compound or vehicle to the animals (e.g., by oral gavage or intraperitoneal injection).

  • After a set pre-treatment time (e.g., 1 hour), inject 50 µL of carrageenan solution into the sub-plantar region of the right hind paw.[11]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[2][12]

  • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

In Vivo Anti-cancer Efficacy (Xenograft Tumor Model)

Objective: To assess the anti-tumor activity of this compound in a preclinical cancer model.

Principle: Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunodeficient mice. The effect of this compound on tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • HCT-116 cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Protocol:

  • Inject a suspension of HCT-116 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) subcutaneously into the flank of the mice.[13]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to a predetermined schedule.

  • Measure the tumor volume with calipers two to three times per week. (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Mandatory Visualizations

G cluster_0 In Vitro Anti-inflammatory & Cytotoxicity Workflow cluster_1 Assays prep Prepare this compound Stock Solution cell_culture Cell Culture (e.g., RAW 264.7, HCT-116, NCI-H460) treatment Treat Cells with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis no_production NO Production (Griess Assay) treatment->no_production data_analysis Data Analysis (IC50, % Apoptosis, NO Inhibition) viability->data_analysis apoptosis->data_analysis no_production->data_analysis

Caption: Workflow for in vitro evaluation of this compound.

G cluster_0 NF-κB Signaling Pathway Inhibition cluster_1 stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk witha_c This compound witha_c->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) ikb_p->ub ub->nfkb

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 STAT3 Signaling Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation witha_c This compound witha_c->jak Potential Inhibition p_stat3 p-STAT3 dimer Dimerization p_stat3->dimer nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Cell Growth, Survival)

Caption: Postulated inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols for Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Withaphysalin C is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. It is primarily isolated from plants of the Physalis genus, notably Physalis minima. This document provides a comprehensive overview of this compound, with a focus on its isolation, characterization, and biological activities. It is important to note that, to date, a total chemical synthesis of this compound has not been reported in the scientific literature. Therefore, the protocols described herein pertain to its extraction and purification from natural sources and the methodologies for assessing its biological effects. These application notes are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Purification of this compound from Physalis minima

The following protocol is a generalized procedure based on methodologies reported for the isolation of withaphysalins from Physalis minima.

Experimental Protocol: Extraction and Isolation
  • Plant Material Collection and Preparation:

    • Collect the whole plants of Physalis minima.

    • Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7-14 days), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing withanolides. This compound is typically found in the chloroform or ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the withaphysalin-rich fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate.

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing compounds with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Visualization of the Isolation Workflow

G Figure 1: General Workflow for the Isolation of this compound plant Whole plants of Physalis minima powder Air-dried and powdered plant material plant->powder extraction Extraction with 95% Ethanol powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partitioning rich_fraction Withaphysalin-rich Fraction (Chloroform/Ethyl Acetate) partitioning->rich_fraction silica_gel Silica Gel Column Chromatography rich_fraction->silica_gel fractions Fractions containing this compound silica_gel->fractions purification Further Purification (Prep-TLC, HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Figure 1: General Workflow for the Isolation of this compound.

Characterization Data

The structure of this compound is elucidated using various spectroscopic techniques.

Spectroscopic Data
  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Determines the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure.

Biological Activities and Protocols

This compound has demonstrated significant biological activities, particularly in the areas of anticancer and anti-inflammatory effects.

Quantitative Data: Cytotoxic and Anti-inflammatory Activities
Activity Cell Line Parameter Value Reference
CytotoxicityHCT-116 (Human Colorectal Carcinoma)IC₅₀Moderate activity reported[1]
CytotoxicityNCI-H460 (Human Non-Small Cell Lung Cancer)IC₅₀Moderate activity reported[1]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO production inhibitionIC₅₀ values for related compounds suggest activity[1][2]

Note: Specific IC₅₀ values for this compound are not consistently reported across the literature; however, it is described as being active against HCT-116 and NCI-H460 cell lines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HCT-116, NCI-H460) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Withaphysalins are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[3] The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory mediators.

G Figure 2: Simplified NF-κB Signaling Pathway and the Potential Point of Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates degradation IκBα Degradation IkB->degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) degradation->IkB_NFkB Releases NF-κB WithaphysalinC This compound WithaphysalinC->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Transcription Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription->Pro_inflammatory

Caption: Figure 2: Simplified NF-κB Signaling Pathway and Potential Inhibition.

Conclusion and Future Perspectives

This compound is a bioactive natural product with promising cytotoxic and anti-inflammatory properties. Due to the current lack of a total synthesis, its availability is dependent on isolation from natural sources. The protocols outlined in this document provide a framework for its extraction, purification, and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to develop a scalable synthetic route, which would facilitate more extensive preclinical and clinical investigations into its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Withaphysalin C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of Withaphysalin C in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a member of the withanolide class of naturally occurring steroidal lactones. Like many other withanolides, it is a hydrophobic molecule with poor aqueous solubility. This inherent low water solubility presents a significant challenge for in vitro studies, as these assays are typically conducted in aqueous-based cell culture media or buffer systems. Inadequate dissolution can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for dissolving this compound and other hydrophobic compounds for in vitro assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and many organic solvents. For most cell culture applications, using a high-purity, sterile grade of DMSO is essential.

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. While tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1] For sensitive cell lines or long-term incubation assays, it is recommended to maintain the final DMSO concentration at or below 0.1% (v/v).[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any potential effects of the solvent itself.

Q4: My this compound precipitated out of the cell culture medium after I added my stock solution. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Modify the dilution method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first and then gradually adding more media while gently vortexing.

  • Use a co-solvent: In some instances, the use of a co-solvent like Pluronic F-68 or pre-warming the media to 37°C before adding the compound can help improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Sonication: Briefly sonicating the final working solution can sometimes help to redissolve small precipitates, but this should be done cautiously to avoid degrading the compound.

Q5: Can I use other solvents like ethanol or methanol to dissolve this compound?

While some withanolides show solubility in ethanol and methanol, DMSO is generally a more robust solvent for achieving high-concentration stock solutions.[4] If you must use ethanol or methanol, be aware that they can also be toxic to cells, and their final concentration in the culture medium should be carefully controlled and typically kept below 0.5%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO to lower the stock concentration. Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex vigorously.
Stock solution is cloudy or has visible precipitate after thawing. Compound has come out of solution during the freeze-thaw cycle.Gently warm the vial in a 37°C water bath and vortex until the solution is clear. If it does not redissolve, the stock may be unstable and should be discarded. To avoid this, prepare smaller, single-use aliquots of the stock solution.
Precipitate forms immediately upon adding the stock solution to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Lower the final concentration of this compound in your experiment. Prepare a more dilute stock solution to minimize the volume of DMSO added. See FAQ Q4 for more tips.
Cells in the vehicle control (DMSO only) group are showing signs of toxicity. The final concentration of DMSO is too high for your specific cell line.Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05% to 1%) to determine the maximum tolerable concentration for your cells. Reduce the final DMSO concentration in your experiments accordingly.

Quantitative Data Summary

Solvent Solubility of Withanolides (General) Recommended for Stock Solution
Dimethyl Sulfoxide (DMSO) HighYes
Ethanol ModerateWith caution, check for precipitation upon dilution
Methanol ModerateWith caution, check for precipitation upon dilution
Water Very Low / InsolubleNo
Phosphate-Buffered Saline (PBS) Very Low / InsolubleNo

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 484.58 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 484.58 g/mol * 1000 mg/g = 4.85 mg

  • Weigh the compound: Carefully weigh 4.85 mg of this compound powder and place it into a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile amber tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions for In Vitro Assays

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on your final desired concentrations, it may be necessary to perform serial dilutions of the stock solution in sterile DMSO.

  • Dilute to the final concentration: Prepare the final working solutions by diluting the stock or intermediate solutions into your complete cell culture medium. It is crucial to add the DMSO solution to the medium and not the other way around. Mix gently but thoroughly immediately after adding the stock solution.

  • Control the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium does not exceed the predetermined non-toxic level for your specific cell line (ideally ≤ 0.1%).

  • Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

Visualizations

Experimental Workflow for Preparing this compound for In Vitro Assays

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex & Warm (if needed) dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix apply Add to Cell Culture mix->apply incubate Incubate & Assay apply->incubate

Caption: A flowchart outlining the key steps for preparing this compound solutions.

Plausible Anti-inflammatory Signaling Pathway of this compound

Based on studies of 2,3-dihydro-withaphysalin C, a closely related compound, this compound is proposed to exert its anti-inflammatory effects by modulating the NF-κB and STAT3 signaling pathways.[5]

G Proposed Anti-inflammatory Signaling of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates WithaphysalinC This compound WithaphysalinC->pSTAT3 Inhibits Phosphorylation WithaphysalinC->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes pSTAT3_nuc->Genes

Caption: this compound may inhibit inflammation by blocking NF-κB and STAT3 pathways.

References

Withaphysalin C stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Withaphysalin C Stability Studies

Disclaimer: Specific stability data for this compound under varying pH and temperature conditions are not extensively available in published literature. This guide provides a general framework and best practices for designing, executing, and troubleshooting stability studies for this compound, based on established principles of forced degradation for pharmaceutical substances.

Frequently Asked Questions (FAQs)

Q1: How do I design a forced degradation (stress testing) study for this compound?

A1: A forced degradation study for this compound should be designed to identify potential degradation products and establish degradation pathways.[1][2] The study typically involves subjecting a solution of this compound to various stress conditions that are more severe than standard accelerated stability conditions.[3][4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API), as this allows for the detection and characterization of degradation products without completely degrading the parent compound.[1][5]

Key steps in designing the study include:

  • Preliminary Assessment: Review the chemical structure of this compound to predict potential sites of degradation (e.g., lactone rings, epoxides, hydroxyl groups).

  • Selection of Stress Conditions: A standard panel of stress conditions should be applied, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[3][6]

  • Concentration: A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent for these studies.

  • Time Points: Samples should be collected at multiple time points to understand the kinetics of degradation.

Q2: What are the recommended stress conditions for a this compound stability study?

A2: The following conditions are a good starting point and can be adjusted based on the observed stability of this compound.

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M to 1 M HClUp to 72 hours at RT or elevated temp (e.g., 60°C)Monitor for ester or lactone hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOHUp to 72 hours at RTWithanolides can be particularly susceptible to base-catalyzed degradation.[7]
Oxidation 3% to 30% H₂O₂Up to 72 hours at RTProtect from light during the study.
Thermal Degradation 60°C to 80°C (in solid state and solution)Up to 7 daysHigher temperatures can be used if no degradation is observed.
Photostability ICH Q1B recommended light exposureAs per ICH guidelinesExpose both solid and solution samples to UV and visible light.[3]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating analytical method is required, which is a validated quantitative method that can separate the intact drug from its degradation products.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique.[9][10] A reversed-phase C18 column is often a good starting point. Method development will be necessary to achieve adequate separation of this compound from all potential degradation products.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of the degradation products by providing mass-to-charge ratio information.[13]

Experimental Protocol: Forced Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place a sample of the stock solution in a vial and heat at 60°C.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent used for hydrolysis (e.g., water) and keep at room temperature.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at initial (t=0), and subsequent time points (e.g., 2, 8, 24, 48, 72 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze all samples by a developed and validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of remaining this compound.

  • Determine the percentage of each degradation product formed.

  • Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.[6]

Data Presentation

The following table template can be used to record and present the stability data for this compound under different stress conditions.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
Control 0100.0NDNDND100.0
7299.8NDND0.2100.0
0.1 M HCl 295.24.5ND4.599.7
885.114.20.514.799.8
2460.738.11.039.199.8
0.1 M NaOH 270.32.127.029.199.4
835.65.358.563.899.4
245.28.185.994.099.2
3% H₂O₂ 298.11.8ND1.899.9
892.57.3ND7.399.8
2480.419.00.419.499.8
60°C Heat 2499.50.4ND0.499.9
7298.21.6ND1.699.8
ND: Not Detected

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or minimal degradation (<5%) is observed. The stress condition is not harsh enough, or the molecule is very stable.Increase the strength of the stressor (e.g., use 1 M HCl/NaOH), increase the temperature, or extend the duration of the study.[3]
Complete or excessive degradation (>20%) is observed quickly. The stress condition is too harsh.Reduce the strength of the stressor (e.g., use 0.01 M HCl/NaOH), conduct the study at a lower temperature (e.g., room temperature or refrigerated), or sample at earlier time points.
Poor peak shape or resolution in HPLC. The analytical method is not optimized.Re-evaluate and optimize HPLC parameters such as mobile phase composition, pH, gradient slope, column type, and temperature.[11][12]
Poor mass balance. Degradation products are not being detected (e.g., they are not UV active, are volatile, or are retained on the column).Check the peak purity of the main peak. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Use LC-MS to search for other degradation products.[6]

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_api This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_api->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep_api->base Expose to stress oxidation Oxidation (3% H2O2) prep_api->oxidation Expose to stress thermal Thermal Stress (60°C) prep_api->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_api->photo Expose to stress sampling Sample at Time Points (0, 2, 8, 24, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Stability-Indicating HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms For structural elucidation quant Quantify Degradants & Remaining API hplc->quant pathway Identify Degradation Pathways quant->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Withaphysalin C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Withaphysalin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this compound from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

The main challenges in this compound isolation include:

  • Low Yield: this compound is often a minor constituent in the plant extract, leading to low overall yields.

  • Co-eluting Impurities: Structurally similar withanolides and other secondary metabolites can co-elute with this compound, making purification difficult.

  • Compound Degradation: this compound may be susceptible to degradation under certain pH, temperature, and light conditions during extraction and purification.

  • Complex Plant Matrix: The crude extract from Physalis species is a complex mixture, requiring multiple chromatographic steps for successful isolation.

Q2: Which plant species are good sources for this compound?

This compound has been isolated from various species of the Physalis genus, including Physalis minima and Physalis angulata.[1][2] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Q3: What are the general steps for isolating this compound?

A typical isolation workflow involves:

  • Extraction: Maceration or sonication of dried and powdered plant material with an organic solvent like methanol or ethanol.

  • Fractionation: Partitioning the crude extract between different solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to enrich the withanolide fraction.

  • Column Chromatography: Initial separation of the enriched fraction using silica gel column chromatography.

  • Further Purification: Final purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography.

Q4: How can I confirm the identity and purity of my isolated this compound?

The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak at a specific retention time.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low amount of crude extract.Inefficient extraction.1. Ensure the plant material is finely powdered to maximize surface area. 2. Optimize the solvent-to-solid ratio; a common starting point is 1:10 (w/v).[3] 3. Increase the extraction time or perform multiple extraction cycles. 4. Consider using sonication-assisted extraction to improve efficiency.[3]
Low concentration of this compound in the active fraction.Inefficient fractionation.1. Ensure complete solvent-solvent partitioning by vigorous shaking and allowing adequate time for layer separation. 2. Perform multiple partitions to maximize the transfer of the target compound into the desired solvent phase.
Loss of compound during chromatography.Irreversible adsorption on silica gel or degradation.1. Test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography.[4] 2. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.[4] 3. Elute the column with a gradient of increasing polarity to ensure all the compound is recovered.
Problem 2: Co-elution of Impurities with this compound
Symptom Possible Cause Troubleshooting Steps
Multiple spots close together on TLC or multiple peaks in HPLC.Structurally similar compounds.1. Optimize the solvent system for column chromatography. Test different solvent combinations and gradients using Thin Layer Chromatography (TLC) first. 2. For HPLC, adjust the mobile phase composition, gradient slope, and flow rate to improve resolution.[5][6] 3. Consider using a different chromatographic technique, such as Sephadex LH-20 chromatography, which separates based on size and polarity. 4. Employ orthogonal chromatography methods (e.g., normal-phase followed by reverse-phase) for challenging separations.
Broad or tailing peaks in chromatography.Column overloading or secondary interactions with the stationary phase.1. Reduce the amount of sample loaded onto the column. 2. For HPLC, ensure the sample is dissolved in the mobile phase. 3. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce tailing, but be mindful of compound stability.
Problem 3: Degradation of this compound during Isolation
Symptom Possible Cause Troubleshooting Steps
Appearance of new spots on TLC or peaks in HPLC over time.Instability of the compound.1. Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. Withanolides are generally more stable at lower temperatures.[7][8] 2. pH: Avoid strongly acidic or basic conditions, as these can cause structural rearrangements or degradation. Maintain a neutral pH where possible.[7][9] 3. Light: Protect the sample from direct light, as some compounds are photosensitive. Use amber-colored glassware or cover flasks with aluminum foil.
Loss of biological activity of the final product.Degradation to inactive compounds.1. Monitor the bioactivity of fractions throughout the purification process to ensure the active compound is not being degraded. 2. Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Preparation of Plant Material: Air-dry the whole plants of Physalis minima at room temperature and then grind them into a fine powder.

  • Extraction: Macerate 1 kg of the powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours (repeat three times).

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvents to dryness. The chloroform and ethyl acetate fractions are typically rich in withanolides.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... , 1:9)

    • Ethyl Acetate:Methanol (9.5:0.5, 9:1)

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC.

  • Pooling Fractions: Combine the fractions containing the compound of interest based on the TLC profile.

Quantitative Data Summary

Parameter Typical Values Reference
Plant Material to Solvent Ratio1:10 (w/v)[3]
Sonication-assisted Extraction Time45 minutes[3]
Typical Yield of Crude Extract5-15% of dry plant weightGeneral knowledge
Typical Yield of Purified Withanolide0.001 - 0.1% of dry plant weightGeneral knowledge

Visualizations

Withaphysalin_C_Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried Plant Material extract Crude Extract plant->extract Solvent Extraction (Ethanol/Methanol) fractions Enriched Withanolide Fraction extract->fractions Solvent Partitioning column Silica Gel Column Chromatography fractions->column hplc Preparative HPLC column->hplc Semi-pure Fractions pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Potential Solutions start Low Yield or Purity Issue check_extraction Check Extraction Efficiency start->check_extraction check_fractionation Check Fractionation start->check_fractionation check_degradation Check for Degradation start->check_degradation optimize_cc Optimize Column Chromatography start->optimize_cc optimize_hplc Optimize HPLC start->optimize_hplc orthogonal_methods Use Orthogonal Methods start->orthogonal_methods solution_extraction Modify Extraction Protocol check_extraction->solution_extraction solution_fractionation Improve Partitioning check_fractionation->solution_fractionation solution_degradation Control Temp/pH/Light check_degradation->solution_degradation solution_cc Adjust Solvent System optimize_cc->solution_cc solution_hplc Modify Mobile Phase/Gradient optimize_hplc->solution_hplc solution_orthogonal Normal-Phase -> Reverse-Phase orthogonal_methods->solution_orthogonal

References

Technical Support Center: Withaphysalin C and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using withaphysalin C in their experiments and encountering issues with the MTT cell viability assay. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential assay interference and obtain accurate results.

Troubleshooting Guide: this compound and the MTT Assay

Issue 1: Higher than expected cell viability or an increase in viability at higher concentrations of this compound.

Potential Cause:

This compound, like many natural compounds with antioxidant properties, may directly reduce the MTT tetrazolium salt to its formazan product. This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making the cells appear more viable than they are.

Solution:

  • Run a Compound-Only Control: In a cell-free 96-well plate, add your complete cell culture medium and this compound at the same concentrations used in your experiment. Add the MTT reagent and incubate for the same duration as your cellular assay. If a purple color develops, it confirms that this compound is directly reducing the MTT reagent.

  • Subtract Background Absorbance: The absorbance values from the compound-only control wells should be subtracted from the corresponding wells with cells to correct for the chemical reduction of MTT.

  • Consider an Alternative Assay: If the background absorbance from direct reduction is high, it is strongly recommended to switch to a different viability assay that is less susceptible to interference from reducing compounds.

Issue 2: Inconsistent or highly variable results between replicate wells.

Potential Cause:

  • Incomplete Solubilization of Formazan Crystals: The formazan crystals produced in the MTT assay are insoluble and must be fully dissolved before reading the absorbance. Incomplete dissolution can lead to significant variability.

  • Cell Clumping: Uneven distribution of cells in the wells can lead to variable results.

  • Precipitation of this compound: At higher concentrations, this compound may precipitate out of the culture medium, affecting its interaction with the cells and the assay reagents.

Solution:

  • Ensure Complete Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO or acidified isopropanol) by vigorous pipetting or shaking the plate on an orbital shaker. Visually inspect the wells under a microscope to confirm complete dissolution.

  • Optimize Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row to prevent cell settling in the reservoir.

  • Check Compound Solubility: Visually inspect the wells containing the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent for your stock solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with the MTT assay?

This compound is a type of withanolide, a group of naturally occurring C28-steroidal lactones. Withanolides have been reported to possess a range of biological activities, including cytotoxic and antioxidant effects. The potential for interference with the MTT assay stems from the chemical structure of withaphysalins, which may contain moieties capable of directly reducing the tetrazolium salt (MTT) to purple formazan, a reaction typically catalyzed by cellular dehydrogenases in viable cells. This leads to an overestimation of cell viability.

Q2: How can I confirm if this compound is interfering with my MTT assay?

The most straightforward method is to run a cell-free control. Prepare wells with culture medium and the same concentrations of this compound as in your experiment, but without cells. Add the MTT reagent and incubate. The development of a purple color indicates direct reduction of MTT by the compound.

Q3: Are there alternative assays to MTT for measuring cell viability in the presence of this compound?

Yes, several alternative assays are less prone to interference by reducing compounds:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell. It is a measure of total protein mass and is not dependent on cellular metabolism.

  • Crystal Violet Assay: This assay involves staining the DNA of adherent cells with crystal violet. The amount of dye taken up is proportional to the number of cells.

  • Resazurin (AlamarBlue®) Assay: This is another metabolic assay, but the fluorescent product (resorufin) is less likely to be directly produced by some reducing compounds compared to formazan. However, a compound-only control is still recommended.

  • ATP-Based Assays: These assays measure the level of ATP in a cell population, which is a direct indicator of metabolic activity and cell viability.

Q4: I observed that this compound is cytotoxic in other assays, but in my MTT assay, the IC50 value is much higher or not achievable. Why is this?

This discrepancy is a strong indicator of MTT assay interference. The direct reduction of MTT by this compound at higher concentrations can mask its cytotoxic effects, leading to an artificially high absorbance reading and a falsely elevated IC50 value. It is recommended to validate your findings with an alternative, non-tetrazolium-based assay.

Data Presentation

The following table summarizes hypothetical data that might be observed when testing this compound with the MTT assay, illustrating the potential for interference.

This compound (µM)Absorbance (Cells + Compound)Absorbance (Compound Only)Corrected Absorbance% Viability (Corrected)
0 (Control)1.200.051.15100%
11.100.101.0087%
50.950.250.7061%
100.800.400.4035%
500.750.600.1513%

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Visualizations

MTT_Workflow cluster_assay MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: A simplified workflow of the MTT cell viability assay.

Interference_Pathway cluster_cellular Cellular Pathway (Accurate Measurement) cluster_chemical Chemical Interference Pathway (Inaccurate Measurement) Viable Cells Viable Cells Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cells->Mitochondrial Dehydrogenases MTT -> Formazan (Purple) MTT -> Formazan (Purple) Mitochondrial Dehydrogenases->MTT -> Formazan (Purple) Increased Absorbance Increased Absorbance MTT -> Formazan (Purple)->Increased Absorbance This compound This compound Direct Chemical Reduction Direct Chemical Reduction This compound->Direct Chemical Reduction Reducing Properties Direct Chemical Reduction->MTT -> Formazan (Purple) MTT Reagent (Yellow) MTT Reagent (Yellow) MTT Reagent (Yellow)->Mitochondrial Dehydrogenases MTT Reagent (Yellow)->Direct Chemical Reduction Interference Troubleshooting_Flowchart cluster_interference Interference Path cluster_no_interference No Direct Interference Path cluster_solution Solution Path start Inconsistent or High Viability with this compound in MTT Assay q1 Run Cell-Free Control (Compound + Medium + MTT) start->q1 yes Purple Color Develops? q1->yes no No Significant Color Change q1->no No subtract Subtract Background from Cell Wells yes->subtract Yes q2 Is Background Signal High? subtract->q2 alt_assay Use Alternative Assay (e.g., SRB, Crystal Violet, ATP-based) q2->alt_assay Yes continue_mtt Continue with Corrected MTT Data q2->continue_mtt No troubleshoot Troubleshoot Other Assay Parameters (e.g., cell number, incubation time) no->troubleshoot

Technical Support Center: Optimizing Withaphysalin C Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Withaphysalin C in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of dosing schedules and the interpretation of experimental outcomes. Please note that while direct in vivo data for this compound is limited, this guide leverages information from closely related withanolides to provide a foundational framework for your research.

Quantitative Data Summary

Quantitative data from related withanolides can provide a starting point for estimating dosages and understanding the potential pharmacokinetic and toxicological profile of this compound.

Table 1: Summary of In Vivo Toxicity Data for Related Withanolides

Compound/ExtractAnimal ModelRoute of AdministrationDoseObservation
Withanolide Derivatives (WT1, WT2, WTA)MiceIntraperitoneal2 mg/kgNo observed toxicity on follicular morphology, ovarian function, or fertility.[1][2]
5 mg/kgIncreased follicular activation, cell proliferation, and ovarian senescence.[1][2]
10 mg/kgIntensified toxic effects, including DNA damage.[1][2]
Withaferin-A (WA)MiceOralUp to 500 mg/kg (daily for 28 days)No-Observed-Adverse-Effect Level (NOAEL) was at least 500 mg/kg.[3]
Up to 2000 mg/kg (acute)Well-tolerated without signs of toxicity or death.[3]
Withania somnifera Extract (Standardized for Withaferin A)Wistar RatsOral>2000 mg/kg (acute)LD50 was determined to be greater than 2000 mg/kg.[4]

Table 2: Summary of Pharmacokinetic Parameters for Withaferin A

Animal ModelRoute of AdministrationDoseOral Bioavailability (%)Key Findings
RatsOral & Intravenous10 mg/kg (oral), 5 mg/kg (IV)32.4 ± 4.8First-pass metabolism is a significant barrier to oral bioavailability.[5][6]
MiceOral & Intravenous70 mg/kg (oral), 10 mg/kg (IV)1.8Low oral bioavailability observed in this study.[3][6]

Experimental Protocols

Detailed protocols are essential for reproducibility and accurate interpretation of results. Below are model protocols that can be adapted for this compound.

Protocol 1: Pilot Dose-Ranging Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline solution)

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

  • Dose Groups: Divide mice into groups of 3-5 animals per dose. Include a vehicle control group. Based on data from related withanolides, a starting range could be 2, 5, 10, 50, and 100 mg/kg.

  • Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, weight loss, and any adverse reactions.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% weight loss.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Efficacy Testing

Objective: To evaluate the anti-inflammatory efficacy of this compound in a DSS-induced colitis mouse model.

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • 8-10 week old mice (C57BL/6 are commonly used)

  • Standard animal housing and monitoring equipment

Procedure:

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8][9][10]

  • Treatment Groups:

    • Group 1: Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (low dose)

    • Group 4: DSS + this compound (high dose)

    • Group 5: DSS + Positive Control (e.g., sulfasalazine)

  • This compound Administration: Based on the pilot toxicity study, select at least two non-toxic doses. Begin daily administration of this compound or vehicle one day before or on the same day as DSS induction and continue throughout the study.

  • Monitoring: Record daily body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint: At the end of the study (typically day 7-10), euthanize the animals.

  • Evaluation:

    • Measure colon length and weight.

    • Collect colon tissue for histopathological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows can aid in experimental design and understanding of the underlying biological processes.

G cluster_preclinical Preclinical Dose Optimization Workflow in_vitro In Vitro Studies (Cytotoxicity, Anti-inflammatory Activity) toxicity Acute Toxicity Study (Dose Escalation) in_vitro->toxicity lit_review Literature Review (Related Compounds) lit_review->toxicity mtd Determine MTD toxicity->mtd efficacy Efficacy Studies (e.g., Xenograft, Inflammation Models) mtd->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies efficacy->pk_pd optimal_dose Identify Optimal Dose Range pk_pd->optimal_dose

Workflow for In Vivo Dose Optimization.

G cluster_nfkb NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation activates transcription Withaphysalin Withanolides Withaphysalin->IKK Inhibits

Potential Inhibition of the NF-κB Pathway by Withanolides.

G cluster_stat3 STAT3 Signaling Pathway in Inflammation and Cancer Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates TargetGenes Target Genes (Proliferation, Survival, Angiogenesis) Nucleus->TargetGenes activates transcription Withaphysalin Withanolides Withaphysalin->JAK Inhibits Withaphysalin->STAT3 Inhibits phosphorylation

Potential Inhibition of the STAT3 Pathway by Withanolides.

Troubleshooting Guides and FAQs

Q1: I am observing high toxicity and mortality in my animal cohort, even at low doses of this compound. What should I do?

A1:

  • Re-evaluate the Vehicle: The vehicle used to dissolve this compound could be contributing to toxicity. If using DMSO, ensure the final concentration is low (typically <5-10% in the final injected volume) and that it is well-tolerated by the animal strain. Consider alternative solubilizing agents or formulations.

  • Check the Purity of the Compound: Impurities in the this compound sample could be responsible for the observed toxicity. Verify the purity of your compound using analytical methods like HPLC-MS.

  • Refine the Dose Range: The initial dose range may be too high. Based on toxicity data from other withanolides, doses as low as 2 mg/kg have been shown to be non-toxic, while 5-10 mg/kg can induce some toxic effects.[1][2] Conduct a more granular pilot study with lower starting doses and smaller dose escalations.

  • Route of Administration: Intraperitoneal (IP) injections can sometimes lead to localized peritonitis or faster absorption and higher peak plasma concentrations, potentially increasing toxicity. Consider oral gavage as an alternative, although bioavailability may be lower.[3][5][6]

Q2: My in vivo study with this compound is not showing any significant therapeutic effect. What are the possible reasons?

A2:

  • Insufficient Dose: The administered dose may be too low to reach a therapeutically effective concentration in the target tissue. Based on your MTD, consider carefully escalating the dose.

  • Poor Bioavailability: Withanolides can have low and variable oral bioavailability.[3][5][6] If administering orally, the compound may not be sufficiently absorbed. Consider conducting a basic pharmacokinetic study to determine the plasma concentration of this compound after administration. You may need to switch to a different route of administration (e.g., IP or intravenous) or explore formulation strategies to enhance absorption.

  • Rapid Metabolism and Clearance: The compound might be rapidly metabolized and cleared from the body, resulting in a short duration of action. A pharmacokinetic study would also reveal the half-life of the compound. If it is very short, a more frequent dosing schedule may be necessary.

  • Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the specific activity of this compound. Ensure that the molecular targets of this compound are relevant in the selected model.

Q3: I am seeing a large variability in the response to this compound between individual animals. How can I reduce this?

A3:

  • Standardize Procedures: Ensure that all experimental procedures, including animal handling, dose preparation, and administration technique, are highly standardized.

  • Animal Homogeneity: Use animals of the same age, sex, and genetic background. House them under identical environmental conditions.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.

  • Pharmacokinetic Variability: The observed variability could be due to differences in absorption, distribution, metabolism, and excretion (ADME) of this compound among individual animals. While difficult to control, acknowledging this in your data analysis is important.

Q4: What are the key signaling pathways I should investigate when studying the effects of this compound?

A4: Based on studies of related withanolides, the NF-κB and STAT3 signaling pathways are critical mediators of inflammation and cancer progression and are known to be modulated by these compounds.[11][12][13][14][15][16]

  • NF-κB Pathway: In inflammatory models, you should assess the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. Downstream targets to measure include pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[13][14]

  • STAT3 Pathway: In both inflammation and cancer models, investigate the phosphorylation of STAT3. Downstream effects can include changes in the expression of genes involved in cell proliferation, survival, and angiogenesis.[12][15][16]

Disclaimer: The information provided here is for guidance purposes only and is based on available data for related compounds. It is crucial to conduct thorough, compound-specific studies to determine the optimal and safe dosage of this compound for your specific in vivo model. Always adhere to your institution's animal care and use guidelines.

References

troubleshooting inconsistent results with Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Withaphysalin C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I am observing inconsistent anti-proliferative effects (variable IC50 values) with this compound across experiments. What are the potential causes and solutions?

Inconsistent IC50 values can stem from several factors, from compound handling to experimental setup.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Degradation: Withanolides, as a class of compounds, can be susceptible to degradation, especially under suboptimal storage or experimental conditions. Studies on aqueous extracts of Withania somnifera have shown a significant decline in withanolide content under both real-time and accelerated storage conditions, highlighting the importance of proper handling to maintain compound integrity[1][2][3].

    • Solution: Prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots.

  • Solubility Issues: this compound may have limited solubility in aqueous culture media. If the compound precipitates, the effective concentration will be lower and variable.

    • Solution: Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to prevent precipitation and solvent-induced cytotoxicity[4]. When diluting the DMSO stock, add it to the media with gentle vortexing to ensure it is fully dissolved.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact cellular response to treatment.

    • Solution: Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Batch-to-Batch Variability: Natural products can exhibit batch-to-batch variability in purity and concentration.

    • Solution: If possible, purchase larger batches of this compound to ensure consistency across a series of experiments. Perform a quality control check, such as HPLC, to confirm the purity of new batches.

Q2: My Western blot results for phosphorylated STAT3 (p-STAT3) inhibition by this compound are not reproducible. What could be going wrong?

Reproducibility issues in Western blotting for phosphoproteins are common and often relate to sample preparation and antibody performance.

Potential Causes & Troubleshooting Steps:

  • Phosphatase Activity: Once cells are lysed, endogenous phosphatases can rapidly dephosphorylate proteins, leading to a loss of the p-STAT3 signal.

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the lysis procedure. Crucially, your lysis buffer must be supplemented with a cocktail of phosphatase inhibitors.

  • Antibody Performance: The primary antibody against p-STAT3 may be of poor quality, used at a suboptimal dilution, or may have degraded over time.

    • Solution: Use a well-validated antibody for p-STAT3. Optimize the antibody dilution and consider trying antibodies from different vendors if issues persist. Always include a positive control (e.g., cells stimulated with a known STAT3 activator like IL-6) and a negative control.

  • Loading and Transfer Variability: Inconsistent protein loading or inefficient transfer to the membrane will lead to variable band intensities.

    • Solution: Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading. After blotting, re-probe the membrane for total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.

  • Blocking Agent: The choice of blocking agent can affect the signal-to-noise ratio.

    • Solution: For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise[5].

Q3: I am not seeing consistent inhibition of NF-κB nuclear translocation after treating cells with this compound. What are some troubleshooting strategies?

Assessing NF-κB activation can be complex, and inconsistent results can arise from a variety of experimental factors.

Potential Causes & Troubleshooting Steps:

  • Timing of Treatment and Stimulation: The kinetics of NF-κB activation are transient. The timing of both the this compound pre-treatment and the subsequent stimulation (e.g., with TNF-α) is critical.

    • Solution: Perform a time-course experiment to determine the optimal pre-incubation time with this compound and the peak of NF-κB translocation following stimulation in your specific cell line.

  • Subcellular Fractionation Inefficiency: If you are using Western blotting of nuclear and cytoplasmic fractions, incomplete separation can lead to misleading results.

    • Solution: Use specific protein markers for the cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) fractions to verify the purity of your extracts.

  • Immunofluorescence Issues: Inconsistent staining in immunofluorescence experiments can be due to problems with cell fixation, permeabilization, or antibody staining.

    • Solution: Optimize your fixation and permeabilization protocol for your cell type. Ensure your primary antibody is specific for the NF-κB subunit of interest (commonly p65/RelA) and that the secondary antibody is appropriate.

  • Cellular Context: The responsiveness of the NF-κB pathway can vary between different cell types.

    • Solution: Ensure that your chosen cell line has a robust and reproducible NF-κB response to the stimulus you are using.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and related compounds. It is important to note that IC50 values can vary depending on the assay conditions and cell line used.

CompoundCell LineAssayIC50 (µM)Reference
This compoundHCT-116CytotoxicityActive (exact value not specified)[1]
This compoundNCI-H460CytotoxicityActive (exact value not specified)[1]
Physalin BHCT-116Viability1.35[6]
Physalin HHCT-116CytotoxicityPotent[7]
Physalin HNCI-H460CytotoxicityPotent[7]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 and Total STAT3

This protocol details the detection of phosphorylated and total STAT3 by Western blot.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound at the desired concentrations and for the appropriate time. Lyse the cells on ice with supplemented lysis buffer[3].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (diluted in 5% BSA/TBST) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

This protocol describes the visualization of NF-κB p65 subunit translocation to the nucleus.

Materials:

  • This compound

  • TNF-α or other NF-κB stimulus

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with this compound for the desired time, followed by stimulation with TNF-α for the optimal duration to induce NF-κB translocation.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% goat serum for 1 hour.

  • Primary Antibody Staining: Incubate with the anti-NF-κB p65 primary antibody in blocking solution overnight at 4°C.

  • Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Visualizations

Withaphysalin_C_Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound start Inconsistent Experimental Results issue_viability Variable IC50 Values start->issue_viability issue_western Non-reproducible Western Blots (e.g., p-STAT3) start->issue_western issue_nfkb Inconsistent NF-κB Inhibition start->issue_nfkb sub_viability1 Check Compound Stability/ Solubility issue_viability->sub_viability1 sub_viability2 Standardize Cell Culture Conditions issue_viability->sub_viability2 sub_viability3 Assess Batch-to-Batch Variability issue_viability->sub_viability3 sub_western1 Use Phosphatase Inhibitors issue_western->sub_western1 sub_western2 Validate Antibody & Optimize Dilution issue_western->sub_western2 sub_western3 Normalize to Total Protein & Loading Control issue_western->sub_western3 sub_nfkb1 Optimize Treatment/ Stimulation Timing issue_nfkb->sub_nfkb1 sub_nfkb2 Validate Subcellular Fractionation or IF Protocol issue_nfkb->sub_nfkb2 sub_nfkb3 Confirm Cell Line Responsiveness issue_nfkb->sub_nfkb3

Caption: Troubleshooting workflow for inconsistent experimental results.

Withaphysalin_C_Signaling_Pathway Simplified Signaling Pathways Targeted by this compound cytokine Inflammatory Stimulus (e.g., TNF-α, IL-6) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates JAK JAK receptor->JAK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB IκB-NF-κB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB releases STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 dimerizes pSTAT3->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression leads to withaphysalin_c This compound withaphysalin_c->IKK inhibits withaphysalin_c->pSTAT3 inhibits

Caption: Signaling pathways modulated by this compound.

Stock_Solution_Workflow Preparation and Use of this compound Stock Solution start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create high-concentration stock solution start->dissolve aliquot Aliquot into small, single-use volumes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store thaw Thaw a single aliquot for experiment store->thaw dilute Dilute in cell culture medium to final working concentration (DMSO <0.5%) thaw->dilute use Use immediately in cell-based assay dilute->use

Caption: Workflow for preparing this compound stock solutions.

References

preventing precipitation of Withaphysalin C in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Withaphysalin C in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Its molecular formula is C28H36O7 and it has a molecular weight of approximately 484.6 g/mol .[1] Researchers use this compound in cell culture to investigate its various potential biological activities, including cytotoxic and anti-inflammatory effects.

Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?

Immediate precipitation upon dilution of a stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. The primary cause is often "solvent shock," where the rapid change from a high-concentration organic solvent (like DMSO) to the aqueous environment of the cell culture medium causes the compound to crash out of solution. Other contributing factors can include the final concentration of this compound exceeding its solubility limit in the medium and the temperature of the medium.

Q3: My cell culture medium with this compound looked fine initially, but a precipitate formed over time in the incubator. Why did this happen?

Precipitation that occurs over time can be due to several factors:

  • Temperature and pH Shifts: The incubator environment (typically 37°C and 5% CO2) can alter the temperature and pH of the medium, which may decrease the solubility of this compound.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium over hours or days, leading to the formation of insoluble complexes.

  • Evaporation: Over a long incubation period, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is recommended.[2] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1% .[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Working Solutions

This guide will help you address the common problem of this compound precipitating when you dilute your stock solution into the cell culture medium.

Potential Cause Preventative Measure / Solution
Low Aqueous Solubility This compound is a hydrophobic molecule with inherently poor solubility in aqueous solutions like cell culture media.
High Final Concentration The desired final concentration of this compound may be above its solubility limit in your specific cell culture medium.
Solvent Shock Rapidly diluting the concentrated DMSO stock into the aqueous medium can cause the compound to precipitate out of solution.
Cold Medium Adding the stock solution to cold media can decrease the solubility of the compound.
Incomplete Dissolution of Stock The initial stock solution in DMSO may not be fully dissolved.
Troubleshooting Workflow

If you encounter precipitation, follow this logical workflow to identify and solve the issue.

G cluster_solutions Solutions start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final DMSO concentration <= 0.5%? check_stock->check_final_conc Yes remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_media_temp Was the medium pre-warmed to 37°C? check_final_conc->check_media_temp Yes adjust_stock Adjust stock concentration to lower final DMSO %. check_final_conc->adjust_stock No check_dilution Was serial dilution or dropwise addition used? check_media_temp->check_dilution Yes prewarm_media Always pre-warm media before adding compound. check_media_temp->prewarm_media No solubility_assay Determine max soluble concentration check_dilution->solubility_assay Yes optimize_dilution Use serial dilution or add stock dropwise while vortexing. check_dilution->optimize_dilution No lower_conc Use a lower final concentration of this compound. solubility_assay->lower_conc

A troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 484.6 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 484.6 g/mol * 1000 mg/g = 4.846 mg

  • Weigh this compound:

    • Carefully weigh out approximately 4.85 mg of this compound and record the exact weight.

  • Dissolve in DMSO:

    • Add the appropriate volume of DMSO to the weighed this compound to achieve a 10 mM concentration. For example, if you weighed exactly 4.85 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a Dilution Series:

    • Create a series of intermediate dilutions of your 10 mM stock in DMSO if needed.

    • Prepare a set of sterile tubes, each containing 1 mL of your pre-warmed cell culture medium.

    • Add increasing volumes of the 10 mM stock solution to these tubes to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration does not exceed 1% at the highest concentration.

    • Example Dilutions:

      • For 10 µM: Add 1 µL of 10 mM stock to 999 µL of medium.

      • For 50 µM: Add 5 µL of 10 mM stock to 995 µL of medium.

    • Add the DMSO stock dropwise to the center of the medium while gently vortexing to ensure rapid dispersal.

  • Incubation and Observation:

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your planned experiment (e.g., 2 hours, 24 hours, 48 hours).

    • Visually inspect each tube for any signs of cloudiness or precipitate immediately after preparation and at the end of the incubation period.

    • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and check for crystalline structures.

  • Determination:

    • The highest concentration that remains clear and free of visible precipitate under the microscope is your maximum working soluble concentration for this compound in that specific medium.

This structured approach will help you successfully incorporate this compound into your cell culture experiments while avoiding the common pitfall of precipitation, ensuring the accuracy and reproducibility of your results.

References

long-term storage and stability of Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of Withaphysalin C. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: While specific long-term stability data for this compound is limited, based on general guidelines for withanolides, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. These conditions are suggested for withanolides like Withanolide A and Withanolide B, which show stability for at least four years under these conditions.

Q2: How should I store this compound in solution?

A2: It is not recommended to store this compound in aqueous solutions for more than one day. For stock solutions, dissolve the compound in an organic solvent such as DMSO, ethanol, or methanol. These stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound, like other withanolides, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented. However, withanolides, in general, can be susceptible to degradation under certain conditions. Forced degradation studies on withanolide-containing extracts have shown that they are sensitive to alkaline and acidic conditions, as well as oxidation. The lactone ring and epoxide functional groups, common in withanolides, can be susceptible to hydrolysis under acidic or basic conditions.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity of this compound in an experiment. 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at room temperature). 2. Degradation in aqueous experimental media. 3. Interaction with other components in the media.1. Prepare fresh aliquots of the stock solution from a solid sample stored at -20°C. 2. Prepare fresh dilutions in media immediately before each experiment. 3. Run a control to test the stability of this compound in the experimental media over the time course of the experiment.
Inconsistent results between experiments. 1. Inaccurate initial concentration of this compound. 2. Degradation of the compound over the course of the study.1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV with a standard curve). 2. Perform a stability test on your sample under the experimental conditions.
Appearance of unknown peaks in HPLC/LC-MS analysis. 1. Degradation of this compound. 2. Contamination of the sample or solvent.1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Analyze a blank solvent injection to rule out contamination.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or experimental medium.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO, ethanol)
  • Experimental medium (e.g., cell culture medium)
  • HPLC or UHPLC system with UV or MS detector
  • Analytical column (e.g., C18)
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
  • Dilute the stock solution to the final experimental concentration in the experimental medium.
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC/UHPLC to determine the initial peak area of this compound.
  • Store the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC/UHPLC.
  • Monitor the peak area of this compound and the appearance of any new peaks.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time to determine the stability profile.

Signaling Pathway

This compound and related withanolides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IKK IKK MyD88->IKK 3. Activates IkB IκBα IKK->IkB 4. Phosphorylates & Degradates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n 6. Translocates WithaphysalinC This compound WithaphysalinC->IKK Inhibits IkB_NFkB->NFkB 5. Releases DNA DNA NFkB_n->DNA 7. Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 8. Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of this compound.

Stability_Workflow Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Dilute Dilute to Working Concentration in Experimental Medium Prep_Stock->Prep_Dilute Time_0 T=0 Analysis (HPLC/UHPLC) Prep_Dilute->Time_0 Incubate Incubate under Experimental Conditions Prep_Dilute->Incubate Calc_Remaining Calculate % Remaining This compound Time_0->Calc_Remaining Time_X Time Point Analysis (e.g., 2, 4, 8, 24h) Incubate->Time_X Time_X->Calc_Remaining Plot_Data Plot % Remaining vs. Time Calc_Remaining->Plot_Data Conclusion Determine Stability Profile Plot_Data->Conclusion

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Quality Control of Withaphysalin C Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Withaphysalin C. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and diluting this compound standards and samples?

For analytical purposes such as HPLC and LC-MS/MS, it is recommended to dissolve this compound in HPLC-grade methanol or acetonitrile. The diluent for the final working solution should ideally be the mobile phase to be used in the analysis to avoid peak distortion.[1][2]

Q2: What are the typical storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place.[3] For long-term storage, temperatures of -20°C or colder are recommended, especially for reference standards.[4] It is also crucial to protect it from light and moisture.[5]

Q3: What are the potential impurities that might be present in a this compound sample?

Impurities in a this compound sample can originate from the extraction and purification process or from degradation. Potential impurities may include other structurally related withaphysalins or withanolides from the plant source, such as Physalis minima.[6][7][8] Acetylated derivatives, like 14,18-di-O-acetylthis compound, have also been identified.[6] Degradation products can form due to hydrolysis, oxidation, or photolysis.[9][10]

Q4: How can I confirm the identity and structure of this compound?

The structure of this compound can be confirmed using a combination of spectroscopic techniques.[6][8] These include:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure.[11][12]

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To observe characteristic absorbance.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For withanolides, acidic conditions using formic acid are common.[13]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Void in the Column Backflush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Degas the mobile phase to remove air bubbles.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents.
Column Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Issue 3: Extraneous or Unexpected Peaks

Possible Cause Troubleshooting Steps
Sample Contamination Use high-purity solvents and clean glassware. Filter samples before injection.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents and water.
Carryover from Previous Injection Run a blank injection after a high-concentration sample. Clean the injector and sample loop.
Degradation of this compound Investigate sample handling and storage procedures. Consider the possibility of on-instrument degradation.
Presence of Impurities Refer to the FAQs on potential impurities. If necessary, further structural elucidation of the unknown peak may be required.
Sample Preparation and Extraction

Issue 1: Low Recovery of this compound

Possible Cause Troubleshooting Steps
Incomplete Extraction Increase the extraction time or use a more efficient extraction method (e.g., ultrasound-assisted or microwave-assisted extraction). Ensure the plant material is finely ground for better solvent penetration.
Inappropriate Extraction Solvent Withanolides are typically extracted with ethanol or methanol.[14] Consider partitioning with a solvent of appropriate polarity, such as ethyl acetate, to isolate this compound.
Degradation During Extraction Avoid high temperatures and prolonged exposure to light during the extraction process.
Adsorption to Labware Use silanized glassware to minimize adsorption.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol is a general guideline based on methods for related withanolides and should be optimized for your specific instrumentation and sample matrix.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and water is typical. The aqueous phase is often acidified with 0.1% formic acid.[13]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]

  • Detection: UV detection in the range of 220-230 nm is often used for withanolides.

  • Column Temperature: Maintain a constant temperature, for example, 35°C, using a column oven.[2]

  • Injection Volume: Typically 10-20 µL.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[10][15]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature. Neutralize the solution before analysis. Basic conditions may cause rapid degradation.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.[10]

Data Presentation

Parameter Typical HPLC Conditions for Withanolide Analysis Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[13]
Mobile Phase B Acetonitrile or Methanol[1][13]
Flow Rate 0.3 - 1.1 mL/min[2][13]
Detection UV at 220-230 nm or MS/MS[1][2]
Column Temperature 35-40°C[2][4]
Forced Degradation Condition Typical Stressor Purpose
Acid Hydrolysis0.1 M HClTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOHTo assess stability in alkaline environments.
Oxidation3% H₂O₂To evaluate susceptibility to oxidative degradation.
Thermal Stress80°CTo determine the effect of heat on stability.
PhotostabilityUV/Visible LightTo assess degradation upon light exposure.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Workflow cluster_qc Quality Control Checks Plant_Material Physalis spp. Plant Material Extraction Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Extraction->Partitioning Recovery_Test Spike and Recovery Extraction->Recovery_Test Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Sample_Dilution Dilute Crude Extract and Standard in Mobile Phase Crude_Extract->Sample_Dilution Standard_Preparation Prepare this compound Reference Standard Standard_Preparation->Sample_Dilution HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Dilution->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity System_Suitability System Suitability Test System_Suitability->HPLC_Analysis

Caption: Workflow for Extraction and Analysis of this compound.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Poor Peak Shape) Check_System Check HPLC System (Pressure, Leaks) Start->Check_System Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample Investigate Sample Preparation Start->Check_Sample System_OK System OK? Check_System->System_OK Method_OK Method OK? Check_Method->Method_OK Sample_OK Sample Prep OK? Check_Sample->Sample_OK System_OK->Method_OK Yes Fix_System Troubleshoot Pump, Fittings, or Detector System_OK->Fix_System No Method_OK->Sample_OK Yes Optimize_Method Adjust Mobile Phase, Gradient, or Temperature Method_OK->Optimize_Method No Revise_Prep Modify Extraction or Dilution Protocol Sample_OK->Revise_Prep No Consult_Expert Consult Senior Scientist or Instrument Vendor Sample_OK->Consult_Expert Yes Fix_System->Start Optimize_Method->Start Revise_Prep->Start

Caption: Logical Flow for Troubleshooting HPLC Issues.

References

Technical Support Center: Minimizing Off-Target Effects of Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Withaphysalin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: I'm observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Unexpected phenotypes are often a hallmark of off-target effects. Several factors could contribute to this:

  • High Compound Concentration: Using concentrations of this compound that are significantly higher than its effective on-target concentration can lead to binding to lower-affinity off-target proteins.

  • Compound Promiscuity: Withanolides are known to interact with multiple cellular targets.[3][4] Your observed phenotype might be a result of the compound's effect on a combination of targets.

  • Cell-Type Specificity: The expression levels of on- and off-target proteins can vary between different cell lines, leading to different responses.

Q3: How can I be more confident that the observed effects are specific to my intended target of this compound?

A3: Several strategies can increase your confidence in the specificity of your results:

  • Dose-Response Analysis: Perform a dose-response curve for your primary endpoint. The potency of this compound in your assay should correlate with its binding affinity for the intended target.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same protein. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target. If the phenotype of the genetic perturbation mimics the effect of this compound, it provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, overexpress a resistant mutant of the target protein. If this rescues the phenotype induced by this compound, it confirms the on-target mechanism.

Q4: What are some known off-targets of withanolides that I should be aware of?

A4: While a comprehensive off-target profile for this compound is not publicly available, studies on the structurally similar withanolide, Withaferin A, have identified numerous covalent and non-covalent interactors. These include proteins involved in RNA metabolism, as well as specific proteins like IκB kinase β (IKKβ), mortalin, p53, p21, and Nrf2.[5][6][7][8][9] Withaferin A has also been shown to bind to the glucocorticoid receptor.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cellular toxicity at low concentrations Off-target cytotoxic effects.Perform a viability assay (e.g., MTT or CellTiter-Glo) across a wide range of concentrations to determine the cytotoxic threshold. Use the lowest effective, non-toxic concentration for your experiments.
Discrepancy between in vitro and cellular activity Poor cell permeability, active efflux, or off-target effects masking the on-target phenotype.Verify cellular uptake of this compound. Consider using permeability assays or cellular thermal shift assays (CETSA) to confirm target engagement in cells.
Inconsistent results between experiments Compound stability, batch-to-batch variability, or differences in cell passage number.Ensure consistent compound handling and storage. Use the same batch of this compound for a set of experiments. Maintain consistent cell culture conditions.
Phenotype does not match known target biology The observed effect is due to an off-target interaction.Conduct off-target profiling experiments such as kinase panel screening or proteome-wide thermal shift assays to identify potential unintended targets.

Data Presentation

Illustrative Off-Target Profile of a Structurally Related Withanolide (Withaferin A)

Disclaimer: The following data is for Withaferin A and is provided as an illustrative example of the potential off-target profile of a withanolide. Quantitative off-target data for this compound is not currently available in public databases.

TargetAssay TypeQuantitative Metric (IC50/Kd)Potential Implication
SARS-CoV-2 Main Protease (Mpro)Enzymatic Assay0.54 µMAntiviral activity (covalent inhibition)[1][11]
Glucocorticoid Receptor (GR)Fluorescence Polarization203.80 µMModulation of anti-inflammatory and other GR-mediated pathways[10]
IκB kinase β (IKKβ)Kinase AssayPotent Inhibition (qualitative)Anti-inflammatory effects via NF-κB pathway[6]
MortalinMolecular DockingHigh binding efficacy (qualitative)Effects on chaperone activity and cellular stress[5][7][8][9]
p53Molecular DockingHigh binding efficacy (qualitative)Modulation of tumor suppression and apoptosis[5][7][8][9]
Nrf2Molecular DockingHigh binding efficacy (qualitative)Regulation of antioxidant response[5][7][8][9]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction.

  • Protein Analysis:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions

Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Assay:

    • Utilize a commercial kinase profiling service or an in-house kinase panel. These assays typically use recombinant kinases and a substrate.

    • Incubate the kinases with this compound at one or more concentrations (e.g., 1 µM and 10 µM).

    • Initiate the kinase reaction by adding ATP.

    • The reaction measures the phosphorylation of a substrate, often detected by fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Calculate the percent inhibition of each kinase by this compound compared to a vehicle control.

    • For kinases showing significant inhibition, perform a dose-response analysis to determine the IC50 value.

    • Results are often visualized as a kinome map to show the selectivity of the compound.

Mandatory Visualizations

G cluster_0 Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse Correlates Does phenotype potency correlate with on-target activity? DoseResponse->Correlates GeneticValidation Perform Genetic Validation (e.g., CRISPR/siRNA) Correlates->GeneticValidation Yes OffTargetScreen Conduct Off-Target Screen (e.g., Kinase Panel, CETSA-MS) Correlates->OffTargetScreen No Mimics Does genetic perturbation mimic the phenotype? GeneticValidation->Mimics Mimics->OffTargetScreen No OnTarget High Confidence On-Target Effect Mimics->OnTarget Yes OffTarget Likely Off-Target Effect OffTargetScreen->OffTarget

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

G cluster_0 Experimental Workflow: Off-Target Identification Start Start with This compound InSilico In Silico Prediction (e.g., Target Prediction Tools) Start->InSilico Biochemical Biochemical Screening (e.g., Kinase Panel) Start->Biochemical Cellular Cell-Based Assays (e.g., CETSA-MS) Start->Cellular HitList Generate List of Potential Off-Targets InSilico->HitList Biochemical->HitList Cellular->HitList Validation Validate Hits with Orthogonal Assays HitList->Validation Confirmed Confirmed Off-Targets Validation->Confirmed

Caption: A workflow for identifying potential off-targets of this compound.

NFkB_Pathway cluster_0 NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation WithaphysalinC This compound (or Withaferin A) WithaphysalinC->IKK inhibits NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Caption: The inhibitory effect of withanolides on the NF-κB signaling pathway.

STAT3_Pathway cluster_1 STAT3 Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes WithaphysalinC This compound WithaphysalinC->STAT3 inhibits phosphorylation Nucleus Nucleus pSTAT3->Nucleus translocates Transcription Gene Transcription (Proliferation, Angiogenesis) Nucleus->Transcription activates

Caption: The inhibitory effect of this compound on the STAT3 signaling pathway.

References

Technical Support Center: Optimizing LC-MS/MS for Withaphysalin C Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Withaphysalin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection and quantification of this compound using LC-MS/MS.

Issue 1: No or Very Low Signal/Peak Detected for this compound

  • Question: I am not seeing a peak for this compound, or the signal intensity is extremely low. What are the potential causes and solutions?

    Answer: This is a common issue when developing a new method. Here’s a systematic approach to troubleshoot the problem:

    • Verify Compound Properties and MS Parameters:

      • Precursor Ion: this compound has a molecular formula of C₂₈H₃₆O₇ and a molecular weight of 484.58 g/mol [1][2]. In positive electrospray ionization (ESI+) mode, the expected protonated molecule [M+H]⁺ would be at m/z 485.6. Ensure your mass spectrometer is set to monitor this precursor ion.

      • Ionization Polarity: While withanolides generally ionize well in positive mode, it's worth checking for a signal in negative mode as well ([M-H]⁻ at m/z 483.6 or adducts like [M+HCOO]⁻ at m/z 529.6).

      • Source Parameters: The ion source settings are critical. Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, source temperature, and gas flows. If a standard is not available, start with typical values for similar small molecules and optimize from there.

    • Check Liquid Chromatography Conditions:

      • Retention Time: Is it possible the peak is eluting very early or very late, outside of your acquisition window? Perform a full gradient run while monitoring the total ion chromatogram (TIC) to see if any peaks are present that are not being captured.

      • Mobile Phase: Ensure your mobile phase is compatible with ESI-MS. Volatile buffers like ammonium formate or acetate are recommended over non-volatile salts like phosphate[3]. A typical mobile phase for withanolides consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

      • Column Chemistry: A C18 column is a good starting point for withanolide separation. Ensure the column is not clogged or degraded.

    • Sample Preparation and Integrity:

      • Sample Degradation: Confirm the stability of this compound in your sample solvent and storage conditions.

      • Extraction Efficiency: If you are analyzing complex matrices (e.g., plasma, tissue extracts), your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may have low recovery for this compound. Spike a known amount of a related withanolide standard into a blank matrix and measure the recovery to assess the efficiency of your extraction protocol.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Question: My chromatogram for this compound shows significant peak tailing or splitting. How can I improve the peak shape?

    Answer: Poor peak shape can compromise resolution and integration accuracy. Consider the following:

    • Chromatographic Issues:

      • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

      • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material. Adding a small amount of a competing base to the mobile phase (if in positive ion mode) or ensuring the mobile phase pH is appropriate can help.

      • Column Contamination: A contaminated guard or analytical column can lead to split peaks. Try flushing the column with a strong solvent or replacing the guard column.

      • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve your sample in the initial mobile phase.

    • System Issues:

      • Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing. Check all fittings between the injector and the detector.

      • Clogged Frit or Tubing: A partial clog in the system can lead to split peaks.

Issue 3: High Background Noise or Matrix Effects

  • Question: I am observing a high background signal or inconsistent results between samples, suggesting matrix effects. What steps can I take to mitigate this?

    Answer: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS, especially with complex biological samples[4].

    • Improve Sample Preparation:

      • More thorough sample cleanup using techniques like solid-phase extraction (SPE) can remove many interfering compounds[4].

      • If ion suppression is suspected, dilute the sample to reduce the concentration of matrix components.

    • Optimize Chromatography:

      • Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.

    • Use an Internal Standard:

      • A stable isotope-labeled internal standard is ideal for correcting for matrix effects. If one is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used.

    • Mass Spectrometer Interface:

      • Regular cleaning of the ion source is crucial to prevent the buildup of contaminants that can cause high background noise and suppress the analyte signal[5].

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound for MRM method development?

A1:

  • Precursor Ion: The molecular formula for this compound is C₂₈H₃₆O₇, with a molecular weight of 484.58 g/mol [1][2]. The most likely precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 485.6 .

  • Product Ions: Based on the known fragmentation patterns of withanolides, which often involve sequential water loss and cleavage of the lactone side chain, you can expect the following product ions[6][7][8]:

    • Loss of one water molecule: [M+H-H₂O]⁺ at m/z 467.6

    • Loss of two water molecules: [M+H-2H₂O]⁺ at m/z 449.6

    • Cleavage of the lactone side chain. The exact mass will depend on the side chain structure, but this is a characteristic fragmentation pathway for withanolides.

    • Diagnostic ions from the lactone moiety, potentially around m/z 95 and 67, may also be observed[6][7].

It is essential to confirm these transitions by infusing a standard of this compound and performing a product ion scan.

Q2: What is a good starting point for chromatographic conditions?

A2: A good starting point for developing a separation method for this compound would be:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A linear gradient from 5-10% B to 95% B over 10-15 minutes, followed by a wash and re-equilibration step.

Q3: How do I perform method optimization for this compound?

A3: Method optimization involves systematically adjusting parameters to achieve the best sensitivity, specificity, and peak shape.

  • MS Optimization (Source and Analyzer):

    • Directly infuse a ~1 µg/mL solution of this compound into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the precursor ion (m/z 485.6).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • For each product ion, perform a collision energy optimization to find the voltage that yields the highest intensity.

  • Chromatography Optimization:

    • Inject the standard onto the LC system and adjust the gradient to ensure this compound is well-retained and elutes with a good peak shape.

    • Check for and resolve any co-elution with interfering peaks from the matrix.

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a syringe pump to deliver the solution directly to the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • In the mass spectrometer software, set the scan mode to acquire data for the precursor ion (e.g., scan a narrow range around m/z 485.6).

  • Vary the source parameters one at a time (e.g., capillary voltage, source temperature, nebulizer gas pressure) to find the settings that produce the maximum, stable signal for the precursor ion.

  • Switch to a product ion scan mode for the precursor m/z 485.6. Acquire spectra across a range of collision energies (e.g., 10-50 eV) to identify the most intense and reproducible product ions.

  • For the top 2-3 product ions, create an MRM method and further optimize the collision energy for each specific transition.

Quantitative Data Summary

The following tables provide a template for summarizing the optimized LC-MS/MS parameters for this compound. Users should populate these tables with their experimentally determined values.

Table 1: Optimized Mass Spectrometry Parameters for this compound

ParameterRecommended Starting ValueOptimized Value
Ionization ModeESI Positive
Capillary Voltage (kV)3.0 - 4.5
Source Temperature (°C)120 - 150
Desolvation Temperature (°C)350 - 500
Nebulizer Gas Flow (L/hr)Instrument Dependent
Drying Gas Flow (L/hr)Instrument Dependent

Table 2: Optimized MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
485.6User Determined100User DeterminedUser Determined
485.6User Determined100User DeterminedUser Determined

Table 3: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 95% B in 10 min

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS Optimization (Direct Infusion) cluster_lc_opt LC Method Development cluster_analysis Sample Analysis prep_std Prepare this compound Standard (1 ug/mL) infusion Infuse Standard into MS prep_std->infusion prep_sample Prepare Sample (Extraction/Dilution) check_matrix Inject Sample & Check for Matrix Effects prep_sample->check_matrix opt_source Optimize Source Parameters (Voltage, Temp, Gas) infusion->opt_source find_precursor Confirm Precursor Ion [M+H]+ = 485.6 opt_source->find_precursor prod_scan Product Ion Scan find_precursor->prod_scan opt_ce Optimize Collision Energy prod_scan->opt_ce define_mrm Define MRM Transitions opt_ce->define_mrm lc_inject Inject Standard on LC-MS define_mrm->lc_inject opt_gradient Optimize Gradient for Peak Shape & Retention lc_inject->opt_gradient opt_gradient->check_matrix final_method Finalize LC Method check_matrix->final_method run_seq Run Sample Sequence final_method->run_seq process_data Process Data & Quantify run_seq->process_data

Caption: Experimental workflow for LC-MS/MS method development.

Caption: Troubleshooting decision tree for no/low signal.

References

ensuring reproducibility in Withaphysalin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Withaphysalin C Experiments. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experimental results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a type of withanolide, a group of naturally occurring C28 steroids found predominantly in plants of the Solanaceae family.[1][2] It is a highly oxygenated natural product known for a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Research has shown its potential in cancer treatment and for managing inflammatory diseases.[1][2][3]

Q2: What are the basic chemical and physical properties of this compound?

Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.

PropertyValueSource
Molecular FormulaC28H36O7[4]
Molecular Weight484.6 g/mol [5]
AppearanceCrystalline Solid (Typical)General Knowledge
SolubilitySoluble in DMSO, Acetone, Chloroform, Ethyl Acetate[6]
Insoluble inWater[7]

Q3: How should I prepare a stock solution of this compound?

Given its poor water solubility, this compound should be dissolved in an organic solvent to create a high-concentration stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice for in vitro experiments.[6]

  • Preparation: To prepare a 10 mM stock solution, dissolve 4.85 mg of this compound in 1 mL of high-purity DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.

Q4: What is the mechanism of action for this compound?

This compound exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory effects are often linked to the suppression of the NF-κB and STAT3 pathways.[3] In cancer cells, it has been shown to induce apoptosis and inhibit proliferation by targeting pathways like PI3K/Akt/mTOR.[1]

Troubleshooting Guide

This section addresses common problems encountered during this compound experiments that can affect reproducibility.

Issue 1: Low or No Bioactivity Observed

Q: I've treated my cells with this compound, but I'm not seeing the expected effect (e.g., no cytotoxicity or anti-inflammatory response). What could be wrong?

Possible Causes & Solutions:

  • Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of your stock solution. If the problem persists, purchase a new batch of the compound. Always protect the stock solution from light.

  • Inadequate Concentration: The concentration used may be too low for your specific cell line or experimental model.

    • Solution: Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50) for your system. Published IC50 values can serve as a starting point, but they can vary between cell lines.[2]

  • Solubility Issues: The compound may have precipitated out of the culture medium.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Visually inspect the medium for any signs of precipitation after adding the compound.

  • Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.

    • Solution: Review literature to confirm that your cell line is expected to be sensitive. Consider testing a different, well-characterized cell line as a positive control.

Issue 2: Inconsistent Results Between Experiments

Q: My results with this compound vary significantly from one experiment to the next. How can I improve consistency?

Possible Causes & Solutions:

  • Batch-to-Batch Variability: Different batches of this compound from suppliers can have variations in purity and potency.[8][9]

    • Solution: Whenever possible, purchase a single, large batch of the compound for an entire series of experiments. If you must switch batches, perform a bridging experiment to validate that the new batch has comparable activity to the old one.[10][11]

  • Stock Solution Inconsistency: Repeated freeze-thaw cycles can degrade the compound.

    • Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

  • Experimental Conditions: Minor variations in cell density, passage number, incubation time, or reagent preparation can lead to inconsistent outcomes.

    • Solution: Standardize your experimental protocol meticulously. Document every step, including cell seeding density, passage number range, treatment duration, and reagent lot numbers.

Logical Flowchart for Troubleshooting Inconsistent Results

G start Inconsistent Results Observed check_batch Are you using the same compound batch? start->check_batch check_stock Is the stock solution freshly prepared or properly stored in single-use aliquots? check_batch->check_stock Yes new_batch Source of variation is likely batch-to-batch variability. check_batch->new_batch No check_protocol Is the experimental protocol strictly standardized? (cell density, passage, time) check_stock->check_protocol Yes new_stock Source of variation is likely stock solution degradation. check_stock->new_stock No protocol_issue Source of variation is likely protocol deviations. check_protocol->protocol_issue No end_node Problem Resolved check_protocol->end_node Yes validate_batch Solution: Validate new batch against old batch before use. new_batch->validate_batch validate_batch->end_node aliquot_stock Solution: Prepare new stock and create single-use aliquots. new_stock->aliquot_stock aliquot_stock->end_node standardize_protocol Solution: Standardize and document all experimental parameters. protocol_issue->standardize_protocol standardize_protocol->end_node

Caption: A troubleshooting flowchart for diagnosing sources of experimental inconsistency.

Key Experimental Protocols

To ensure reproducibility, follow these standardized protocols for common assays involving this compound.

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO, same final concentration as the highest drug dose).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to measure changes in protein expression and phosphorylation in key signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, anti-NF-κB p65) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture (Standardize Passage #) seed Seed Cells (Standardize Density) culture->seed treat Treat Cells (Vehicle Control, Doses) seed->treat prep_stock Prepare this compound (Use Single Batch) prep_stock->treat incubate Incubate (Standardized Time) treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay collect Collect Data assay->collect analyze Analyze & Interpret Results collect->analyze

Caption: A standardized workflow for in vitro experiments with this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical cellular signaling pathways.[1][3] Understanding these pathways is key to interpreting experimental data.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12][13] this compound has been shown to inhibit this pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][14] It can suppress the nuclear translocation of the p65 subunit of NF-κB.[3]

G cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb leads to degradation nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes activates transcription withac This compound withac->ikb inhibits degradation

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth. It is often hyperactivated in cancer.[15] Studies suggest that this compound can suppress the PI3K/Akt/mTOR pathway, contributing to its anti-tumor effects.[1]

G gf Growth Factors rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt activates (P) mtor mTOR akt->mtor activates (P) effects Cell Proliferation & Survival mtor->effects withac This compound withac->pi3k inhibits

Caption: this compound suppresses the pro-survival PI3K/Akt/mTOR pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, regulates cellular responses to various stimuli and is involved in inflammation and cancer.[16][17] Some related withanolides inhibit MAPK signaling, but the effect of 2,3-dihydro-withaphysalin C (WC) on this pathway was found to be minimal in one study, while Withaphysalin A did show suppression.[3] The precise effect of this compound may vary depending on the cellular context.

G stress Stress / Mitogens (e.g., LPS) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk (P) mapk MAPK (JNK, ERK, p38) mapkk->mapk (P) ap1 AP-1 mapk->ap1 activates response Inflammation & Proliferation ap1->response withac This compound withac->mapk effect may be context-dependent

Caption: The effect of this compound on the MAPK pathway can be context-dependent.

References

challenges in the chemical synthesis of Withaphysalin C derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Withaphysalin C derivatives. As the total synthesis of this compound is not yet widely reported in the literature, this guide focuses on challenges and strategies derived from the synthesis of structurally related complex withanolides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound and its derivatives?

The synthesis of this compound derivatives presents several significant challenges inherent to complex natural product synthesis. These include:

  • Stereochemical Complexity: this compound, like other withanolides, possesses numerous stereocenters. Establishing the correct relative and absolute stereochemistry is a primary hurdle.

  • Functional Group Sensitivity: The molecule contains a variety of sensitive functional groups, including lactones, epoxides, and multiple hydroxyl groups, which may require a carefully planned protecting group strategy.

  • Structural Elucidation: The exact structure of this compound has been noted as being under investigation, which can complicate the design of a synthetic route.

  • Late-Stage Functionalization: Introducing diversity into the molecular scaffold at a late stage to create derivatives can be challenging due to the potential for competing side reactions and the difficulty of achieving regioselectivity.

  • Low Overall Yields: Multi-step syntheses of complex molecules are often plagued by low overall yields, making it difficult to obtain sufficient material for biological evaluation.

Q2: What general synthetic strategies are applicable to the synthesis of this compound derivatives?

A common and effective approach for synthesizing a library of complex natural product derivatives is a divergent synthetic strategy . This involves the synthesis of a common, advanced intermediate that can then be elaborated into a variety of final products. A potential workflow is outlined below.

Experimental Workflow for Divergent Synthesis of this compound Derivatives

A Commercially Available Starting Material (e.g., Pregnenolone) B Core Scaffold Construction (Multi-step synthesis) A->B Initial Steps C Common Intermediate (Advanced, functionalized core) B->C Key Transformations D Late-Stage Functionalization (e.g., Oxidation, Reduction, Alkylation, Acylation) C->D Diversification E Derivative Library (this compound Analogs) D->E Parallel Synthesis F Purification and Characterization E->F Isolation G Biological Evaluation F->G Assay

Caption: A generalized workflow for the divergent synthesis of this compound derivatives.

Q3: How can I improve the yield of my late-stage functionalization reactions?

Low yields in late-stage functionalization are a common problem. The following troubleshooting guide provides a systematic approach to addressing this issue.

Troubleshooting Guide: Low Yield in Late-Stage Functionalization

Potential Cause Troubleshooting Steps
Steric Hindrance 1. Switch to a smaller, less sterically demanding reagent. 2. Increase the reaction temperature to overcome the activation energy barrier. 3. Use a catalyst with a longer linker to access the sterically hindered site.
Poor Reactivity of the Substrate 1. Activate the substrate, for example, by converting a hydroxyl group to a better leaving group (e.g., tosylate, mesylate). 2. Use a more reactive reagent or a stronger catalyst. 3. Change the solvent to one that better solubilizes the substrate and reagents.
Side Reactions 1. Lower the reaction temperature to improve selectivity. 2. Use a more selective reagent. 3. Add a scavenger to remove byproducts that may be interfering with the reaction. 4. Modify the protecting group strategy to mask reactive sites.
Decomposition of Starting Material or Product 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Shorten the reaction time. 4. Analyze the reaction mixture at intermediate time points to check for product degradation.
Catalyst Poisoning 1. Ensure all starting materials and solvents are pure and free of impurities that could poison the catalyst. 2. Increase the catalyst loading. 3. Switch to a more robust catalyst.

Troubleshooting Flowchart for Low Reaction Yield

decision decision start Low Yield Observed check_sm Is starting material consumed? start->check_sm sm_present Starting material remains check_sm->sm_present No sm_gone Starting material consumed check_sm->sm_gone Yes increase_reactivity Increase reactivity: - Higher temperature - More reactive reagent - Different solvent sm_present->increase_reactivity side_products Are side products observed? sm_gone->side_products end Re-evaluate synthetic route increase_reactivity->end optimize_selectivity Optimize for selectivity: - Lower temperature - More selective reagent - Adjust protecting groups side_products->optimize_selectivity Yes product_decomposition Product decomposition likely: - Shorter reaction time - Inert atmosphere - Scavengers side_products->product_decomposition No optimize_selectivity->end product_decomposition->end

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Representative Experimental Protocols and Data

The following tables provide representative data and a general protocol for key transformations that may be employed in the synthesis of this compound derivatives, based on the synthesis of other complex withanolides.

Table 1: Representative Conditions for Epoxidation of an Enone

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1m-CPBADCM0 to rt485
2H₂O₂ / NaOHMeOH0678
3TBHP / Ti(OiPr)₄DCM-201292 (Sharpless)
4Oxone®DMF/H₂Ort288

Table 2: Representative Conditions for Grignard Addition to a Hindered Ketone

EntryGrignard ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1MeMgBrNoneTHF0265
2MeMgBrCeCl₃THF-78489
3MeLiNoneEt₂O-78 to 0372
4Me₂Zn / TiCl₄NoneDCM-40681
General Protocol for a Luche Reduction of an α,β-Unsaturated Ketone

1. Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • CeCl₃·7H₂O (1.2 equiv)

  • NaBH₄ (1.5 equiv)

  • Methanol (as solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous Na₂SO₄

2. Procedure:

  • Dissolve the α,β-unsaturated ketone and CeCl₃·7H₂O in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary

The synthesis of this compound derivatives is a challenging but potentially rewarding endeavor for the development of new therapeutic agents. By employing a divergent synthetic strategy and anticipating common challenges such as stereocontrol and late-stage functionalization, researchers can increase their chances of success. The troubleshooting guides and representative protocols provided here offer a starting point for addressing the intricate problems that may arise during the synthesis of these complex molecules.

Technical Support Center: Withaphysalin C Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for Withaphysalin C. The following sections include a troubleshooting guide in a question-and-answer format, a summary of solubility data for structurally related compounds, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I need to dissolve this compound for my experiment. Where do I start?

A1: Start by considering the polarity of this compound. As a withanolide, it is a moderately polar steroidal lactone. Therefore, you should begin with polar organic solvents. Good starting points include methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). For less polar applications, you might consider ethyl acetate, dichloromethane, or chloroform.

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

A2: If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of this compound at high temperatures.

  • Use sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.

  • Try a solvent mixture: If a single solvent is ineffective, a mixture of solvents can be used to fine-tune the polarity. For example, a small amount of a more polar solvent like DMSO or methanol can be added to a less polar solvent to increase the solubility of a moderately polar compound.

  • Switch to a stronger solvent: If you started with a less polar solvent, move to a more polar one. For instance, if it is insoluble in ethyl acetate, try acetone or methanol. DMSO is a powerful, highly polar aprotic solvent that can dissolve a wide range of compounds.

Q3: Are there any solvents I should avoid?

A3: Non-polar solvents like hexane and other alkanes are generally poor choices for dissolving withanolides like this compound due to the significant difference in polarity. Water is also a poor solvent for most withanolides on its own, though aqueous mixtures with miscible organic solvents like ethanol or methanol can be effective.

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve a known mass of this compound in a minimal amount of a suitable solvent, such as DMSO or methanol. Once fully dissolved, you can dilute this stock solution with your experimental buffer or medium. Be aware that adding a concentrated organic stock solution to an aqueous buffer can sometimes cause the compound to precipitate if its solubility limit in the final mixture is exceeded.

Q5: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue when working with compounds that have low aqueous solubility. Here are some strategies to mitigate precipitation:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution can help to keep the compound dissolved.

  • Use a surfactant or other solubilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can improve the aqueous solubility of organic compounds.

  • Prepare the final solution by adding the aqueous buffer to the stock solution: Instead of adding the stock to the buffer, slowly add the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

Solubility of Structurally Related Withanolides

CompoundSolventSolubility
Withanolide A Methanol~0.5 mg/mL[1]
Acetonitrile~0.1 mg/mL[1]
Aqueous SolutionsSparingly soluble[1]
Withanolide B Methanol~0.5 mg/mL[2]
Acetonitrile~0.1 mg/mL[2]
Withaphysalin A ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble[3]
AcetoneSoluble[3]
Withaphysalin R DMSO10 mM

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Pipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other necessary glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and place it into a vial. The amount should be more than you expect to dissolve.

    • Add a known volume of the solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with the compound.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to ensure that there is still undissolved solid at the bottom.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with a known volume of the solvent. The dilution factor will depend on the expected concentration and the linear range of your analytical method.

  • Quantification of Dissolved this compound:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

      • Inject the diluted supernatant sample into the HPLC and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

      • Measure the absorbance of the diluted supernatant and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting an appropriate solvent for this compound.

SolventSelectionWorkflow cluster_screening Initial Solvent Screening cluster_optimization Optimization and Quantification start Start: Define Experimental Needs (e.g., concentration, compatibility) select_solvents Select a Range of Solvents (Polar to Moderately Polar) start->select_solvents qualitative_test Perform Small-Scale Qualitative Solubility Test select_solvents->qualitative_test observe Observe Dissolution (Visual Inspection) qualitative_test->observe dissolved Is the Compound Soluble? observe->dissolved troubleshoot Troubleshoot: - Use heat or sonication - Try solvent mixtures - Select a more polar solvent dissolved->troubleshoot No quantify Determine Quantitative Solubility (e.g., via HPLC or UV-Vis) dissolved->quantify Yes troubleshoot->select_solvents Re-screen check_stability Assess Stability in Solvent (e.g., time-course analysis) quantify->check_stability final_selection Final Solvent Selection check_stability->final_selection

Caption: A flowchart for the systematic selection of a suitable solvent for this compound.

References

Technical Support Center: Withaphysalin C and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum proteins on Withaphysalin C activity.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins, such as albumin, potentially affect the bioactivity of this compound?

Serum proteins, particularly human serum albumin (HSA), can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] For this compound, binding to serum proteins can:

  • Decrease Bioavailability: Only the unbound fraction of a drug is generally considered pharmacologically active.[3] High affinity binding to serum proteins can reduce the concentration of free this compound available to reach its target sites.

  • Increase Half-life: Binding to serum proteins can protect this compound from rapid metabolism and clearance, thereby prolonging its circulation time.[4]

  • Influence Distribution: The distribution of this compound to various tissues can be affected by its binding to plasma proteins.[1]

Q2: What are the primary molecular targets and signaling pathways of this compound that might be influenced by serum protein binding?

While direct modulation by serum protein binding is complex, the primary anti-inflammatory effects of this compound and related withanolides involve the inhibition of key inflammatory pathways.[5][6] The concentration of free this compound available to interact with these pathways is influenced by serum protein binding. Key pathways include:

  • NF-κB Signaling Pathway: this compound has been shown to suppress the nuclear translocation of NF-κB p65.[5][6] This pathway is crucial in regulating the expression of pro-inflammatory genes.[7][8]

  • STAT3 Signaling Pathway: Inhibition of STAT3 phosphorylation is another mechanism by which this compound exerts its anti-inflammatory effects.[5][6]

  • HO-1 Expression: this compound can upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.[5][6]

Q3: What experimental methods are recommended for studying the interaction between this compound and serum proteins?

Several biophysical techniques can be employed to characterize the binding of this compound to serum proteins.[9][10] Commonly used methods include:

  • Equilibrium Dialysis (ED): Considered the "gold standard," this method separates unbound drug from the protein-bound drug using a semi-permeable membrane.

  • Ultracentrifugation: This technique separates the free drug from the protein-bound complex based on their different sedimentation rates under high gravitational force.[9]

  • Fluorescence Spectroscopy: This method can be used to study the binding by observing changes in the intrinsic fluorescence of the protein (e.g., tryptophan residues in albumin) upon binding of the ligand (this compound).[11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[10]

Troubleshooting Guides

Guide 1: Low or Inconsistent Bioactivity of this compound in In Vitro Assays Containing Serum

Problem: You observe a significant decrease or high variability in the anti-inflammatory activity of this compound when your cell culture medium is supplemented with serum (e.g., FBS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Protein Binding: this compound may be binding to proteins in the serum, reducing its free concentration.1. Quantify Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of this compound bound to the serum proteins in your media. 2. Use Serum-Free or Reduced-Serum Media: If experimentally feasible, switch to a serum-free medium or reduce the serum concentration. 3. Increase this compound Concentration: Based on the binding data, you may need to increase the total concentration of this compound to achieve the desired effective (unbound) concentration.
Variability in Serum Batches: Different lots of serum can have varying protein compositions, leading to inconsistent results.1. Standardize Serum Lot: Use a single, large batch of serum for a complete set of experiments. 2. Pre-screen Serum Lots: Test new serum lots for their effect on this compound activity before use in critical experiments.
Degradation of this compound: Components in the serum may be degrading the compound.1. Assess Stability: Use LC-MS or a similar analytical method to measure the concentration of this compound in the culture medium over time.
Guide 2: Difficulties in Determining this compound-Protein Binding Parameters

Problem: You are encountering issues with your chosen method for quantifying the binding of this compound to serum albumin.

Possible Causes and Solutions:

Experimental Method Issue Troubleshooting Step
Equilibrium Dialysis Slow to Reach Equilibrium: The dialysis process is taking an unexpectedly long time.1. Optimize Membrane: Ensure the molecular weight cut-off of the dialysis membrane is appropriate. 2. Increase Surface Area: Use a dialysis device with a larger membrane surface area. 3. Agitation: Gently agitate the dialysis setup to facilitate diffusion.
Non-specific Binding: this compound is binding to the dialysis membrane or apparatus.1. Pre-treat Membrane: Pre-soak the membrane in buffer to remove any potential contaminants. 2. Use Low-Binding Materials: Select dialysis devices made from materials known for low non-specific binding.
Fluorescence Spectroscopy Low Signal-to-Noise Ratio: The change in fluorescence upon binding is too small to measure accurately.1. Optimize Excitation/Emission Wavelengths: Perform a scan to determine the optimal wavelengths. 2. Increase Protein Concentration: A higher protein concentration may lead to a larger fluorescence change. 3. Use a Fluorescent Probe: If this compound binding does not sufficiently quench intrinsic protein fluorescence, consider using a competitive binding assay with a fluorescent probe known to bind to the same site.[9]

Quantitative Data Summary

Table 1: Key Signaling Molecules Modulated by this compound and Related Compounds

Target Molecule Effect Signaling Pathway Reference
NF-κB p65Suppression of nuclear translocationNF-κB[5][6]
STAT3Inhibition of phosphorylationSTAT3[5][6]
HO-1Upregulation of expressionAnti-inflammatory[5][6]
iNOSDownregulation of expressionNF-κB[5][6]
COX-2Downregulation of expressionNF-κB[5][6]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Inhibition of productionNF-κB, STAT3[5][6]

Table 2: Template for Reporting this compound - Serum Protein Binding Data

Parameter Value Method Used
Binding Affinity (Kd)
Binding Stoichiometry (n)
Percentage Bound in Plasma
Unbound Fraction (fu)

Experimental Protocols

Protocol: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis

Objective: To quantify the fraction of this compound bound to HSA at a given concentration.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Human Serum Albumin (HSA) solution in phosphate-buffered saline (PBS), pH 7.4

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-10 kDa MWCO)

  • Analytical instrument for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of this compound in PBS. The final concentration of the organic solvent (e.g., DMSO) should be low (e.g., <1%) to avoid effects on protein conformation.[1]

    • Prepare the HSA solution at the desired concentration in PBS.

  • Assembly of Dialysis Unit:

    • Assemble the equilibrium dialysis device according to the manufacturer's instructions.

  • Loading of Samples:

    • Load the HSA solution containing this compound into one chamber (the plasma chamber).

    • Load an equal volume of PBS into the adjacent chamber (the buffer chamber).

  • Incubation:

    • Seal the unit and incubate at a constant temperature (e.g., 37°C) on an orbital shaker. The incubation time should be sufficient to allow the system to reach equilibrium (typically 4-24 hours, to be determined empirically).[3]

  • Sample Collection:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of this compound in the samples from both chambers using a validated analytical method like LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The unbound fraction (fu) is calculated as the ratio of the this compound concentration in the buffer chamber to the concentration in the plasma chamber.[1]

    fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

Visualizations

Withaphysalin_C_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates STAT3 STAT3 TLR4->STAT3 activates WithaphysalinC This compound IkB IκBα WithaphysalinC->IkB inhibits degradation NFkB_nucleus NF-κB (nucleus) WithaphysalinC->NFkB_nucleus inhibits translocation pSTAT3 p-STAT3 WithaphysalinC->pSTAT3 inhibits phosphorylation HO1 HO-1 WithaphysalinC->HO1 upregulates IKK->IkB NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->ProInflammatory_Genes activates transcription STAT3->pSTAT3 phosphorylation pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3->pSTAT3_nucleus translocates pSTAT3_nucleus->ProInflammatory_Genes activates transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Protein_Binding_Workflow Start Start: Prepare this compound and Serum Protein Solutions Method_Selection Select Method (e.g., Equilibrium Dialysis) Start->Method_Selection Incubation Incubate to Reach Equilibrium Method_Selection->Incubation Sampling Collect Samples from Protein and Buffer Compartments Incubation->Sampling Analysis Quantify this compound (e.g., LC-MS/MS) Sampling->Analysis Calculation Calculate Unbound Fraction (fu) Analysis->Calculation End End: Binding Parameters Determined Calculation->End

Caption: General experimental workflow for determining drug-protein binding.

References

validating the purity of synthesized or isolated Withaphysalin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized or isolated Withaphysalin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide orthogonal information regarding the presence of impurities, structural integrity, and molecular weight of the compound.

Q2: What are the common impurities encountered during the synthesis or isolation of this compound?

A2: Common impurities can include other structurally related withanolides from the source organism (e.g., Physalis minima), isomers, degradation products, and residual solvents from the purification process.[1] It is crucial to characterize these impurities to ensure the quality and safety of the compound.

Q3: What is the expected spectroscopic data for pure this compound?

A3: Pure this compound will exhibit characteristic signals in its 1H and 13C NMR spectra, corresponding to its unique 13,14-seco-steroid structure.[2][3] High-resolution mass spectrometry should confirm the exact molecular weight of C28H36O7.

Q4: How can I troubleshoot peak tailing or broad peaks in my HPLC analysis of this compound?

A4: Peak tailing or broadening in HPLC can be caused by several factors. Refer to the HPLC Troubleshooting Guide below for a systematic approach to resolving this issue, which may involve adjusting the mobile phase pH, checking for column contamination, or optimizing the flow rate.

Q5: What is the significance of validating the purity of this compound in drug development?

A5: Validating the purity of this compound is a critical step in drug development to ensure the safety, efficacy, and consistency of the potential therapeutic agent. Regulatory agencies require comprehensive purity data before a compound can proceed to clinical trials.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
No peak or very small peak for this compound Improper sample preparation or injection volume.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Verify the injection volume and concentration are appropriate.
Incorrect wavelength detection.Check the UV detector wavelength. For withanolides, a wavelength around 220-230 nm is often used.
Column blockage.Check for high backpressure. If necessary, flush the column with a strong solvent or replace the column frit.
Peak fronting or tailing Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Column degradation or contamination.Use a guard column and ensure proper sample filtration. If the column is old, replace it.
Ghost peaks Contamination in the mobile phase, injector, or detector.Flush the system with a clean, strong solvent. Use fresh, high-purity solvents for the mobile phase.
Variable retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a gradient proportioning valve test to check for accuracy.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
NMR Analysis Troubleshooting
Problem Possible Cause Solution
Poor signal-to-noise ratio Insufficient sample concentration.Increase the concentration of this compound in the NMR tube.
Incorrect number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Broad spectral lines Sample aggregation.Try a different deuterated solvent or slightly warm the sample.
Presence of paramagnetic impurities.Treat the sample with a chelating agent like EDTA if metal contamination is suspected.
Presence of unexpected peaks Impurities in the sample.Repurify the sample using techniques like preparative HPLC or column chromatography.
Contaminated NMR tube or solvent.Use a clean, high-quality NMR tube and fresh, high-purity deuterated solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from 30% to 70% acetonitrile over 30 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the synthesized or isolated this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 225 nm

    • Column Temperature: 25-30 °C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by determining the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

1H and 13C NMR Spectroscopy for Structural Confirmation

This protocol provides a general procedure for acquiring 1H and 13C NMR spectra to confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a 1D 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Acquisition:

    • Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or TMS. Compare the obtained chemical shifts, coupling constants, and integration values with published data for this compound to confirm its identity and assess for the presence of impurities.[2]

Mass Spectrometry (MS) for Molecular Weight Determination

This protocol describes the use of high-resolution mass spectrometry to confirm the molecular formula of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, as a modifier)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to promote ionization.

  • MS Analysis: Infuse the sample solution directly into the ESI source or inject it through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]+ or [M+Na]+). Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula for this compound (C28H36O7).

Quantitative Data Summary

The cytotoxic activity of this compound and related compounds is a key indicator of its potential therapeutic effect. The following table summarizes reported IC50 values against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundHCT-116 (Colon Cancer)Active[5]
This compoundNCI-H460 (Lung Cancer)Active[5]
Withaphysalin AMultiple Cancer Cell LinesVaries[6]
Withaphysalin FMultiple Cancer Cell LinesVaries[7]
2,3-dihydro-withaphysalin CRAW264.7 (Macrophage)-[6]

Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the cited source.

Visualizations

Experimental Workflow for Purity Validation

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation cluster_3 Outcome Synthesis Synthesis or Isolation of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC Primary Screen NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Verification MS Mass Spectrometry (Molecular Weight) Purification->MS Molecular Formula Confirmation Purity Purity > 95%? HPLC->Purity Structure Structure Confirmed? NMR->Structure MW Correct MW? MS->MW Pass Pure this compound Purity->Pass Fail Further Purification Required Purity->Fail No Structure->Pass Structure->Fail No MW->Pass MW->Fail No

Caption: Workflow for validating this compound purity.

Putative Signaling Pathway for Withaphysalin-Induced Cytotoxicity

G Putative Signaling Pathway for Withaphysalin-Induced Cytotoxicity cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Execution Phase WithaphysalinC This compound ROS ↑ Reactive Oxygen Species (ROS) WithaphysalinC->ROS NFkB Inhibition of NF-κB WithaphysalinC->NFkB STAT3 Inhibition of STAT3 WithaphysalinC->STAT3 Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Apoptosis Apoptosis NFkB->Apoptosis Anti-apoptotic genes STAT3->Apoptosis Anti-apoptotic genes CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: this compound induced cytotoxicity pathway.

References

Validation & Comparative

Withaphysalin C vs. Withaphysalin A: A Comparative Guide to Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent withanolides, Withaphysalin C and Withaphysalin A. The information presented is collated from preclinical studies and aims to provide an objective overview of their respective potencies and mechanisms of action, supported by experimental data.

Key Findings

Both Withaphysalin A and a closely related compound, 2,3-dihydro-withaphysalin C, demonstrate significant anti-inflammatory effects. They effectively inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] Both compounds also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

A crucial distinction in their mechanisms of action lies in their effect on the mitogen-activated protein kinase (MAPK) signaling pathway. While Withaphysalin A suppresses the activation of MAPKs, 2,3-dihydro-withaphysalin C does not, indicating divergent intracellular targets.[1] Both compounds, however, inhibit the nuclear translocation of NF-κB p65 and the phosphorylation of STAT3, while promoting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Withaphysalin A and 2,3-dihydro-withaphysalin C on various inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MediatorWithaphysalin A2,3-dihydro-withaphysalin CReference
Nitric Oxide (NO)Significant InhibitionSignificant Inhibition[1]
Prostaglandin E2 (PGE2)Significant InhibitionSignificant Inhibition[1]
TNF-αSignificant InhibitionSignificant Inhibition[1]
IL-6Significant InhibitionSignificant Inhibition[1]
IL-1βSignificant InhibitionSignificant Inhibition[1]

Table 2: IC50 Values for Inhibition of NF-κB Activity

CompoundCell LineIC50 (µM)Reference
Withaphysalins (general)THP1-Dual3.01 - 13.39[2][3]

Note: Specific IC50 values for Withaphysalin A and C for cytokine inhibition were not detailed in the provided search results, but a range for withaphysalins is provided.

Signaling Pathways

The anti-inflammatory effects of Withaphysalin A and 2,3-dihydro-withaphysalin C are mediated through the modulation of key signaling pathways.

Withaphysalin A

Withaphysalin A exerts its anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways.[1][4]

Withaphysalin_A_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Mediators Transcription AP1->Pro_inflammatory_Mediators Transcription Withaphysalin_A Withaphysalin A Withaphysalin_A->MAPK Inhibits Withaphysalin_A->NFkB Inhibits

Withaphysalin A Signaling Pathway
2,3-dihydro-withaphysalin C

In contrast, 2,3-dihydro-withaphysalin C inhibits the NF-κB pathway but does not affect MAPK signaling.[1]

Withaphysalin_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Mediators Transcription AP1->Pro_inflammatory_Mediators Transcription Withaphysalin_C 2,3-dihydro-withaphysalin C Withaphysalin_C->NFkB Inhibits

2,3-dihydro-withaphysalin C Signaling Pathway

Experimental Protocols

The following is a generalized protocol for assessing the anti-inflammatory activity of Withaphysalin A and C in LPS-stimulated RAW 264.7 macrophages, based on methodologies described in the cited literature.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates (1-2 x 10^5 cells/well) Culture->Seed Incubate_Overnight Incubate overnight Seed->Incubate_Overnight Pretreat Pre-treat with Withaphysalin A or C Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (10-100 ng/mL) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Cell_Lysate Prepare cell lysates Stimulate->Cell_Lysate Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot for iNOS, COX-2, p-MAPK, p-NF-κB Cell_Lysate->Western_Blot

Experimental Workflow Diagram
Detailed Methodologies

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Withaphysalin A or C. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for a specified duration (e.g., 24 hours).[6][7]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.[7]

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway proteins, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Conclusion

Both Withaphysalin A and 2,3-dihydro-withaphysalin C are potent inhibitors of inflammation in vitro. Their distinct effects on the MAPK signaling pathway suggest that they may have different therapeutic applications. Withaphysalin A, with its dual inhibition of NF-κB and MAPK pathways, may offer a broader spectrum of anti-inflammatory activity. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Properties of Withaphysalin C and Withaferin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two naturally occurring withanolides, Withaphysalin C and Withaferin A. The information presented is curated from various scientific studies to offer an objective overview of their performance, supported by experimental data. This document is intended to assist researchers in evaluating these compounds for potential anticancer applications.

Executive Summary

Withaferin A is a well-studied withanolide with potent cytotoxic activity demonstrated across a wide range of cancer cell lines. Its mechanisms of action are extensively documented and primarily involve the induction of apoptosis through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of key cellular proteins. This compound has also shown cytotoxic potential against certain cancer cell lines; however, the breadth of research and understanding of its mechanisms are currently less extensive than for Withaferin A. This guide compiles available data to facilitate a direct comparison of their cytotoxic profiles.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for this compound and Withaferin A in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon CarcinomaData not consistently available in reviewed literature-
NCI-H460Non-small Cell Lung CancerData not consistently available in reviewed literature-
A375Human Melanoma~1.2-9.4 (for various physalins and withaphysalins)[No specific citation for this compound]
MCF-7Breast Cancer~3.51 (for a related withaphysalin)[No specific citation for this compound]

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, highlighting a gap in the current research landscape.

Table 2: Cytotoxicity (IC50) of Withaferin A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma3.7 - 4.9[1]
NCI-H460Non-small Cell Lung Cancer~0.01 - 8.04 µg/mL[2]
U87Glioblastoma1.07 ± 0.071[No specific citation for this value]
U251Glioblastoma0.69 ± 0.041[No specific citation for this value]
GL26Glioblastoma0.23 ± 0.015[No specific citation for this value]
MDA-MB-231Breast Cancer~1.0[3]
MCF-7Breast Cancer~0.85[3]
A549Lung Cancer~10[4]
HeLaCervical Cancer~0.05 - 0.1% (Wi-AREAL)[5]
ME-180Cervical Cancer~0.05 - 0.1% (Wi-AREAL)[5]
Ca9-22Oral CancerSelectively killed over normal cells[6]
CAL 27Oral CancerSelectively killed over normal cells[6]
A2780Ovarian CancerSynergistic with cisplatin[7]
Melanoma CellsMelanoma1.8 - 6.1[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

1. Cell Seeding:

  • Harvest and count cells from culture.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or Withaferin A in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubate the plate for an additional 2-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24/48/72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_workflow Experimental Workflow: Western Blot Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis G This compound This compound c-myc Activation c-myc Activation This compound->c-myc Activation p53 Activation p53 Activation This compound->p53 Activation Caspase-3 Activation Caspase-3 Activation c-myc Activation->Caspase-3 Activation p53 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_ros ROS-Mediated Pathway cluster_akt Akt/mTOR Pathway cluster_stat3 STAT3 Pathway Withaferin A Withaferin A ROS Generation ROS Generation Withaferin A->ROS Generation Inhibition of Akt/mTOR Inhibition of Akt/mTOR Withaferin A->Inhibition of Akt/mTOR inhibits Inhibition of STAT3 Inhibition of STAT3 Withaferin A->Inhibition of STAT3 inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Decreased Cell Survival & Proliferation Decreased Cell Survival & Proliferation Inhibition of Akt/mTOR->Decreased Cell Survival & Proliferation Decreased Cell Survival & Proliferation->Apoptosis Decreased Proliferation & Angiogenesis Decreased Proliferation & Angiogenesis Inhibition of STAT3->Decreased Proliferation & Angiogenesis Decreased Proliferation & Angiogenesis->Apoptosis

References

Withaphysalin C and Doxorubicin: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for more effective and less toxic chemotherapeutic agents is a perpetual endeavor. This guide provides a detailed comparison of Withaphysalin C, a naturally derived steroidal lactone, and Doxorubicin, a long-standing anthracycline antibiotic used in cancer chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performances in various cancer cell lines, supported by experimental data.

Executive Summary

Doxorubicin is a well-established chemotherapeutic agent with a broad spectrum of activity against various cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.[1] However, its clinical use is often limited by significant cardiotoxicity.

Performance Data: A Quantitative Comparison

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
LNCaPProstate CancerData suggests selective cytotoxicity of 17β-hydroxywithanolides (a class including this compound)[3]
22Rv1Prostate CancerData suggests selective cytotoxicity of 17β-hydroxywithanolides (a class including this compound)[3]

Note: Specific IC50 values for this compound were not found in the reviewed literature; however, studies on related withanolides indicate potent activity in the nanomolar to low micromolar range against these prostate cancer cell lines.

Table 2: Cytotoxicity (IC50) of Doxorubicin in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HCT-116Colon Cancer24.30 µg/mL[4]
NCI-H460Lung Cancer29 µM[5]
LNCaPProstate Cancer169.0 nM[1]
22Rv1Prostate Cancer234.0 nM[1]

Mechanisms of Action: A Head-to-Head Look

The anticancer effects of this compound and Doxorubicin are rooted in their distinct interactions with cellular machinery.

This compound: The primary mechanism of action for withaphysalins involves the disruption of microtubule dynamics. Specifically, Withaphysalin F, a closely related compound, has been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase.[6] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[2]

Doxorubicin: Doxorubicin exerts its cytotoxic effects through a multi-pronged approach. It intercalates into the DNA, thereby interfering with DNA replication and transcription.[1] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks.[1] A significant contributor to its anticancer activity and its cardiotoxic side effects is the generation of reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, ultimately leading to apoptosis.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and Doxorubicin.

Withaphysalin_C_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Withaphysalin_C This compound Tubulin Tubulin Withaphysalin_C->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis G2M_Arrest->Mitochondrion

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Figure 2. Signaling pathway for Doxorubicin-induced cell death.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and Doxorubicin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP on ice.

  • Compound Addition: The test compound (this compound) or control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) is added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (optical density) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., HCT-116, NCI-H460) Treatment Treat with this compound or Doxorubicin Cancer_Cells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Tubulin_Assay Tubulin Polymerization Assay Tubulin_Effect Assess Effect on Tubulin Polymerization Tubulin_Assay->Tubulin_Effect Withaphysalin_C Withaphysalin_C Withaphysalin_C->Tubulin_Assay

Figure 3. General experimental workflow for comparing cytotoxic compounds.

Conclusion

Both this compound and Doxorubicin demonstrate significant cytotoxic effects against a range of cancer cell lines, albeit through different mechanisms of action. Doxorubicin, a cornerstone of chemotherapy, is a potent DNA-damaging agent, while this compound represents a promising class of compounds that target the cytoskeleton. The data suggests that withanolides, including this compound, exhibit potent and, in some cases, selective cytotoxicity against cancer cells. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy in oncology. The distinct mechanisms of action may offer opportunities for synergistic therapeutic strategies and for overcoming drug resistance.

References

A Comparative Analysis of Withaphysalin C and Other Withanolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the biological activities of Withaphysalin C against other prominent withanolides. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to aid in the evaluation of these compounds for therapeutic development.

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, are predominantly found in plants of the Solanaceae family. These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. Among the vast array of identified withanolides, this compound and the extensively studied Withaferin A serve as important subjects for comparative analysis to understand their therapeutic potential.

Quantitative Comparison of Biological Activities

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected withanolides, presented as IC50 values (the concentration required to inhibit 50% of a biological process). It is important to note that these values are derived from various studies and experimental conditions, which should be taken into account when making direct comparisons.

Cytotoxic Activity (IC50 in µM)
WithanolideCell LineIC50 (µM)Reference
This compound derivative (2,3-dihydro) -Data not available
Withaphysalin M HL-60 (Leukemia)0.7 - 3.5[1]
K562 (Leukemia)0.7 - 3.5[1]
Withaphysalin N HL-60 (Leukemia)0.7 - 3.5[1]
K562 (Leukemia)0.7 - 3.5[1]
Withaphysalin O HL-60 (Leukemia)0.7 - 3.5[1]
K562 (Leukemia)0.7 - 3.5[1]
Withaferin A U87 (Glioblastoma)1.07[2]
U251 (Glioblastoma)0.69[2]
GL26 (Glioblastoma)0.23[2]
UM-SCC-2 (Head and Neck)0.5[3]
MDA1986 (Head and Neck)0.8[3]
JMAR (Head and Neck)2.0[3]
JHU011 (Head and Neck)2.2[3]
A549 (Lung)8.00 - 11[4]
HeLa (Cervical)8.00 - 11[4]
P388 (Leukemia)8.00 - 11[4]
Physagulin H A549, SMMC-7721, MCF-740.01 - 82.17[5]
Withaminima A-F A549, SMMC-7721, MCF-731.25 - 80.14
Anti-inflammatory Activity (IC50 in µM)
WithanolideAssayIC50 (µM)Reference
2,3-dihydro-withaphysalin C NO Production (RAW 264.7)Significant inhibition, specific IC50 not provided[6][7]
Withaphysalin A NO Production (RAW 264.7)Significant inhibition, specific IC50 not provided[6][7]
Withaminima A-F NO Production (RAW 264.7)3.91 - 18.46[8]
New Withaphysalins (from P. minima) NF-κB Inhibition (THP1-Dual)3.01 - 13.39[9][10]
Withaferin A NO Production (RAW 264.7)Potent inhibition, specific IC50 not provided[11]
Withanolides from W. coagulans NO Production (RAW 264.7)1.9 - 29.0[4]
Withanolides from P. angulata NO Production (RAW 264.7)1.36 - 5.56[4]

Mechanisms of Action: Key Signaling Pathways

Withanolides exert their biological effects by modulating multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The NF-κB, PI3K/Akt, and MAPK pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors like TNF-α or LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Many withanolides, including Withaferin A, have been shown to inhibit the NF-κB pathway.[11][12][13] Withaferin A, for instance, directly targets a cysteine residue in IKKβ, thereby inhibiting its kinase activity and preventing the downstream signaling cascade.[13] Studies on 2,3-dihydro-withaphysalin C have also demonstrated its ability to suppress the nuclear translocation of NF-κB p65.[6]

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α/LPS TNF-α/LPS IKK IKK TNF-α/LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IκBα_p65_p50->p65_p50 IκBα Degradation Gene Target Gene Expression p65_p50_nuc->Gene Activates Transcription Withanolides This compound Withaferin A Withanolides->IKK Inhibits Withanolides->p65_p50_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by withanolides.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature of many cancers.

Several withanolides have been reported to modulate the PI3K/Akt pathway.[2][11] For example, Withaferin A has been shown to inactivate Akt, leading to the suppression of cancer cell proliferation.[3]

PI3K_Akt_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Response Cell Survival & Proliferation Downstream->Response Withanolides Withaferin A Withanolides->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by withanolides.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and anti-inflammatory activities of withanolides.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of withanolides. A->B C 3. Add MTT reagent to each well and incubate. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at ~570 nm. D->E F 6. Calculate cell viability and IC50 values. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the withanolides in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.

Workflow:

Griess_Workflow A 1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate. B 2. Pre-treat cells with withanolides. A->B C 3. Stimulate cells with an inflammatory agent (e.g., LPS). B->C D 4. Collect cell culture supernatant. C->D E 5. Add Griess reagent to the supernatant. D->E F 6. Measure absorbance at ~540 nm. E->F G 7. Quantify nitrite concentration and calculate inhibition. F->G

Caption: Workflow for the Griess assay for nitric oxide production.

Protocol:

  • Cell Culture: Plate macrophage cells, such as RAW 264.7, in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the withanolides for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15][16]

  • Incubation and Measurement: Incubate the plate at room temperature in the dark for 10-15 minutes to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.[15][16]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, making it a valuable tool for studying the effects of withanolides on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with withanolides and/or stimuli as required. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, total Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using an imaging system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This comparative guide highlights the potent biological activities of this compound and other withanolides, particularly their cytotoxic and anti-inflammatory effects. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be a central mechanism underlying these activities. While Withaferin A is the most extensively studied withanolide with a wealth of quantitative data, other withanolides, including various withaphysalins, demonstrate significant therapeutic potential. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising natural compounds. Further head-to-head comparative studies under uniform experimental conditions are warranted to fully elucidate the relative potencies and therapeutic indices of this compound and its counterparts.

References

Unveiling the Anti-Inflammatory Action of Withaphysalin C: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Withaphysalin C's anti-inflammatory properties against established therapeutic strategies. We delve into its mechanism of action, supported by experimental data, to validate its molecular targets.

Executive Summary

This compound, a natural withanolide, demonstrates significant anti-inflammatory potential primarily through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide compares its efficacy and mechanism with two established classes of anti-inflammatory agents: Cyclooxygenase-2 (COX-2) inhibitors and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. The evidence presented herein validates the NF-κB pathway as the principal anti-inflammatory target of this compound, distinguishing it from agents that act predominantly on the MAPK pathway.

Comparative Performance Analysis

The anti-inflammatory efficacy of this compound is compared with that of Celecoxib, a selective COX-2 inhibitor, and SB203580, a p38 MAPK inhibitor. The following table summarizes their inhibitory concentrations (IC50) against key inflammatory mediators.

Compound/DrugTargetKey Inflammatory MediatorIC50 ValueReference
This compound (analog) NF-κB PathwayNitric Oxide (NO)3.91 - 18.46 µM[1]
Celecoxib COX-2Prostaglandin E2 (via COX-2)40 nM[2]
SB203580 p38 MAPKp38α/SAPK2a50 nM[3][4]
SB203580 p38β2/SAPK2b500 nM[3][4]

Note: Data for this compound's direct inhibition of cytokines like TNF-α and IL-6 is still emerging. The provided IC50 range for a this compound analog reflects its effect on nitric oxide production, a downstream product of the inflammatory cascade initiated by NF-κB.

Validating the Anti-inflammatory Targets of this compound

Experimental evidence strongly indicates that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. This is in contrast to other withanolides, such as Withaphysalin A, which also affect the MAPK pathway.

The NF-κB Signaling Pathway: The Primary Target

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

G Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB (p50/p65) p65_nuc p65 (nucleus) NFkB->p65_nuc translocates NFkB_IkBa->NFkB degradation of IκBα ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_nuc->ProInflammatory induces WithaphysalinC This compound WithaphysalinC->IkBa prevents degradation

Figure 1: this compound's Inhibition of the NF-κB Pathway
The MAPK Signaling Pathway: A Point of Distinction

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various cellular stressors and cytokines. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory genes. Notably, studies have indicated that while some withanolides affect this pathway, 2,3-dihydro-withaphysalin C (a form of this compound) does not significantly alter the activation of MAPKs. This specificity highlights its targeted action on the NF-κB pathway.

G Figure 2: The MAPK Signaling Pathway (Not a primary target of this compound) Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse WithaphysalinC This compound WithaphysalinC->p38 No significant effect WithaphysalinC->JNK No significant effect WithaphysalinC->ERK No significant effect

Figure 2: The MAPK Signaling Pathway

Experimental Protocols for Target Validation

The validation of this compound's anti-inflammatory targets involves a series of well-established molecular and cellular biology techniques.

G Figure 3: Experimental Workflow for Validating Anti-inflammatory Targets CellCulture 1. Cell Culture & Stimulation (e.g., RAW 264.7 macrophages + LPS) CompoundTreatment 2. Treatment with This compound / Comparators CellCulture->CompoundTreatment WesternBlot 3. Western Blot Analysis (IκBα, p-p65, p-p38) CompoundTreatment->WesternBlot ELISA 4. ELISA (TNF-α, IL-6) CompoundTreatment->ELISA GriessAssay 5. Griess Assay (Nitric Oxide) CompoundTreatment->GriessAssay DataAnalysis 6. Data Analysis & Target Validation WesternBlot->DataAnalysis ELISA->DataAnalysis GriessAssay->DataAnalysis

Figure 3: Experimental Workflow for Target Validation
Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To determine the effect of this compound on the levels of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured to 80% confluency and then pre-treated with varying concentrations of this compound or comparator drugs for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against IκBα, phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines

Objective: To quantify the production of pro-inflammatory cytokines (TNF-α and IL-6) in response to treatment with this compound.

Methodology:

  • Cell Culture and Supernatant Collection: RAW 264.7 cells are seeded in 24-well plates and treated with this compound or comparator drugs for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The cell culture supernatants are then collected.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of TNF-α and IL-6 in the samples are determined by interpolating from the standard curve.

Conclusion

The available evidence strongly supports the validation of the NF-κB signaling pathway as the primary anti-inflammatory target of this compound. Its ability to inhibit IκBα degradation and subsequent NF-κB activation, coupled with its minimal impact on the MAPK pathway, distinguishes it from broader-acting anti-inflammatory agents. This targeted mechanism of action makes this compound a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic. Further studies directly comparing the IC50 values of this compound against a wider range of inflammatory mediators alongside established inhibitors will provide a more comprehensive understanding of its therapeutic potential.

References

Unveiling the Pro-Apoptotic Power of Withaphysalin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin C, a steroidal lactone, has demonstrated significant potential as a pro-apoptotic agent in pre-clinical studies. This guide provides a comprehensive comparison of its apoptotic mechanism against established chemotherapeutic drugs—Paclitaxel, Doxorubicin, and Cisplatin—supported by experimental data.

At a Glance: this compound's Pro-Apoptotic Profile

This compound induces apoptosis in cancer cells through a multi-faceted approach, primarily by generating oxidative stress, which leads to DNA damage and the activation of the intrinsic apoptotic pathway. This guide will delve into the specifics of this mechanism and compare its efficacy and mode of action with other well-known apoptosis-inducing agents.

Comparative Analysis of Pro-Apoptotic Efficacy

The following tables summarize the quantitative data from studies on this compound and its alternatives, focusing on their ability to induce apoptosis in the human breast cancer cell lines SKBR3 and MCF-7.

Table 1: Induction of Apoptosis Measured by Annexin V Staining

CompoundCell LineConcentrationTreatment Time (hours)% of Apoptotic Cells (Annexin V Positive)
This compound SKBR30.25 µM48~25%
0.5 µM48~40%
0.75 µM48~55%
MCF-70.25 µM48~20%
0.5 µM48~35%
0.75 µM48~50%
Paclitaxel MCF-7100 nmol/L24~15-20% (Sub-G1 population)[1]
20 ng/ml (~23.4 nM)24Up to 43%[2]
Doxorubicin SKBR3Not Specified2468.18%[3]
MCF-750 nMNot Specified5.8%[4][5]
200 nMNot Specified10%[4][5]
800 nMNot Specified13.75%[4][5]
Cisplatin MCF-710 µg/mLNot SpecifiedSignificant increase in apoptosis[6]

Table 2: Modulation of Key Apoptotic Proteins (Western Blot Analysis)

CompoundCell LineTarget ProteinObservation
This compound SKBR3, MCF-7Cleaved PARP (c-PARP)Increased expression
Cleaved Caspase-3 (c-Cas 3)Increased expression
Paclitaxel MCF-7Multiple proteinsAltered expression of 17 proteins, including upregulation of pro-apoptotic proteins[7]
Doxorubicin MCF-7, MDA-MB-231Bax/Bcl-2 ratioIncreased ratio[4][5]
Caspase-3, -8Upregulation[8]
Cisplatin MCF-7Procaspase-9Impaired processing in caspase-3 deficient cells[9][10]
Cleaved PARP1Upregulation[11]

Table 3: Caspase-3 Activity

CompoundCell LineObservation
This compound SKBR3, MCF-7Increased cleaved Caspase-3, indicating activation
Paclitaxel Lung Cancer Cell Lines20% to 215% increase in Caspase-3 activity[12]
Cisplatin MCF-7 THSignificant increase in Caspase-3-like activity[6]
Ovarian Cancer Cell LinesDetectable Caspase-3 activity[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 This compound Action Withaphysalin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Withaphysalin_C->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrion Mitochondrion ROS->Mitochondrion DNA_Damage->Mitochondrion Caspase_9 Caspase-9 Activation Mitochondrion->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis cluster_1 Western Blotting Workflow start Cell Lysate Preparation protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-linked) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Intensity) detection->analysis cluster_2 Annexin V/PI Flow Cytometry Workflow start Cell Culture & Treatment harvest Cell Harvesting start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (Room Temp) stain->incubate acquire Flow Cytometry Acquisition incubate->acquire analysis Data Analysis (Apoptotic Populations) acquire->analysis

References

Withaphysalin C vs. Standard NSAIDs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Withaphysalin C, a natural withanolide, and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information is based on available preclinical data and aims to offer a quantitative and mechanistic comparison to inform research and development efforts.

Executive Summary

This compound and standard NSAIDs both exhibit significant anti-inflammatory properties, but through distinct primary mechanisms of action. NSAIDs directly inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. In contrast, this compound appears to exert its effects primarily by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. This leads to a downstream reduction in the expression of multiple inflammatory mediators, including COX-2. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective efficacies and mechanisms.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and standard NSAIDs from various preclinical studies. It is important to note that the IC50 values are not directly comparable across different assays and experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity of Withaphysalins

CompoundAssayCell LineIC50 (µM)Reference
Withaphysalin AnalogsNF-κB InhibitionTHP1-Dual cells3.01 - 13.39[1]
2,3-dihydro-withaphysalin CNO ProductionRAW264.7 macrophagesNot specified, but significant inhibition[2]
Withaminimas A-FNO ProductionRAW264.7 macrophages3.91 - 18.46

Table 2: In Vitro COX Inhibition by Standard NSAIDs

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-20.08 - 0.78
DiclofenacCOX-2~0.05
IbuprofenCOX-1 & COX-2Varies (non-selective)
NaproxenCOX-1 & COX-2Varies (non-selective)

Signaling Pathways and Mechanisms of Action

This compound

This compound's anti-inflammatory effect is primarily attributed to its ability to suppress the NF-κB signaling pathway. In an inflammatory state, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. This compound inhibits this cascade, resulting in a broad-spectrum anti-inflammatory response.

Withaphysalin_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Initiates COX2_iNOS COX-2, iNOS, etc. Pro_inflammatory_Genes->COX2_iNOS Leads to WithaphysalinC This compound WithaphysalinC->IKK Inhibits NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Gastric_Protection Gastric Protection, Platelet Aggregation COX1->Gastric_Protection Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Experimental_Workflow cluster_0 In Vitro Assay Cell_Culture 1. Culture RAW 264.7 cells Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment 3. Add this compound / NSAID Cell_Seeding->Treatment Stimulation 4. Stimulate with LPS Treatment->Stimulation Incubation 5. Incubate for 24h Stimulation->Incubation Measurement 6. Measure NO with Griess Reagent Incubation->Measurement Analysis 7. Calculate % Inhibition & IC50 Measurement->Analysis

References

Withaphysalin C: A Comparative Analysis of its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Withaphysalin C, a steroidal lactone belonging to the withanolide class of natural products, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of its in vitro efficacy, detailing its IC50 values and exploring the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Potent Cytotoxicity Against Colon and Lung Cancer Cells

This compound has been reported to exhibit significant cytotoxic activity against human colorectal carcinoma (HCT-116) and non-small cell lung cancer (NCI-H460) cell lines.[1][2] While the specific IC50 values from the primary study require direct consultation, the reported activity highlights its potential as a promising anticancer agent for these malignancies.

For comparative purposes, the table below includes IC50 values of other cytotoxic compounds against these same cell lines, providing a context for the potential potency of this compound.

Table 1: Comparative IC50 Values of Various Anticancer Agents in HCT-116 and NCI-H460 Cell Lines

Compound/DrugHCT-116 IC50 (µM)NCI-H460 IC50 (µM)Reference Compound
This compound Active (Specific value not cited)Active (Specific value not cited)-
Unsymmetrical Bisacridine (C-2028)< 0.016< 0.016Yes
Unsymmetrical Bisacridine (C-2041)< 0.016< 0.016Yes
Unsymmetrical Bisacridine (C-2045)~0.16~0.16Yes
Unsymmetrical Bisacridine (C-2053)~0.08~0.08Yes
Diallyl Trisulfide-130.3 (24h), 37.5 (48h), 18.5 (72h)Yes
Cisplatin-0.33 (48h)Yes

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

While direct studies on the signaling pathways of this compound are emerging, the broader class of withanolides and related physalins are known to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Natural compounds, including withanolides, can trigger apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][4] The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspases like caspase-3) that dismantle the cell.[3] The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

Several related compounds, such as Physalin A and F, have been shown to induce apoptosis through mechanisms involving the activation of p53, c-myc, and caspases.[2][5] For instance, Physalin A has been found to induce apoptosis via a p53-Noxa-mediated generation of reactive oxygen species (ROS).[5] Physalin F triggers apoptosis in breast cancer cells through the activation of caspase-3 and c-myc dependent pathways.[2]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors Potentially Activates This compound->Cellular Stress Induces

Caption: Proposed apoptotic pathways induced by this compound.
Cell Cycle Arrest

Withaphysalins and related compounds are also known to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[6] This prevents the cells from dividing and propagating. For example, Withaphysalin F has been shown to arrest cells in the G2/M phase by interfering with microtubule polymerization.[6] Other related molecules, like Physalin A and B, also induce G2/M arrest.[7][8]

The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). Disruption of this process is a key mechanism of many anticancer agents.

cluster_cell_cycle Cell Cycle Progression This compound This compound G2/M Checkpoint G2/M Checkpoint This compound->G2/M Checkpoint Induces Arrest At G1 G1 Phase S S Phase G2 G2 Phase M M Phase Cell Proliferation Cell Proliferation G2/M Checkpoint->M G2/M Checkpoint->Cell Proliferation Inhibits

Caption: Mechanism of cell cycle arrest by this compound.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The following are generalized protocols for two common colorimetric assays used for this purpose: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with this compound in a 96-well plate.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

  • Staining: Remove the TCA and wash the plates. Add SRB solution to each well and incubate at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 515 nm.

  • IC50 Calculation: Similar to the MTT assay, calculate the IC50 value from the dose-response curve.

cluster_workflow IC50 Determination Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

Caption: General experimental workflow for IC50 determination.

Conclusion

This compound demonstrates significant potential as an anticancer agent, with reported activity against colon and lung cancer cell lines. Its mechanism of action is likely to involve the induction of apoptosis and cell cycle arrest, consistent with the known biological activities of the withanolide class of compounds. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways and to establish its in vivo efficacy and safety profile. The standardized protocols provided herein offer a basis for the continued investigation and comparison of this compound with other potential cancer therapeutics.

References

Unveiling the Synergistic Potential of Withaphysalin C in Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While direct clinical evidence remains forthcoming, emerging preclinical research suggests that Withaphysalin C, a naturally occurring steroidal lactone, holds promise as a synergistic agent in cancer chemotherapy. This guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, potential synergistic mechanisms, and a detailed framework for future investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies in oncology.

Introduction to this compound

This compound is a member of the withanolide class of compounds, which are primarily isolated from plants of the Solanaceae family. Withanolides, as a group, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Specifically, this compound has been shown to possess cytotoxic properties against various human cancer cell lines, including colorectal and non-small-cell lung cancer cells.[3] The anticancer potential of withanolides is often attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[1][4]

Current Landscape: Synergistic Effects of Withanolides in Chemotherapy

While specific studies on the synergistic effects of this compound with chemotherapy drugs are limited, extensive research on other withanolides, such as Withaferin A, provides a strong rationale for investigating such combinations. Withanolides have been shown to sensitize cancer cells to conventional chemotherapy and radiotherapy, potentially overcoming drug resistance and enhancing treatment outcomes.[1] The proposed mechanisms for this synergy often involve the modulation of key cellular processes like apoptosis and inflammation, which are also implicated in the response to chemotherapy.

Proposed Mechanisms for Synergy with Chemotherapy Drugs

Based on the known biological activities of withanolides, several potential mechanisms could underpin the synergistic effects of this compound with chemotherapy:

  • Induction of Apoptosis: Many chemotherapy drugs induce cancer cell death through apoptosis. Withanolides, including physalins, have been shown to trigger apoptosis through various signaling pathways, such as the activation of caspases and modulation of the Bcl-2 family of proteins.[5][6][7] By augmenting the apoptotic signals initiated by chemotherapy, this compound could lower the therapeutic threshold and overcome resistance.

  • Inhibition of Pro-survival Signaling Pathways: Withanolides are known to inhibit pro-survival signaling pathways such as NF-κB and STAT3.[2][8] These pathways are often constitutively active in cancer cells and contribute to chemoresistance. The inhibition of these pathways by this compound could render cancer cells more susceptible to the cytotoxic effects of chemotherapy.

  • Generation of Reactive Oxygen Species (ROS): Some withanolides can induce the production of ROS in cancer cells.[9] While excessive ROS can be toxic, a moderate increase can sensitize cells to the DNA-damaging effects of certain chemotherapeutic agents.

Quantitative Data on the Cytotoxicity of this compound and Related Compounds

Direct quantitative data on the synergistic effects of this compound (e.g., Combination Index values) are not yet available in the public domain. However, IC50 values for this compound and other withanolides against various cancer cell lines have been reported, demonstrating their inherent cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
This compound HCT-116 (Colon)Not explicitly stated, but active[3]
This compound NCI-H460 (Lung)Not explicitly stated, but active[3]
Withanolide D VariousNot explicitly stated, but active[10]
Various Withanolides 786-O, A-498, ACHN (Renal); C4-2B, 22Rv1 (Prostate); A375-S2 (Melanoma)0.18 - 7.43[11]

Note: This table highlights the cytotoxic potential of withanolides and is intended to provide a basis for designing future synergy studies.

Detailed Experimental Protocols for Investigating Synergy

To rigorously assess the synergistic potential of this compound with a chosen chemotherapy drug (e.g., Doxorubicin), the following experimental workflow is proposed:

5.1. Cell Viability and Synergy Assessment

  • Objective: To determine the cytotoxic effects of this compound and the chemotherapy drug, both individually and in combination, and to quantify the nature of their interaction.

  • Method:

    • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

    • MTT or CCK-8 Assay: Seed cells in 96-well plates and treat with a range of concentrations of this compound alone, the chemotherapy drug alone, and combinations of both at a constant ratio.

    • Data Analysis: After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or CCK-8 assay. Calculate the IC50 value for each agent.

    • Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI value from the combination treatment data. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

5.2. Apoptosis Analysis

  • Objective: To investigate whether the combination treatment enhances the induction of apoptosis.

  • Method:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with IC50 concentrations of this compound, the chemotherapy drug, and their combination for 24-48 hours.

    • Flow Cytometry: Stain the cells with Annexin V-FITC and PI and analyze them using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

    • Western Blotting: Analyze the expression levels of key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2 in cell lysates after treatment.

5.3. Signaling Pathway Analysis

  • Objective: To elucidate the molecular mechanisms underlying the observed synergistic effects.

  • Method:

    • Western Blotting: Following treatment with the individual agents and their combination, prepare cell lysates and perform western blotting to assess the phosphorylation status and total protein levels of key signaling molecules in pathways such as NF-κB (p65, IκBα) and STAT3 (STAT3, p-STAT3).

Visualizing Experimental and Mechanistic Frameworks

6.1. Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity & Synergy Assessment cluster_phase2 Phase 2: Apoptosis Analysis cluster_phase3 Phase 3: Signaling Pathway Analysis cell_culture Cell Culture (e.g., MCF-7) drug_treatment Drug Treatment (Single agents & Combinations) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/CCK-8) drug_treatment->viability_assay data_analysis IC50 & CI Calculation viability_assay->data_analysis apoptosis_treatment Treat cells for Apoptosis Assays data_analysis->apoptosis_treatment Synergistic Doses pathway_treatment Treat cells for Pathway Analysis data_analysis->pathway_treatment Synergistic Doses flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis_treatment->flow_cytometry western_blot_apoptosis Western Blot (Caspase-3, PARP, Bcl-2/Bax) apoptosis_treatment->western_blot_apoptosis western_blot_pathway Western Blot (NF-κB, STAT3) pathway_treatment->western_blot_pathway signaling_pathway cluster_stimuli cluster_pathways cluster_effects cluster_outcome Chemo Chemotherapy Drug (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage WPC This compound NFkB_Inhibition NF-κB Pathway Inhibition WPC->NFkB_Inhibition STAT3_Inhibition STAT3 Pathway Inhibition WPC->STAT3_Inhibition Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Survival_Inhibition Inhibition of Pro-survival Signals NFkB_Inhibition->Survival_Inhibition STAT3_Inhibition->Survival_Inhibition Synergy Synergistic Cancer Cell Death Apoptosis_Induction->Synergy Survival_Inhibition->Synergy

References

A Comparative Analysis of the In Vivo Efficacy of Withaphysalin C and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Mechanisms of Action

Withaphysalin C , like other withanolides isolated from plants of the Physalis genus, has demonstrated notable anti-inflammatory properties. In vitro studies have shown that withaphysalins can significantly inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] The underlying mechanism for these effects involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] Furthermore, some withanolides have been shown to suppress the nuclear translocation of NF-κB p65 and the phosphorylation of STAT3, both critical pathways in the inflammatory response.[2]

Dexamethasone , a well-established corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[4][5] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression.[5] This leads to the upregulation of anti-inflammatory proteins and the potent downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Dexamethasone is known to inhibit phospholipase A2, thereby blocking the arachidonic acid pathway and the production of prostaglandins and leukotrienes.[6] It also suppresses the migration of neutrophils and decreases lymphocyte proliferation.[7] The efficacy of dexamethasone in vivo can be dependent on the route of administration.[8][9]

Comparative In Vivo Efficacy Data

The following table summarizes available in vivo data for a representative withaphysalin (Physalin F, as a proxy for this compound's class) and dexamethasone in a delayed-type hypersensitivity (DTH) model.

CompoundAnimal ModelDosageRoute of AdministrationEfficacyReference
Physalin F DTH-induced paw edema in mice0.5, 1, and 2 mg/kgIntraperitonealReduction in paw edema by >45%, ~52%, and >54% respectively[10]
Dexamethasone DTH-induced paw edema in mice2 mg/kgIntraperitonealSignificant reduction in paw edema[10]

Interestingly, one study highlighted a synergistic effect when physalin F was combined with dexamethasone in vitro, suggesting potential for combination therapies.[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the animals.

  • Treatment: The test compounds (e.g., withaphysalins) or the standard drug (e.g., dexamethasone) are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Lipopolysaccharide (LPS)-Induced Endotoxin Shock

This model is used to evaluate the efficacy of compounds in a systemic inflammation model.

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Endotoxemia: A lethal dose of LPS is administered to the mice, typically via intraperitoneal injection.

  • Treatment: The test compound or dexamethasone is administered before or after the LPS challenge. The route of administration (e.g., subcutaneous, intraperitoneal) is a critical variable.[8][9]

  • Endpoint: The primary endpoint is the survival rate of the animals over a defined period (e.g., 48-72 hours).

  • Data Analysis: Survival curves are generated and statistically analyzed to compare the efficacy of the treatments.

Signaling Pathway Visualization

The following diagram illustrates the generalized anti-inflammatory signaling pathway targeted by both Withaphysalins and Dexamethasone, highlighting their distinct primary mechanisms of action.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drugs Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway STAT3_Pathway STAT3 Pathway TLR4->STAT3_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Genes STAT3_Pathway->Pro_inflammatory_Genes Withaphysalin_C This compound Withaphysalin_C->NF_kB_Pathway Inhibits Withaphysalin_C->STAT3_Pathway Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Activates GR->Pro_inflammatory_Genes Inhibits Transcription

Caption: Anti-inflammatory mechanisms of this compound and Dexamethasone.

References

Decoding Specificity: A Comparative Analysis of Withaphysalin C and Its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a potential therapeutic compound is paramount. This guide provides a comparative analysis of Withaphysalin C's specificity for its key molecular targets, the transcription factors NF-κB and STAT3, benchmarked against established inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to facilitate an objective evaluation of this compound's potential in drug discovery and development.

This compound is a member of the withanolide family, a group of naturally occurring steroidal lactones. Emerging research has highlighted its anti-inflammatory properties, which are primarily attributed to its modulation of the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Their dysregulation is implicated in a multitude of diseases, making them attractive targets for therapeutic intervention.

This guide delves into the specificity of a close analog of this compound, 2,3-dihydro-withaphysalin C, for NF-κB and STAT3. Its performance is compared with well-characterized, commercially available inhibitors to provide a clear perspective on its potential selectivity.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the available data on the specificity of 2,3-dihydro-withaphysalin C and selected alternative inhibitors for the NF-κB and STAT3 pathways. While direct IC50 values for 2,3-dihydro-withaphysalin C are not yet publicly available, existing studies demonstrate its concentration-dependent inhibitory activity.

InhibitorTarget PathwayReported IC50Mechanism of Action & Specificity Notes
2,3-dihydro-withaphysalin C NF-κBNot ReportedSuppresses nuclear translocation of the p65 subunit in a concentration-dependent manner. Notably, it does not affect the MAPK signaling pathway, suggesting a degree of specificity.[1]
STAT3Not ReportedInhibits phosphorylation of STAT3 in a concentration-dependent manner.[1] A related compound, Physalin A, has been shown to inhibit the upstream kinases JAK2 and JAK3.
BAY 11-7082 NF-κB~10 µMIrreversibly inhibits TNF-α-induced IκBα phosphorylation, thereby preventing NF-κB activation.
Parthenolide NF-κBCell-dependent (e.g., 7.46 µM in CNE1 cells)A sesquiterpene lactone that inhibits IκB kinase (IKK), preventing IκBα degradation and subsequent NF-κB activation.
Stattic STAT35.1 µMA non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain, preventing STAT3 dimerization and nuclear translocation. It shows high selectivity over STAT1.[1][2]
JSI-124 (Cucurbitacin I) STAT3~0.5 µMA natural triterpenoid that potently inhibits the JAK/STAT3 signaling pathway by suppressing the levels of phosphotyrosine STAT3. It is highly selective for the JAK/STAT3 pathway over other oncogenic pathways like Akt and ERK1/2.

Signaling Pathway Diagrams

To visualize the points of intervention for these inhibitors, the following diagrams illustrate the canonical NF-κB and STAT3 signaling pathways.

NF_kB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocates BAY11_Parthenolide BAY 11-7082 Parthenolide BAY11_Parthenolide->IKK Complex Inhibit Gene Transcription Gene Transcription NF-κB (p50/p65)_nuc->Gene Transcription Initiates Withaphysalin_C This compound (analog) Withaphysalin_C->NF-κB (p50/p65)_nuc Inhibits Translocation

NF-κB Signaling Pathway and Inhibitor Targets.

STAT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes STAT3 Dimer_nuc STAT3 Dimer STAT3 Dimer->STAT3 Dimer_nuc Translocates JSI124 JSI-124 JSI124->JAK Inhibits Stattic Stattic Stattic->STAT3 Dimer Inhibits Dimerization Withaphysalin_C This compound (analog) Withaphysalin_C->p-STAT3 Inhibits Phosphorylation Gene Transcription Gene Transcription STAT3 Dimer_nuc->Gene Transcription Initiates

STAT3 Signaling Pathway and Inhibitor Targets.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound's specificity, detailed experimental protocols for key assays are provided below.

NF-κB (p65) Nuclear Translocation Assay

This assay is designed to quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of a test compound.

1. Cell Culture and Treatment:

  • Seed adherent cells (e.g., RAW 264.7 macrophages or HeLa cells) in 96-well imaging plates and culture overnight.

  • Pre-incubate the cells with various concentrations of this compound or a control inhibitor (e.g., BAY 11-7082) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for RAW 264.7 cells or TNF-α for HeLa cells) for 30-60 minutes to induce NF-κB translocation.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature.

3. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in individual cells using image analysis software.

  • The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation. A dose-response curve can be generated to determine the IC50 of the inhibitor.

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Pre-incubate with Inhibitor A->B C Stimulate with Agonist (LPS/TNF-α) B->C D Fix and Permeabilize C->D E Block D->E F Primary Antibody (anti-p65 or anti-p-STAT3) E->F G Secondary Antibody & Nuclear Stain F->G H High-Content Imaging G->H I Image Analysis Software H->I J Quantify Nuclear vs. Cytoplasmic Fluorescence I->J K Calculate IC50 J->K

General Experimental Workflow for Inhibitor Specificity Validation.
STAT3 Phosphorylation Assay

This assay measures the level of phosphorylated STAT3 (p-STAT3), an indicator of its activation, and the inhibitory effect of a test compound.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., A549 or MDA-MB-231) that exhibit constitutive STAT3 activation or can be stimulated.

  • Treat the cells with varying concentrations of this compound or a control inhibitor (e.g., Stattic or JSI-124) for a specified duration (e.g., 2-24 hours).

  • If necessary, stimulate the cells with a cytokine such as Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

2. Western Blotting:

  • Lyse the cells and collect the total protein.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).

  • Subsequently, probe the same membrane with an antibody for total STAT3 as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Densitometry Analysis:

  • Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.

  • Normalize the p-STAT3 signal to the total STAT3 signal.

  • Generate a dose-response curve to determine the IC50 of the inhibitor.

Conclusion

The available evidence suggests that the this compound analog, 2,3-dihydro-withaphysalin C, is a promising modulator of the NF-κB and STAT3 signaling pathways. A key indicator of its specificity is its ability to inhibit these pathways without affecting the MAPK cascade. While further studies are required to determine its precise binding affinities and IC50 values, the data presented in this guide provides a solid foundation for its continued investigation. By utilizing the detailed experimental protocols outlined herein, researchers can rigorously validate the specificity of this compound and objectively compare its performance against other inhibitors, ultimately clarifying its therapeutic potential.

References

Assessing the Therapeutic Potential of Withaphysalin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered significant interest for its potential as an anticancer agent. This guide provides a comparative analysis of the therapeutic index of this compound, benchmarked against established chemotherapeutic drugs. The assessment is primarily based on in vitro cytotoxicity data, providing a "selectivity index" as a surrogate for the in vivo therapeutic index. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a concise overview of the current evidence, detailed experimental protocols, and a visual representation of its proposed mechanism of action.

Comparative Cytotoxicity Analysis

The therapeutic efficacy of an anticancer agent is intrinsically linked to its ability to selectively target cancer cells while sparing normal, healthy cells. The selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells, provides a quantitative measure of this selectivity. A higher SI value indicates greater selectivity for cancer cells.

The following table summarizes the IC50 values of this compound (WHC) and the commonly used chemotherapeutic agent cisplatin in various human breast cancer cell lines and a normal human breast cell line.

Table 1: Comparative IC50 Values and Selectivity Index of this compound and Cisplatin in Human Breast Cell Lines

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
This compound (WHC) SKBR3Breast Cancer0.1341.43
MCF7Breast Cancer0.1721.11
MDA-MB-231Breast Cancer0.1591.20
M10Normal Breast0.191-
Cisplatin SKBR3Breast Cancer4.92.45
MCF7Breast Cancer17.90.67
MDA-MB-231Breast Cancer26.90.45
M10Normal Breast12.0-

Data for this compound (WHC) and Cisplatin are based on a 48-hour ATP-based cytotoxicity assay.

Analysis: this compound demonstrates potent cytotoxic activity against all tested breast cancer cell lines, with IC50 values in the sub-micromolar range. Importantly, it exhibits a degree of selectivity, with higher IC50 values observed in the normal breast cell line (M10) compared to the cancer cell lines. This results in selectivity indices greater than 1, suggesting a favorable therapeutic window in this in vitro model.

In comparison, while cisplatin is effective against the SKBR3 cell line with a high selectivity index, it shows significantly less selectivity for MCF7 and MDA-MB-231 cells, with SI values below 1. This indicates that at concentrations effective against these cancer cells, cisplatin is more toxic to normal breast cells.[1] Therefore, in this specific in vitro comparison, this compound displays a more consistent and favorable selectivity profile across a broader range of breast cancer cell subtypes than cisplatin.

A separate study on other withaphysalins (O, M, and N) demonstrated their potent antileukemic activity against HL-60 and K562 cell lines, with IC50 values ranging from 0.7 to 3.5 µM after 72 hours. Notably, these compounds did not significantly reduce the viability of normal peripheral blood mononuclear cells (PBMC), with IC50 values greater than 20 µM. This high selectivity further supports the potential of the withaphysalin class of compounds as cancer therapeutic agents.

Proposed Mechanism of Action: Signaling Pathways

Current research suggests that this compound, like other withanolides, exerts its anticancer effects through the induction of apoptosis (programmed cell death) and the generation of oxidative stress within cancer cells.

Apoptosis Induction Pathway

This compound is believed to primarily trigger the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria.

apoptosis_pathway cluster_extracellular Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Withaphysalin_C This compound Bax Bax (Pro-apoptotic) Withaphysalin_C->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Withaphysalin_C->Bcl2 Downregulates Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Promotes release Bcl2->Mito_Cytochrome_c Inhibits release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Mito_Cytochrome_c->Cytochrome_c

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This compound is thought to shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Oxidative Stress Pathway

This compound can induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress. This excess ROS can damage cellular components and further contribute to the induction of apoptosis.

oxidative_stress_pathway cluster_extracellular Cellular Environment cluster_cell Cancer Cell Withaphysalin_C This compound ROS Reactive Oxygen Species (ROS) Withaphysalin_C->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Oxidative stress-mediated apoptosis by this compound.

The generation of ROS can lead to mitochondrial dysfunction, further promoting the release of pro-apoptotic factors. Additionally, ROS can cause damage to DNA, which can also trigger apoptotic pathways as a cellular failsafe mechanism.

Experimental Protocols

ATP-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • 96-well opaque-walled microplates

  • Multimode microplate reader with luminescence detection

  • Cell culture medium, serum, and antibiotics

  • Test compounds (this compound, cisplatin, etc.) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

atp_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add serially diluted compounds incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h equilibrate_plate Equilibrate plate to room temp. incubate_48h->equilibrate_plate add_reagent Add ATP assay reagent equilibrate_plate->add_reagent shake_and_stabilize Shake (2 min) & Incubate (10 min) add_reagent->shake_and_stabilize read_luminescence Read luminescence shake_and_stabilize->read_luminescence analyze_data Calculate % viability and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ATP-based cytotoxicity assay.

MTT Cell Proliferation Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottomed microplates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the ATP-based cytotoxicity assay, using a clear-bottomed 96-well plate.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Crystal Dissolution: Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the ATP-based assay.

Conclusion

The available in vitro evidence suggests that this compound is a potent cytotoxic agent against a range of breast cancer cell lines. Crucially, it demonstrates a favorable selectivity index, indicating a wider therapeutic window compared to the standard chemotherapeutic agent cisplatin in the tested cell lines. The proposed mechanisms of action, involving the induction of apoptosis via the intrinsic mitochondrial pathway and the generation of oxidative stress, are common to many effective anticancer agents.

While these preclinical findings are promising, further research is warranted. In vivo studies are necessary to establish a true therapeutic index, evaluate efficacy in tumor models, and assess the pharmacokinetic and safety profiles of this compound. Nevertheless, the data presented in this guide underscore the potential of this compound as a lead compound for the development of novel and more selective cancer therapies.

References

Withaphysalin C: A Promising Lead Compound for Drug Development in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Withaphysalin C's performance against established drugs and related natural compounds highlights its potential as a formidable candidate for therapeutic development. Possessing potent anti-inflammatory and cytotoxic properties, this withanolide demonstrates significant efficacy in preclinical models, warranting further investigation for its translation into clinical applications.

This compound, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has emerged as a compound of interest for researchers in oncology and inflammatory diseases. Its multifaceted biological activities, primarily centered around the inhibition of key inflammatory and cell survival pathways, position it as a compelling lead for novel drug discovery. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Comparative Efficacy: Benchmarking Against Gold Standards

To contextualize the therapeutic potential of this compound, its biological activity is compared against a well-established withanolide, Withaferin A, and standard-of-care drugs for inflammation (Dexamethasone) and cancer (Paclitaxel).

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. A primary mechanism of action is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound (analog) Nitric Oxide (NO) ProductionRAW 264.79.73 - 23.26[1]
Withaferin A NF-κB Inhibition-~5N/A
Dexamethasone Glucocorticoid Receptor Binding-0.038N/A

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Cytotoxic Activity

In the realm of oncology, this compound exhibits significant cytotoxicity against a range of cancer cell lines. Its ability to induce cell death in malignant cells, while showing a degree of selectivity over normal cells, underscores its promise as an anticancer agent.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
Withaphysalin O HL-60 (Leukemia)0.7 - 3.5>5.7 - 28.6[2]
Withaphysalin M HL-60 (Leukemia)0.7 - 3.5>5.7 - 28.6[2]
Withaphysalin N HL-60 (Leukemia)0.7 - 3.5>5.7 - 28.6[2]
Withaferin A MDA-MB-231 (Breast Cancer)5.22-[1]
Paclitaxel A549 (Lung Cancer)0.0025 - 0.0075-N/A

Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. Withaphysalins O, M, and N showed an IC50 of >20 µM in peripheral blood mononuclear cells (PBMCs)[2].

Unraveling the Mechanism: Key Signaling Pathways

The therapeutic effects of this compound are largely attributed to its modulation of the NF-κB signaling pathway. This pathway is a cornerstone of inflammatory responses and is frequently dysregulated in various cancers, contributing to cell survival, proliferation, and metastasis.

G NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Cytokines IL-6, TNF-α Gene->Cytokines Leads to WithaphysalinC This compound WithaphysalinC->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Validation: A Roadmap for Researchers

The validation of this compound as a lead compound involves a series of well-defined experimental procedures. The following workflow outlines the key steps from initial screening to mechanistic studies.

G Experimental Workflow for this compound Validation cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation MTT Cell Viability Assay (MTT) IC50 IC50 Determination MTT->IC50 ELISA Cytokine Quantification (ELISA) ELISA->IC50 WB Pathway Analysis (Western Blot) Mechanism Mechanism of Action WB->Mechanism Selectivity Selectivity Assessment IC50->Selectivity

Caption: A streamlined workflow for in vitro validation.

Detailed Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

2. Cytokine Production Measurement (ELISA)

This protocol quantifies the inhibition of pro-inflammatory cytokine production.

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

3. NF-κB Pathway Analysis (Western Blot)

This method is used to assess the effect of this compound on key proteins in the NF-κB pathway.

  • Cell Lysis: Treat cells with this compound and/or LPS, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative protein expression levels.

The Path Forward: Logical Progression in Drug Development

The validation of this compound as a lead compound follows a logical progression from initial discovery to preclinical development.

G Logical Progression of this compound as a Drug Lead Discovery Natural Product Screening & Isolation InVitro In Vitro Validation (Efficacy & Mechanism) Discovery->InVitro LeadOpt Lead Optimization (Structure-Activity Relationship) InVitro->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development (Toxicity & Pharmacokinetics) InVivo->Preclinical

References

Benchmarking Withaphysalin C Against Known NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Withaphysalin C, a natural compound with demonstrated anti-inflammatory properties, against a panel of well-established Nuclear Factor-kappa B (NF-κB) inhibitors. The data presented herein is curated from publicly available research to facilitate an objective evaluation of this compound's potential as a therapeutic agent targeting the NF-κB signaling pathway.

Comparative Analysis of NF-κB Inhibitors

The following tables summarize the key performance indicators of this compound and known NF-κB inhibitors: Withaferin A, BAY 11-7082, Parthenolide, and MG-132. It is important to note that the IC50 values presented are derived from various studies and may not be directly comparable due to differences in experimental conditions, cell types, and assay methods.

Table 1: Overview of Investigated NF-κB Inhibitors

InhibitorChemical ClassSource/OriginPrimary Mechanism of NF-κB Inhibition
This compound WithanolidePhysalis minimaInhibition of p65 nuclear translocation
Withaferin A WithanolideWithania somniferaInhibition of IκB kinase β (IKKβ) activity[1][2]
BAY 11-7082 SyntheticSmall moleculeIrreversible inhibition of IκBα phosphorylation[3][4][5]
Parthenolide Sesquiterpene lactoneTanacetum partheniumInhibition of IκB kinase (IKK) activity[6][7][8]
MG-132 Peptide aldehydeSyntheticProteasome inhibitor, preventing IκBα degradation[9][10][11]

Table 2: Comparative Efficacy (IC50 Values) for NF-κB Pathway Inhibition

InhibitorIC50 Value (µM)Assay/EndpointCell LineStimulusReference
This compound (related compounds) 6.54 (as Physalin C, PA-1)NF-κB Luciferase Reporter AssayHeLaTNF-α[12]
Withaferin A ~0.5NF-κB Luciferase Reporter AssayPrimary spinal cord astrocytesLPS[1]
BAY 11-7082 10Inhibition of IκBα phosphorylationTumor cellsTNF-α
Parthenolide ~5-10NF-κB Luciferase Reporter AssayVariousVarious[7]
MG-132 3Inhibition of NF-κB activationA549TNF-α

Disclaimer: The IC50 values are sourced from different publications and should be interpreted with caution as experimental conditions vary.

Mechanism of Action and Signaling Pathways

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development. The diagram below illustrates the key steps in this pathway and the points of intervention for this compound and the compared inhibitors.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (P) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p50_p65_IkB p50-p65-IκBα (Inactive NF-κB) p50_p65 p50-p65 (Active NF-κB) p50_p65_IkB->p50_p65 IκBα degradation p50_p65_n p50-p65 p50_p65->p50_p65_n translocation Parthenolide Parthenolide Parthenolide->IKK_complex BAY_11_7082 BAY 11-7082 BAY_11_7082->IkB inhibits phosphorylation MG_132 MG-132 MG_132->Proteasome Withaferin_A Withaferin_A Withaferin_A->IKK_complex DNA DNA (κB sites) p50_p65_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression transcription Withaphysalin_C This compound Withaphysalin_C->p50_p65_n inhibits translocation

Caption: NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

experimental_workflow_luciferase Start Start Cell_Culture 1. Seed cells in a 96-well plate Start->Cell_Culture Transfection 2. Transfect with NF-κB luciferase reporter plasmid Cell_Culture->Transfection Treatment 3. Pre-treat with inhibitor (e.g., this compound) Transfection->Treatment Stimulation 4. Stimulate with TNF-α or LPS Treatment->Stimulation Lysis 5. Lyse cells Stimulation->Lysis Assay 6. Add luciferase substrate and measure luminescence Lysis->Assay End End Assay->End

Caption: Workflow for NF-κB luciferase reporter assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that ensures 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the levels of phosphorylated and total IκBα protein.

experimental_workflow_western_blot Start Start Cell_Culture 1. Culture cells to 80-90% confluency Start->Cell_Culture Treatment 2. Pre-treat with inhibitor Cell_Culture->Treatment Stimulation 3. Stimulate with TNF-α or LPS (time course) Treatment->Stimulation Lysis 4. Lyse cells and collect protein Stimulation->Lysis Quantification 5. Determine protein concentration (BCA assay) Lysis->Quantification Electrophoresis 6. SDS-PAGE Quantification->Electrophoresis Transfer 7. Transfer to PVDF membrane Electrophoresis->Transfer Blocking 8. Block with 5% BSA or milk Transfer->Blocking Incubation 9. Incubate with primary antibodies (p-IκBα, total IκBα, β-actin) Blocking->Incubation Detection 10. Incubate with HRP-conjugated secondary antibody and detect Incubation->Detection End End Detection->End

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., RAW 264.7 macrophages) to near confluency. Pre-treat with inhibitors for 1-2 hours, followed by stimulation with TNF-α or LPS for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

experimental_workflow_if Start Start Cell_Culture 1. Grow cells on coverslips Start->Cell_Culture Treatment 2. Pre-treat with inhibitor Cell_Culture->Treatment Stimulation 3. Stimulate with TNF-α or LPS Treatment->Stimulation Fixation 4. Fix cells with 4% paraformaldehyde Stimulation->Fixation Permeabilization 5. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking 6. Block with 1% BSA Permeabilization->Blocking Primary_Ab 7. Incubate with anti-p65 primary antibody Blocking->Primary_Ab Secondary_Ab 8. Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Staining 9. Counterstain nuclei with DAPI Secondary_Ab->Staining Imaging 10. Mount and image with a fluorescence microscope Staining->Imaging End End Imaging->End

Caption: Workflow for immunofluorescence staining.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat with inhibitors and stimulate with TNF-α or LPS as described for the Western blot protocol.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against p65 for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the subcellular localization of p65 using a fluorescence or confocal microscope.

Conclusion

This compound demonstrates promising activity as an inhibitor of the NF-κB pathway, primarily by preventing the nuclear translocation of the p65 subunit. While direct comparative data with established inhibitors is limited, the available information suggests its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. Further studies employing standardized assays are warranted to definitively benchmark its potency and elucidate its precise molecular targets within the NF-κB signaling cascade.

References

Comparative Proteomic Analysis of Withaphysalin C-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cellular effects of Withaphysalin C, a bioactive compound with potential therapeutic applications. As direct, quantitative comparative proteomics data for this compound is not widely available in published literature, this document synthesizes known information about its class of compounds (withanolides) and presents a comprehensive, albeit hypothetical, framework for such an analysis. This guide includes representative data, detailed experimental protocols, and visualizations to support future research in this area.

This compound is a member of the withanolide family of naturally occurring steroids, which are known to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The mechanism of action for many withanolides involves the modulation of key cellular signaling pathways. Proteomic analysis serves as a powerful tool to elucidate these mechanisms by providing a global view of protein expression changes within cells upon treatment.

Data Presentation: Hypothetical Proteomic Changes

The following table summarizes hypothetical quantitative proteomic data from a representative experiment comparing a human cancer cell line (e.g., HCT116 colorectal carcinoma) treated with this compound (at its IC50 concentration for 24 hours) versus a vehicle control. The data highlights proteins that are significantly differentially expressed, indicating potential pathways affected by the compound.

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-valuePutative Function
P04637TP53Cellular tumor antigen p532.15<0.01Apoptosis, Cell Cycle Arrest
P42336BAXApoptosis regulator BAX1.89<0.01Apoptosis
P10415BCL2Apoptosis regulator Bcl-2-1.95<0.01Anti-Apoptosis
Q07817GADD45AGrowth arrest and DNA damage-inducible protein GADD45 alpha2.50<0.005DNA Repair, Apoptosis
P38936MDM2E3 ubiquitin-protein ligase Mdm2-1.78<0.05p53 Degradation
P27361E2F1Transcription factor E2F1-2.10<0.01Cell Cycle Progression
P24941CDK2Cyclin-dependent kinase 2-1.65<0.05Cell Cycle Progression
P16220HSP90AA1Heat shock protein HSP 90-alpha-2.30<0.005Protein Folding, Stability
P62258ACTG1Actin, cytoplasmic 2-1.55<0.05Cytoskeleton
P08670VIMVimentin-1.80<0.01Cytoskeleton, EMT

Experimental Protocols

The following protocols describe a standard workflow for a comparative proteomic analysis.

1. Cell Culture and Treatment

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound at its IC50 concentration or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time course (e.g., 24 hours).

2. Sample Preparation for Mass Spectrometry

  • Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • Reduction, Alkylation, and Digestion: For each sample, a fixed amount of protein (e.g., 10

Validating the In Vivo Anti-Tumor Effects of Withaphysalin C and its Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin C, a member of the withanolide class of natural compounds, has demonstrated cytotoxic effects against various cancer cell lines. However, comprehensive in vivo data from xenograft models, crucial for preclinical validation, remains limited in publicly accessible literature. This guide provides a comparative analysis of the anti-tumor effects of closely related physalins—specifically Physalin A, B, and D—in established xenograft models. This information serves as a valuable proxy for understanding the potential in vivo efficacy of this compound. We will delve into the experimental data, detailed protocols, and the key signaling pathways implicated in their anti-cancer activity. As a benchmark, we will compare their performance with standard-of-care chemotherapy agents, cisplatin and doxorubicin, used in similar cancer models.

Comparative In Vivo Anti-Tumor Efficacy

The following table summarizes the available quantitative data on the in vivo anti-tumor effects of Physalin A, B, and D in comparison to standard chemotherapy drugs in relevant xenograft models. It is important to note that direct head-to-head comparative studies are not always available; therefore, data from separate studies are presented to provide a broader context.

Compound/DrugCancer Cell LineAnimal ModelDosageAdministration RouteTreatment ScheduleKey Findings
Physalin A H292 (NSCLC)BALB/c mice40 mg/kg and 80 mg/kgIntraperitoneal (i.p.)Daily for 10 daysSignificant reduction in tumor volume and weight, comparable to cisplatin.[1][2]
Physalin B Sarcoma 180Swiss mice10 mg/kgNot specifiedNot specifiedInhibition of tumor proliferation.[3]
Physalin D Sarcoma 180Swiss mice25 mg/kgNot specifiedNot specifiedInhibition of tumor proliferation, as indicated by reduced Ki67 staining.[4][5]
Cisplatin H292 (NSCLC)BALB/c mice5 mg/kgIntraperitoneal (i.p.)Daily for 10 daysSignificant tumor inhibitory effect.[1]
Cisplatin Sarcoma 180Mice0.2 mg/kgIntraperitoneal (i.p.)Daily for 5 daysAnti-tumor activity observed.[6]
Doxorubicin NCI-H460 (NSCLC)Nude miceNot specifiedNot specifiedNot specifiedPotentiated tumor growth inhibitory activity when combined with sulindac.[7]

Note: "Not specified" indicates that the information was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key xenograft studies cited.

Physalin A in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[1]
  • Cell Line: Human H292 non-small cell lung cancer cells.

  • Animal Model: Male BALB/c mice (6 weeks old).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 H292 cells in 0.2 mL of PBS into the right front leg of each mouse.

  • Treatment Initiation: Treatment began when tumors reached a volume of 100–150 mm³.

  • Drug Administration:

    • Physalin A was administered via intraperitoneal injection at doses of 40 mg/kg and 80 mg/kg daily for 10 days.

    • The control group received PBS (containing 1% DMSO and 5% Tween80).

    • A positive control group received cisplatin at a dose of 5 mg/kg via intraperitoneal injection daily for 10 days.

  • Monitoring: Tumor volumes were measured every two days.

  • Endpoint: After 10 days of treatment, mice were sacrificed, and tumors were excised and weighed.

Physalins B and D in a Sarcoma 180 Xenograft Model[3][4]
  • Cell Line: Sarcoma 180 tumor cells.

  • Animal Model: Swiss mice.

  • Tumor Implantation: In vivo propagation of Sarcoma 180 cells through intraperitoneal transplantation in Swiss mice. For the experiment, cells were implanted subcutaneously.

  • Treatment Initiation: Treatment was initiated 24 hours after tumor cell inoculation.

  • Drug Administration:

    • Physalin B was administered at a dose of 10 mg/kg.

    • Physalin D was administered at a dose of 25 mg/kg.

    • The specific administration route and treatment schedule were not detailed in the available literature.

  • Monitoring: Tumor growth and animal survival were monitored.

  • Endpoint: On the 11th day, animals were euthanized, and tumors were excised and weighed.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental design and the molecular mechanisms of action, the following diagrams were generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., H292, Sarcoma 180) Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Model Animal Model (e.g., BALB/c mice) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Physalins vs. Control) Randomization->Drug_Administration Monitoring Tumor Volume & Body Weight Monitoring Drug_Administration->Monitoring Endpoint Endpoint Analysis: Tumor Excision & Weight Monitoring->Endpoint

Experimental workflow for in vivo xenograft models.

Key signaling pathways modulated by physalins.

Conclusion

References

Safety Operating Guide

Safe Disposal of Withaphysalin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Withaphysalin C, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a naturally occurring steroidal lactone. Due to its cytotoxic properties, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. This compound: Key Data for Handling

A summary of the essential chemical data for this compound is presented below. This information is critical for a comprehensive understanding of its properties for safe handling and disposal.

PropertyValue
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Appearance Solid (form may vary)
Known Hazards Cytotoxic

II. Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Waste Identification and Segregation:

  • All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and labware (e.g., weighing boats, pipette tips), must be segregated as "Cytotoxic Chemical Waste."

  • Do not mix this compound waste with non-hazardous waste or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • A properly fitted laboratory coat.

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene recommended).

3. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid this compound waste in a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled.

    • The original container of this compound, once empty, should also be disposed of as hazardous waste. Do not attempt to rinse and reuse the container.

  • Labeling:

    • The waste container must be labeled with a "Hazardous Waste" tag.

    • The label must clearly state "Cytotoxic Chemical Waste" and list "this compound" as a primary constituent.

    • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

  • Ensure that the storage of this compound waste complies with your institution's and local regulations regarding the maximum allowable quantity and storage duration in an SAA.

5. Disposal Request and Pickup:

  • Once the waste container is full or the maximum storage time is approaching, arrange for its disposal through your institution's EHS office.

  • Follow the specific procedures established by your institution for requesting a hazardous waste pickup.

  • Do not dispose of this compound waste down the drain or in the regular trash.[1]

III. Emergency Procedures for this compound Spills

In the event of a spill of solid this compound, follow these steps to ensure a safe and effective cleanup.

1. Evacuation and Notification:

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office or emergency response team.

2. Spill Control and Cleanup (for small, manageable spills):

  • Wear the appropriate PPE as outlined in Section II.

  • Carefully scoop or sweep up the solid material. Avoid creating dust. If necessary, gently moisten the material with a suitable solvent (e.g., isopropanol) to minimize airborne dust.

  • Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, paper towels) into a designated hazardous waste container.

  • Clean the spill area with a suitable laboratory detergent and water.

3. Decontamination:

  • Thoroughly decontaminate all non-disposable equipment used for the cleanup.

  • Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash your hands thoroughly with soap and water after completing the cleanup.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated is_cytotoxic Is the waste cytotoxic? start->is_cytotoxic hazardous_waste Treat as Hazardous Cytotoxic Waste is_cytotoxic->hazardous_waste  Yes   segregate Segregate from other waste streams hazardous_waste->segregate package Package in a labeled, sealed, and compatible waste container segregate->package store Store in designated Satellite Accumulation Area package->store dispose Arrange for disposal via Institutional EHS store->dispose end Disposal Complete dispose->end

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.